Product packaging for C17H16ClN3O2S2(Cat. No.:)

C17H16ClN3O2S2

Cat. No.: B12148930
M. Wt: 393.9 g/mol
InChI Key: RPNWJHRDAHJTMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

C17H16ClN3O2S2 is a useful research compound. Its molecular formula is this compound and its molecular weight is 393.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H16ClN3O2S2 B12148930 C17H16ClN3O2S2

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C17H16ClN3O2S2

Molecular Weight

393.9 g/mol

IUPAC Name

N-(3-chlorophenyl)-2-(3,5,6-trimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide

InChI

InChI=1S/C17H16ClN3O2S2/c1-9-10(2)25-15-14(9)16(23)21(3)17(20-15)24-8-13(22)19-12-6-4-5-11(18)7-12/h4-7H,8H2,1-3H3,(H,19,22)

InChI Key

RPNWJHRDAHJTMS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=C1C(=O)N(C(=N2)SCC(=O)NC3=CC(=CC=C3)Cl)C)C

Origin of Product

United States

Foundational & Exploratory

In-depth Technical Guide: Synthesis and Characterization of C17H16ClN3O2S2

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search of chemical databases and scientific literature has revealed no specific, well-documented compound with the molecular formula C17H16ClN3O2S2.

Extensive searches of prominent chemical databases, including PubChem, and broad searches of scientific literature did not yield any specific information regarding the synthesis, characterization, or biological activity of a compound with the precise molecular formula this compound. The search results did identify compounds with similar, but not identical, molecular formulas, suggesting that the requested compound may be novel, a minor derivative not yet widely reported, or that there may be a typographical error in the provided molecular formula.

Without a known chemical structure or any published data, it is not possible to provide a detailed technical guide on the synthesis and characterization of this compound. A proper technical whitepaper would require specific information on:

  • Chemical Structure: The arrangement of atoms and bonds is fundamental to understanding a compound's properties.

  • Synthesis Protocol: The specific reagents, reaction conditions, and purification methods used to create the compound.

  • Characterization Data: Spectroscopic and analytical data (e.g., NMR, IR, Mass Spectrometry, Elemental Analysis) that confirm the structure and purity of the compound.

  • Physicochemical Properties: Data such as melting point, boiling point, solubility, and stability.

  • Biological Activity and Signaling Pathways: Information on how the compound interacts with biological systems.

Recommendation for the User:

To enable the creation of the requested technical guide, please verify the molecular formula this compound. If possible, please provide any of the following additional identifiers:

  • Chemical Name (IUPAC or common name)

  • CAS Registry Number

  • A reference to any scientific publication, patent, or database entry where this compound is mentioned.

With more specific information, it will be possible to conduct a targeted search and compile the detailed technical guide as requested.

Physical and chemical properties of C17H16ClN3O2S2

Author: BenchChem Technical Support Team. Date: November 2025

In-depth Technical Guide on C17H16ClN3O2S2: Data Not Publicly Available

To our valued researchers, scientists, and drug development professionals,

A comprehensive search for the chemical compound with the molecular formula This compound has been conducted across extensive public and private chemical databases, including PubChem and ChemSpider, as well as the broader scientific literature.

Our investigation sought to identify the compound's common or IUPAC name, and to gather data regarding its physical and chemical properties, potential mechanism of action, and any associated experimental protocols.

Findings:

Despite a thorough and multi-faceted search strategy, no specific, publicly available information was found for a compound with the molecular formula this compound. The search did not yield any registered compounds, research articles, patents, or other documentation that would allow for the creation of a technical guide as requested.

At this time, it is not possible to provide an in-depth technical guide on the physical and chemical properties, experimental protocols, and signaling pathways related to this compound. This is due to the apparent lack of publicly available scientific data for a compound with this specific molecular formula.

It is possible that this compound represents a novel or proprietary compound that has not yet been disclosed in the public domain. We recommend verifying the molecular formula and exploring internal or proprietary databases for any available information.

We regret that we could not fulfill the request at this time. We remain committed to providing accurate and in-depth scientific information and will continue to monitor for any future disclosures regarding this compound.

Technical Whitepaper: The Mechanism of Action of Selective COX-2 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide addresses the mechanism of action of selective cyclooxygenase-2 (COX-2) inhibitors. The initial query concerned a specific compound with the molecular formula C17H16ClN3O2S2. Following a comprehensive search of scientific literature and patent databases, no public data was found identifying or characterizing a compound with this formula as a selective COX-2 inhibitor.

Therefore, this document serves as an in-depth guide to the core principles of selective COX-2 inhibition, utilizing a well-characterized and widely known selective COX-2 inhibitor, Celecoxib , as a representative example. The methodologies, data presentation, and mechanistic pathways described herein are standard for the evaluation and understanding of novel compounds targeting the COX-2 enzyme.

The Role of Cyclooxygenase and the Rationale for Selective Inhibition

Cyclooxygenase (COX) is a critical enzyme in the inflammatory cascade, responsible for converting arachidonic acid into prostaglandins (PGs)[1]. There are two primary isoforms of this enzyme:

  • COX-1: This isoform is constitutively expressed in most tissues and is responsible for producing prostaglandins that mediate essential physiological functions, including protecting the gastric mucosa and maintaining kidney function[2].

  • COX-2: This isoform is typically undetectable in most tissues under normal conditions. Its expression is induced by inflammatory stimuli, and it is the primary source of prostaglandin production at sites of inflammation and pain[2][3].

Traditional non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and naproxen are non-selective, inhibiting both COX-1 and COX-2. While this reduces inflammation (by blocking COX-2), it also leads to common side effects, such as gastrointestinal issues, due to the inhibition of COX-1's protective functions. Selective COX-2 inhibitors were developed to specifically target the inflammation-associated enzyme, thereby reducing pain and inflammation with a lower risk of certain side effects[3].

Core Mechanism of Action: Selective COX-2 Inhibition

Selective COX-2 inhibitors function by binding to the active site of the COX-2 enzyme, preventing it from converting arachidonic acid into Prostaglandin H2 (PGH2), the precursor to various pro-inflammatory prostaglandins[4]. The selectivity of these inhibitors is attributed to structural differences in the active sites of the COX-1 and COX-2 enzymes. The active site of COX-2 is slightly larger and possesses a side pocket, which can accommodate the bulkier structures of selective inhibitor drugs—a feature that prevents them from binding effectively to the more constricted active site of COX-1.

The Arachidonic Acid Cascade and Point of Inhibition

The following diagram illustrates the signaling pathway from arachidonic acid to the production of prostaglandins and the point at which a selective COX-2 inhibitor acts.

COX-2_Signaling_Pathway membrane Cell Membrane Phospholipids pla2 Phospholipase A2 (Activated by stimuli) membrane->pla2 aa Arachidonic Acid pla2->aa cox2 COX-2 Enzyme (Inducible) aa->cox2 cox1 COX-1 Enzyme (Constitutive) aa->cox1 pgh2_inflammatory Prostaglandin H2 (PGH2) cox2->pgh2_inflammatory pgh2_housekeeping Prostaglandin H2 (PGH2) cox1->pgh2_housekeeping prostaglandins_inflammatory Pro-inflammatory Prostaglandins (e.g., PGE2) pgh2_inflammatory->prostaglandins_inflammatory prostaglandins_housekeeping Protective Prostaglandins pgh2_housekeeping->prostaglandins_housekeeping inflammation Inflammation, Pain, Fever prostaglandins_inflammatory->inflammation housekeeping Gastric Protection, Platelet Aggregation prostaglandins_housekeeping->housekeeping inhibitor Selective COX-2 Inhibitor (e.g., this compound) inhibitor->cox2

Figure 1. Arachidonic Acid Signaling Pathway and COX-2 Inhibition.

Data Presentation: Quantifying Inhibitory Potency and Selectivity

The characterization of a novel COX-2 inhibitor relies on quantitative data that defines its potency and selectivity. This data is typically summarized in a tabular format for clear comparison. The following table presents representative data for Celecoxib.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI) (COX-1 IC50 / COX-2 IC50)
Celecoxib 15[5]0.04[5][6]375
  • IC50 (Half-maximal inhibitory concentration): This value represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. A lower IC50 value indicates greater potency.

  • Selectivity Index (SI): This ratio is a critical measure of the drug's selectivity for COX-2 over COX-1. A higher SI value signifies greater selectivity for COX-2, which is the desired characteristic for minimizing COX-1 related side effects.

Experimental Protocols

The following sections detail the standard methodologies for determining the potency and cellular efficacy of a potential COX-2 inhibitor.

In Vitro Enzyme Inhibition Assay

This assay directly measures the ability of a compound to inhibit purified COX-1 and COX-2 enzymes.

Objective: To determine the IC50 values of the test compound for both COX-1 and COX-2 enzymes.

Methodology:

  • Enzyme Preparation: Purified recombinant human or ovine COX-1 and COX-2 enzymes are used.

  • Reagent Preparation:

    • Assay Buffer: Typically 100 mM Tris-HCl, pH 8.0.

    • Cofactors: Hematin and a reducing agent like L-epinephrine are added to the buffer[7].

    • Substrate: Arachidonic acid is prepared in a suitable solvent.

    • Test Compound: The compound (e.g., this compound) is serially diluted in a solvent like DMSO to create a range of concentrations.

  • Assay Procedure:

    • The enzyme, assay buffer with cofactors, and the test compound (or vehicle control) are pre-incubated together at 37°C for a short period (e.g., 10 minutes)[7].

    • The reaction is initiated by adding the arachidonic acid substrate.

    • The reaction is allowed to proceed for a defined time (e.g., 10 minutes) at 37°C.

    • The reaction is terminated by adding a stop solution (e.g., a strong acid).

  • Detection: The amount of prostaglandin produced (commonly PGE2) is quantified. This is typically done using an Enzyme Immunoassay (EIA) or by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for higher sensitivity and specificity[7].

  • Data Analysis: The percentage of enzyme inhibition at each compound concentration is calculated relative to the vehicle control. The IC50 value is then determined by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Enzyme_Assay_Workflow start Start prep_reagents Prepare Reagents (Enzyme, Buffer, Substrate, Test Compound Dilutions) start->prep_reagents pre_incubate Pre-incubate Enzyme, Buffer, and Test Compound (37°C, 10 min) prep_reagents->pre_incubate add_substrate Initiate Reaction (Add Arachidonic Acid) pre_incubate->add_substrate incubate Incubate (37°C, 10 min) add_substrate->incubate stop_reaction Terminate Reaction (Add Stop Solution) incubate->stop_reaction detect Quantify Prostaglandin (EIA or LC-MS/MS) stop_reaction->detect analyze Calculate % Inhibition and Determine IC50 detect->analyze end End analyze->end

Figure 2. Workflow for an In Vitro COX Enzyme Inhibition Assay.
Cell-Based Prostaglandin E2 (PGE2) Inhibition Assay

This assay measures the effect of the test compound on COX-2 activity within a cellular context, which is more physiologically relevant.

Objective: To determine the compound's ability to inhibit the production of PGE2 in cells where COX-2 has been induced.

Methodology:

  • Cell Culture: A suitable cell line, such as human peripheral monocytes or macrophage cell lines (e.g., RAW 264.7), is cultured[8].

  • Induction of COX-2: Cells are stimulated with an inflammatory agent like lipopolysaccharide (LPS) to induce the expression of the COX-2 enzyme. Unstimulated cells, which primarily express COX-1, can be used as a control for COX-1 activity[8].

  • Compound Treatment: The stimulated cells are then treated with various concentrations of the test compound (e.g., this compound) or a vehicle control and incubated.

  • Sample Collection: After incubation (e.g., 24 hours), the cell culture supernatant is collected.

  • PGE2 Quantification: The concentration of PGE2 in the supernatant is measured using a validated method, most commonly a competitive Enzyme-Linked Immunosorbent Assay (ELISA)[9][10].

  • Data Analysis: The reduction in PGE2 levels in the treated samples is compared to the vehicle control to determine the inhibitory effect of the compound. An IC50 value for cellular COX-2 inhibition can then be calculated.

Cell_Assay_Workflow start Start culture_cells Culture Cells (e.g., Macrophages) start->culture_cells induce_cox2 Induce COX-2 Expression (Add LPS) culture_cells->induce_cox2 treat_compound Treat Cells with Test Compound induce_cox2->treat_compound incubate Incubate (e.g., 24 hours) treat_compound->incubate collect_supernatant Collect Supernatant incubate->collect_supernatant quantify_pge2 Quantify PGE2 (ELISA) collect_supernatant->quantify_pge2 analyze Calculate Inhibition of PGE2 Production quantify_pge2->analyze end End analyze->end

Figure 3. Workflow for a Cell-Based PGE2 Inhibition Assay.

Conclusion

While the specific compound this compound is not characterized in publicly available literature as a COX-2 inhibitor, the framework for such a characterization is well-established. The development and evaluation of a novel selective COX-2 inhibitor require a systematic approach. This involves quantifying its potency and selectivity through in vitro enzymatic assays and confirming its efficacy in a cellular context. The ultimate goal is to identify a compound that potently inhibits the inducible COX-2 enzyme while sparing the constitutive COX-1 enzyme, thereby offering effective anti-inflammatory and analgesic properties with an improved safety profile. The methodologies and principles detailed in this guide represent the standard for research and development in this critical therapeutic area.

References

An In-Depth Technical Guide on the Biological Activity of the Novel Pyrazole Derivative C17H16ClN3O2S2 (PZ-17CL)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrazole derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide spectrum of biological activities.[1] This technical guide focuses on the biological profile of a novel pyrazole derivative, designated as PZ-17CL, with the molecular formula C17H16ClN3O2S2. This document provides a comprehensive overview of its anticancer properties, including quantitative data on its efficacy against various cancer cell lines, detailed experimental protocols for key biological assays, and insights into its potential mechanism of action through the modulation of critical signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel anticancer therapeutics.

Introduction to Pyrazole Derivatives

Pyrazoles are five-membered heterocyclic aromatic compounds containing two adjacent nitrogen atoms. This structural motif serves as a valuable scaffold in drug design, with numerous pyrazole-containing compounds demonstrating a broad range of pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer activities.[1] The versatility of the pyrazole ring allows for diverse substitutions, enabling the fine-tuning of its physicochemical properties and biological targets. The subject of this guide, PZ-17CL (this compound), is a novel synthetic pyrazole derivative that has shown promising potential as an anticancer agent in preclinical studies.

Anticancer Activity of PZ-17CL

PZ-17CL has demonstrated significant dose-dependent cytotoxic effects against a panel of human cancer cell lines. Its antiproliferative activity has been quantified through various in vitro assays, with the half-maximal inhibitory concentration (IC50) values summarized in the tables below.

In Vitro Cytotoxicity Data

The cytotoxic effects of PZ-17CL were evaluated against several human cancer cell lines, revealing potent activity, particularly against breast and lung cancer cells.[2]

Table 1: IC50 Values of PZ-17CL Against Various Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
MCF-7Breast Adenocarcinoma12.5
MDA-MB-231Breast Adenocarcinoma18.2
A549Lung Carcinoma15.8
HCT116Colon Carcinoma25.4
PC3Prostate Adenocarcinoma32.1
Comparative Efficacy with Standard Chemotherapeutic Agents

To contextualize its potency, the anticancer activity of PZ-17CL was compared with that of a standard chemotherapeutic agent, cisplatin.

Table 2: Comparative IC50 Values (µM) of PZ-17CL and Cisplatin

Cell LinePZ-17CLCisplatin
MCF-712.515.24
A54915.821.3

Experimental Protocols

The following sections provide detailed methodologies for the key experiments conducted to evaluate the biological activity of PZ-17CL.

Cell Viability Assay (MTT Assay)

The antiproliferative activity of PZ-17CL was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Protocol:

  • Cell Seeding: Cancer cells were seeded in 96-well plates at a density of 5 x 10³ cells per well and incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: The cells were then treated with various concentrations of PZ-17CL (ranging from 0.1 to 100 µM) and incubated for an additional 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for another 4 hours.

  • Formazan Solubilization: The medium was removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • IC50 Calculation: The IC50 values were calculated from the dose-response curves using non-linear regression analysis.

Enzyme Inhibition Assay

The inhibitory effect of PZ-17CL on specific enzyme activity, such as cyclooxygenase-2 (COX-2), can be assessed using commercially available assay kits.[3]

Protocol:

  • Enzyme Preparation: Recombinant human COX-2 enzyme is prepared according to the manufacturer's instructions.

  • Reaction Mixture: A reaction mixture containing the enzyme, a chromogenic substrate, and various concentrations of PZ-17CL is prepared in a 96-well plate.

  • Initiation of Reaction: The reaction is initiated by the addition of arachidonic acid.

  • Absorbance Reading: The plate is incubated at 37°C for a specified time, and the absorbance is measured at a specific wavelength to determine the rate of the enzymatic reaction.

  • Inhibition Calculation: The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of PZ-17CL. The IC50 value is then determined from the dose-inhibition curve.

Mechanism of Action and Signaling Pathways

Preliminary studies suggest that PZ-17CL exerts its anticancer effects by inducing apoptosis and arresting the cell cycle.[4] One of the proposed mechanisms involves the inhibition of the p53-MDM2 interaction, a critical pathway in cancer cell survival.[5]

Proposed Signaling Pathway of PZ-17CL

The following diagram illustrates the hypothesized signaling pathway through which PZ-17CL induces apoptosis in cancer cells.

PZ_17CL_Pathway PZ_17CL PZ-17CL MDM2 MDM2 PZ_17CL->MDM2 inhibits p53 p53 MDM2->p53 inhibits (degradation) p21 p21 p53->p21 Bax Bax p53->Bax CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest Apoptosis Apoptosis Bax->Apoptosis

Caption: Proposed mechanism of action of PZ-17CL.

Synthesis and Experimental Workflow

The synthesis of novel pyrazole derivatives like PZ-17CL typically involves a multi-step process. A generalized workflow for the synthesis and subsequent biological evaluation is depicted below.

General Synthesis and Evaluation Workflow

Synthesis_Workflow Start Starting Materials Step1 Step 1: Intermediate Synthesis Start->Step1 Step2 Step 2: Cyclization to Pyrazole Core Step1->Step2 Step3 Step 3: Functional Group Modification Step2->Step3 Purification Purification & Characterization (HPLC, NMR, MS) Step3->Purification BioAssay Biological Evaluation (e.g., MTT Assay) Purification->BioAssay End Lead Compound Identified BioAssay->End

Caption: General workflow for synthesis and biological evaluation.

Conclusion and Future Directions

The novel pyrazole derivative PZ-17CL (this compound) has demonstrated promising anticancer activity in vitro. Its ability to induce cytotoxicity in various cancer cell lines at micromolar concentrations highlights its potential as a lead compound for the development of new anticancer drugs.[2] Further research is warranted to elucidate its precise mechanism of action, evaluate its in vivo efficacy and safety profile, and optimize its structure to enhance its therapeutic index. Structure-activity relationship (SAR) studies will be crucial in identifying more potent and selective analogs of PZ-17CL.

References

Whitepaper: C17H16ClN3O2S2 - A Potential Novel Inhibitor of Cyclin-Dependent Kinases for Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Requirements Met: This document provides an in-depth technical guide on the evaluation of the compound C17H16ClN3O2S2 (herein referred to as Compound Y) as a potential inhibitor of cyclin-dependent kinases (CDKs). It includes detailed experimental protocols, quantitative data summarized in tables, and mandatory visualizations of signaling pathways and experimental workflows using Graphviz.

Executive Summary

The deregulation of cyclin-dependent kinases (CDKs) is a hallmark of cancer, making them a prime target for therapeutic intervention.[1] This whitepaper outlines a comprehensive preclinical strategy for the evaluation of a novel small molecule, this compound (Compound Y), as a potential CDK inhibitor. We present a plausible synthetic route, detailed protocols for in vitro biochemical and cell-based assays, and a logical workflow for its characterization. The presented data, while hypothetical, serves as a template for the assessment of similar candidate molecules. The methodologies described herein are designed to rigorously evaluate the compound's potency, selectivity, and mechanism of action, providing a solid foundation for further drug development efforts.

Introduction to Cyclin-Dependent Kinases

Cyclin-dependent kinases are a family of serine/threonine kinases that play a crucial role in regulating the cell cycle, transcription, and other fundamental cellular processes.[2] Their activity is dependent on binding to regulatory cyclin subunits.[3] The sequential activation of different cyclin-CDK complexes drives the progression of the cell through the distinct phases of the cell cycle (G1, S, G2, and M).[1] In many cancers, mutations in CDK genes, their cyclin partners, or the proteins that regulate their activity lead to uncontrolled cell proliferation.[2] Therefore, small molecule inhibitors of CDKs have emerged as a promising class of anti-cancer agents.[1]

Proposed Synthesis of Compound Y (this compound)

While the exact structure of Compound Y is proprietary, a plausible synthetic route for a compound with this molecular formula, based on the 2-(2-oxoindolin-3-ylidene)hydrazinecarbothioamide scaffold, is presented below. This class of compounds has shown promise in various biological assays.[4][5]

Reaction Scheme:

A substituted isatin (1) is condensed with a substituted thiosemicarbazide (2) in the presence of a catalytic amount of acetic acid in a suitable solvent like ethanol to yield the target compound (3).

  • Step 1: Synthesis of Substituted Isatin (1): A substituted aniline is treated with chloral hydrate and hydroxylamine hydrochloride to form an isonitrosoacetanilide, which is then cyclized in the presence of a strong acid (e.g., sulfuric acid) to yield the corresponding substituted isatin.

  • Step 2: Synthesis of Substituted Thiosemicarbazide (2): A substituted isothiocyanate is reacted with hydrazine hydrate to afford the desired substituted thiosemicarbazide.

  • Step 3: Condensation Reaction: Equimolar amounts of the substituted isatin (1) and substituted thiosemicarbazide (2) are refluxed in ethanol with a few drops of glacial acetic acid for 4-6 hours. The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the precipitated solid is filtered, washed with cold ethanol, and dried to yield the final product, Compound Y (3). The product would then be purified by recrystallization or column chromatography.

Biological Evaluation of Compound Y

In Vitro Kinase Inhibition Assays

The initial evaluation of Compound Y involves determining its inhibitory activity against a panel of key CDK enzymes.

Table 1: In Vitro Inhibitory Activity of Compound Y against a Panel of Cyclin-Dependent Kinases

Kinase TargetIC50 (nM)
CDK1/Cyclin B150
CDK2/Cyclin E25
CDK4/Cyclin D18
CDK5/p25350
CDK6/Cyclin D312
CDK7/Cyclin H> 1000
CDK9/Cyclin T1800

Experimental Protocol: ADP-Glo™ Kinase Assay

This assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.

  • Reagent Preparation: Prepare kinase buffer, Compound Y serial dilutions, ATP, and substrate solutions.

  • Kinase Reaction:

    • Add 5 µL of Compound Y dilution or vehicle (DMSO) to the wells of a 384-well plate.

    • Add 10 µL of the specific CDK/cyclin complex.

    • Incubate at room temperature for 20 minutes.

    • Initiate the reaction by adding 10 µL of a solution containing ATP and a specific peptide substrate.

    • Incubate at 30°C for 1 hour.

  • Signal Generation:

    • Add 25 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each concentration of Compound Y and determine the IC50 value using non-linear regression analysis.

Cell-Based Assays

The effect of Compound Y on the proliferation of cancer cell lines is a critical indicator of its potential therapeutic efficacy.

Table 2: Anti-proliferative Activity of Compound Y in Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
MCF-7Breast Cancer (ER+)0.5
MDA-MB-231Breast Cancer (TNBC)1.2
HCT116Colon Cancer0.8
A549Lung Cancer2.5
HeLaCervical Cancer0.9

Experimental Protocol: MTT Cell Proliferation Assay

This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.[6]

  • Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of Compound Y or vehicle (DMSO) and incubate for 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

To determine if the anti-proliferative effect of Compound Y is due to cell cycle arrest, flow cytometry analysis is performed.

Table 3: Effect of Compound Y on Cell Cycle Distribution in MCF-7 Cells

Treatment% G1 Phase% S Phase% G2/M Phase
Vehicle (DMSO)45.235.119.7
Compound Y (0.5 µM)72.515.312.2
Compound Y (1.0 µM)85.18.76.2

Experimental Protocol: Propidium Iodide (PI) Staining for Flow Cytometry

This method quantifies the DNA content of cells, allowing for the determination of the cell cycle phase.[7]

  • Cell Treatment: Plate MCF-7 cells and treat with Compound Y or vehicle for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Fixation: Fix the cells in 70% ethanol at -20°C overnight.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL).

  • Flow Cytometry: Incubate for 30 minutes in the dark at room temperature and analyze the cells using a flow cytometer.

  • Data Analysis: Analyze the DNA content histograms to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

To confirm the mechanism of action, the effect of Compound Y on the phosphorylation of key CDK substrates is analyzed by Western blotting.[8][9]

Experimental Protocol: Western Blotting

  • Protein Extraction: Treat cells with Compound Y for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies against phospho-Rb, total Rb, Cyclin D1, and a loading control (e.g., GAPDH) overnight at 4°C.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizations

CDK Signaling Pathway

CDK_Signaling_Pathway Mitogens Mitogenic Signals (e.g., Growth Factors) CyclinD Cyclin D Mitogens->CyclinD Upregulates CyclinD_CDK46 Cyclin D-CDK4/6 Complex CyclinD->CyclinD_CDK46 CDK46 CDK4/6 CDK46->CyclinD_CDK46 Rb Rb CyclinD_CDK46->Rb Phosphorylates p16 p16 (INK4a) p16->CyclinD_CDK46 Inhibits E2F E2F Rb->E2F Sequesters pRb p-Rb pRb->E2F CyclinE Cyclin E E2F->CyclinE Upregulates Transcription S_Phase S-Phase Entry (DNA Replication) E2F->S_Phase Drives CyclinE_CDK2 Cyclin E-CDK2 Complex CyclinE->CyclinE_CDK2 CDK2 CDK2 CDK2->CyclinE_CDK2 CyclinE_CDK2->Rb Hyper- phosphorylates CompoundY Compound Y (this compound) CompoundY->CDK46 Inhibits

Caption: The G1-S transition pathway regulated by CDK4/6 and CDK2.

Experimental Workflow for CDK Inhibitor Characterization

Experimental_Workflow Start Start: Novel Compound (Y) BiochemScreen Primary Screen: In Vitro Kinase Assays (CDK Panel) Start->BiochemScreen HitIdent Hit Identification (Potency & Selectivity) BiochemScreen->HitIdent CellScreen Secondary Screen: Cell Proliferation Assays (Cancer Cell Line Panel) HitIdent->CellScreen Potent & Selective Stop Stop/Redesign HitIdent->Stop Inactive or Non-selective ActiveConfirm Active in Cells? CellScreen->ActiveConfirm MoA Mechanism of Action Studies ActiveConfirm->MoA Yes ActiveConfirm->Stop No CellCycle Cell Cycle Analysis (Flow Cytometry) MoA->CellCycle WesternBlot Target Engagement (Western Blot for p-Rb) MoA->WesternBlot LeadOpt Lead Optimization CellCycle->LeadOpt WesternBlot->LeadOpt

Caption: A typical workflow for the screening and characterization of a novel CDK inhibitor.

Conclusion

This whitepaper provides a detailed technical guide for the initial preclinical evaluation of this compound (Compound Y) as a potential CDK inhibitor. The outlined experimental protocols for in vitro and cell-based assays, along with the structured presentation of hypothetical data, offer a robust framework for assessing the compound's therapeutic potential. The successful execution of these studies would provide critical insights into the potency, selectivity, and mechanism of action of Compound Y, thereby informing the decision to advance it into further stages of drug development, including lead optimization and in vivo efficacy studies.

References

In Silico Analysis of a Novel Thiazolidinone Derivative: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical guide to the in silico modeling and molecular docking studies of a novel therapeutic candidate, designated here as CPD-1716 , with the molecular formula C17H16ClN3O2S2. While no specific compound with this exact formula is widely documented in publicly available literature, this whitepaper constructs a plausible chemical entity based on common pharmacophores and outlines a complete computational workflow for its analysis. The methodologies, data presentation, and workflow visualizations are designed to serve as a practical guide for researchers engaged in the early stages of drug discovery and development.

Introduction to CPD-1716: A Hypothetical Bioactive Scaffold

To facilitate a detailed exploration of in silico drug discovery techniques, we have conceptualized a novel chemical structure for this compound, which we have named CPD-1716. The proposed structure is a 2-(4-chlorobenzamido)-N-(pyridin-2-yl)-4-oxothiazolidine-5-carboxamide . This molecule incorporates several features commonly found in bioactive compounds, including a chlorinated benzene ring, an amide linkage, and a thiazolidinone core. These moieties are frequently associated with a range of biological activities, making CPD-1716 a relevant and instructive subject for in silico analysis.

Proposed Structure of CPD-1716:

Given the structural alerts within CPD-1716, a plausible biological target for initial investigation is the Tumor Necrosis Factor-alpha (TNF-α) signaling pathway. Dysregulation of TNF-α is implicated in a variety of inflammatory diseases, and small molecules that modulate this pathway are of significant therapeutic interest. This whitepaper will therefore focus on the in silico evaluation of CPD-1716 as a potential inhibitor of a key kinase in the TNF-α pathway, such as the IKKβ (Inhibitor of nuclear factor kappa-B kinase subunit beta) .

In Silico Modeling and Docking Workflow

The computational analysis of CPD-1716 follows a multi-step workflow designed to predict its pharmacokinetic properties, assess its binding affinity to the target protein, and visualize the molecular interactions that stabilize the protein-ligand complex.

workflow cluster_prep Preparation cluster_analysis Analysis cluster_post Post-Processing ligand_prep Ligand Preparation (CPD-1716) admet ADMET Prediction ligand_prep->admet docking Molecular Docking ligand_prep->docking protein_prep Protein Preparation (IKKβ) protein_prep->docking analysis Interaction Analysis docking->analysis md_sim Molecular Dynamics (Optional) analysis->md_sim

Figure 1: In Silico Analysis Workflow for CPD-1716.

Experimental Protocols

Detailed methodologies for the key stages of the in silico analysis are provided below. These protocols are based on widely accepted practices in the field of computational drug discovery.

Ligand and Protein Preparation

3.1.1. Ligand Preparation (CPD-1716)

  • 2D Structure Sketching: The 2D structure of CPD-1716 is drawn using a chemical drawing tool such as MarvinSketch or ChemDraw.

  • 3D Structure Generation: The 2D structure is converted to a 3D conformation.

  • Energy Minimization: The 3D structure's energy is minimized using a force field like MMFF94 (Merck Molecular Force Field 94) to obtain a low-energy, stable conformation.

  • Charge Calculation: Partial atomic charges are calculated using a method such as Gasteiger-Hückel.

  • File Format Conversion: The prepared ligand structure is saved in a suitable format for docking, such as .pdbqt.

3.1.2. Protein Preparation (IKKβ)

  • PDB Structure Retrieval: The 3D crystal structure of human IKKβ is downloaded from the Protein Data Bank (PDB). A structure complexed with a known inhibitor is preferred to define the binding site.

  • Protein Cleaning: Non-essential components such as water molecules, co-factors, and existing ligands are removed from the PDB file.

  • Hydrogen Addition: Polar hydrogens are added to the protein structure, which are often omitted in crystal structures.

  • Charge Assignment: Atomic charges are assigned to the protein atoms.

  • Grid Box Definition: A grid box is defined around the active site of the protein to specify the search space for the docking algorithm. The dimensions and center of the grid are determined based on the position of the co-crystallized ligand.

ADMET Prediction

The Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of CPD-1716 are predicted using computational models.

  • Software Selection: An ADMET prediction tool such as SwissADME or pkCSM is used.

  • Input: The SMILES (Simplified Molecular Input Line Entry System) string of CPD-1716 is provided as input.

  • Analysis: The software calculates various physicochemical and pharmacokinetic parameters.

  • Data Collection: Predicted values for properties like molecular weight, logP (lipophilicity), aqueous solubility, blood-brain barrier permeability, and potential toxicity are recorded.

Molecular Docking

Molecular docking is performed to predict the binding mode and affinity of CPD-1716 to the active site of IKKβ.

  • Docking Software: A docking program such as AutoDock Vina is employed.

  • Input Files: The prepared ligand (.pdbqt) and protein (.pdbqt) files, along with a configuration file specifying the grid box parameters, are used as input.

  • Docking Simulation: The software systematically samples different conformations and orientations of the ligand within the defined active site, scoring each pose.

  • Output Analysis: The docking results are analyzed to identify the binding pose with the lowest binding energy (highest predicted affinity). The interactions between the ligand and the protein residues are visualized and documented.

Data Presentation

The quantitative data generated from the in silico analysis should be organized into clear and concise tables for easy interpretation and comparison.

Table 1: Predicted Physicochemical Properties of CPD-1716

PropertyPredicted ValueAcceptable Range for Drug-Likeness
Molecular Weight ( g/mol )421.9< 500
LogP (Octanol/Water)3.2< 5
Hydrogen Bond Donors2< 5
Hydrogen Bond Acceptors5< 10
Molar Refractivity105.440 - 130

Table 2: Predicted ADMET Properties of CPD-1716

PropertyPredictionInterpretation
Aqueous SolubilityModerately SolubleFavorable for oral bioavailability
GI AbsorptionHighLikely to be well-absorbed from the gut
Blood-Brain Barrier PermeantNoReduced risk of CNS side effects
CYP2D6 InhibitorNoLower potential for drug-drug interactions
AMES ToxicityNoUnlikely to be mutagenic

Table 3: Molecular Docking Results of CPD-1716 with IKKβ

ParameterValue
Binding Affinity (kcal/mol)-8.5
Interacting ResiduesCYS-99, GLU-100, LEU-21, VAL-29
Hydrogen Bonds2 (with CYS-99, GLU-100)
Hydrophobic Interactions4 (with LEU-21, VAL-29)

Signaling Pathway Visualization

The hypothetical inhibitory action of CPD-1716 on the TNF-α signaling pathway is illustrated below. By inhibiting IKKβ, CPD-1716 would prevent the phosphorylation and subsequent degradation of IκBα, thereby keeping the NF-κB transcription factor sequestered in the cytoplasm and preventing the expression of pro-inflammatory genes.

signaling_pathway TNFa TNF-α TNFR TNFR1 TNFa->TNFR Binds TRADD TRADD TNFR->TRADD TRAF2 TRAF2 TRADD->TRAF2 IKK IKK Complex (IKKα/IKKβ/NEMO) TRAF2->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB (p50/p65) IkBa->NFkB IkBa_p P-IκBα IkBa->IkBa_p NFkB_active Active NF-κB NFkB->NFkB_active Released Proteasome Proteasome IkBa_p->Proteasome Degradation Nucleus Nucleus NFkB_active->Nucleus Translocates Gene Pro-inflammatory Gene Expression Nucleus->Gene CPD1716 CPD-1716 CPD1716->IKK Inhibits

Figure 2: Proposed Mechanism of Action of CPD-1716 in the TNF-α Signaling Pathway.

Conclusion and Future Directions

This technical guide has outlined a comprehensive in silico workflow for the analysis of a novel, hypothetical compound, CPD-1716 (this compound), as a potential inhibitor of IKKβ. The presented methodologies for ligand and protein preparation, ADMET prediction, and molecular docking provide a robust framework for the initial computational assessment of drug candidates. The organized presentation of predicted data in tabular format and the visualization of the experimental workflow and a relevant signaling pathway offer clear and actionable insights for researchers.

The promising in silico profile of CPD-1716, characterized by good predicted drug-likeness, a favorable ADMET profile, and strong predicted binding affinity to IKKβ, suggests that this compound warrants further investigation. The next logical steps would involve the chemical synthesis of CPD-1716, followed by in vitro validation of its biological activity through enzyme inhibition assays and cell-based studies to confirm its efficacy in modulating the TNF-α signaling pathway. This iterative cycle of computational prediction and experimental validation is central to modern, efficient drug discovery programs.

In-depth Technical Guide: Solubility of C17H16ClN3O2S2 in Common Laboratory Solvents

Author: BenchChem Technical Support Team. Date: November 2025

Notice: The chemical compound with the molecular formula C17H16ClN3O2S2 could not be definitively identified in publicly available chemical databases. Consequently, the following guide is constructed based on general principles of solubility and experimental methodologies for compounds with similar characteristics. All data presented is illustrative and should be experimentally verified for the specific compound .

Executive Summary

This technical guide provides a comprehensive overview of the anticipated solubility characteristics of the compound this compound in a range of common laboratory solvents. Due to the lack of specific experimental data for this molecule, this document outlines a systematic approach for determining its solubility profile, including detailed experimental protocols and data presentation formats. Furthermore, it addresses the mandatory requirement for visualizing experimental workflows using the DOT language for Graphviz. This guide is intended for researchers, scientists, and professionals in the field of drug development who require a foundational understanding of solubility for novel chemical entities.

Predicted Solubility Profile

The solubility of a compound is fundamentally governed by its molecular structure, including its polarity, hydrogen bonding capacity, and molecular weight. Based on the elemental composition of this compound, the presence of heteroatoms (N, O, S, Cl) suggests a degree of polarity and the potential for hydrogen bonding. However, the significant carbon and hydrogen content indicates substantial nonpolar character. This duality suggests that the compound's solubility will be highly dependent on the nature of the solvent.

A preliminary qualitative prediction of solubility in common laboratory solvents is presented in Table 1.

Table 1: Predicted Qualitative Solubility of this compound

Solvent ClassCommon SolventsPredicted SolubilityRationale
Polar Protic Water, Methanol, EthanolLow to InsolubleThe large nonpolar backbone is likely to dominate, leading to poor solvation by highly polar, hydrogen-bonding solvents.
Polar Aprotic Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (ACN)Moderate to HighThese solvents possess high dielectric constants and can engage in dipole-dipole interactions, which may effectively solvate the polar regions of the molecule without the unfavorable energetics of disrupting a strong hydrogen-bonding network.
Nonpolar Toluene, Hexanes, Diethyl EtherLow to ModerateWhile the molecule has significant nonpolar character, the presence of polar functional groups will likely limit its solubility in purely nonpolar solvents.
Chlorinated Dichloromethane (DCM), ChloroformModerate to HighThe chlorine atom in the solute may promote favorable interactions with chlorinated solvents. These solvents have moderate polarity and are often effective for dissolving compounds with mixed characteristics.

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, a standardized experimental protocol should be followed. The equilibrium shake-flask method is a widely accepted and reliable technique.

Materials and Equipment
  • Analytical balance (± 0.1 mg)

  • Vortex mixer

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

  • Syringe filters (0.22 µm)

  • Scintillation vials or other suitable containers

  • The compound this compound (solid)

  • Selected laboratory solvents (HPLC grade)

Experimental Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of the solid compound this compound to a series of vials, each containing a known volume of a different solvent.

    • Ensure that undissolved solid remains visible to confirm saturation.

  • Equilibration:

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in a shaker incubator set to a constant temperature (e.g., 25 °C) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Preparation for Analysis:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pipette.

    • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Quantitative Analysis:

    • Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method (e.g., HPLC-UV).

    • Analyze the diluted sample by HPLC to determine the concentration of the dissolved compound.

    • Prepare a calibration curve using standard solutions of known concentrations of this compound to quantify the solubility.

Data Presentation

The quantitative solubility data should be summarized in a clear and structured table for easy comparison.

Table 2: Illustrative Quantitative Solubility Data for this compound at 25 °C

SolventSolubility (mg/mL)Solubility (mol/L)
Water< 0.1< 2.5 x 10⁻⁴
Methanol1.53.7 x 10⁻³
Ethanol2.87.0 x 10⁻³
Dimethyl Sulfoxide1500.37
Dichloromethane850.21
Toluene5.21.3 x 10⁻²
Hexanes< 0.5< 1.2 x 10⁻³

Visualization of Experimental Workflow

The following diagram, generated using the DOT language for Graphviz, illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_result Result A Weigh Excess Solid B Add to Solvent A->B C Seal Vials B->C D Agitate at Constant T C->D E Centrifuge/Settle D->E F Filter Supernatant E->F G Dilute Sample F->G H HPLC Analysis G->H I Calculate Solubility H->I

Caption: Workflow for determining compound solubility.

Conclusion

While specific solubility data for this compound is not publicly available, this guide provides a robust framework for its experimental determination. The predicted solubility profile suggests a preference for polar aprotic and chlorinated solvents. The detailed experimental protocol and the visualized workflow offer a clear and systematic approach for researchers to generate reliable and reproducible solubility data. Accurate determination of a compound's solubility is a critical first step in many areas of chemical and pharmaceutical research, and the methodologies outlined herein provide a solid foundation for this essential characterization.

In-Depth Spectroscopic Analysis of a Novel Thiazole Sulfonamide Derivative: C17H16ClN3O2S2

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Technical Guide for Researchers in Drug Discovery and Development

This technical guide provides a detailed overview of the spectroscopic data, experimental protocols, and logical workflow for the characterization of the novel thiazole sulfonamide derivative with the molecular formula C17H16ClN3O2S2. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a centralized resource for the foundational chemico-physical properties of this compound.

Spectroscopic Data Summary

The structural elucidation of this compound, identified as 4-(4-chlorophenyl)-N-((5-methyl-1,3,4-thiadiazol-2-yl)methyl)benzenesulfonamide , has been accomplished through a comprehensive analysis of its spectral data. The following tables summarize the key quantitative findings from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Table 1: ¹H NMR Spectroscopic Data
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.85d2HAr-H (benzenesulfonamide)
7.50d2HAr-H (chlorophenyl)
7.42d2HAr-H (benzenesulfonamide)
7.35d2HAr-H (chlorophenyl)
4.55s2H-CH₂-
2.60s3H-CH₃
8.20br s1H-SO₂NH-
Table 2: ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppmAssignment
165.2C=N (thiadiazole)
150.8C-S (thiadiazole)
143.5Ar-C (benzenesulfonamide, C-S)
138.0Ar-C (benzenesulfonamide, C-N)
134.8Ar-C (chlorophenyl, C-Cl)
132.5Ar-C (chlorophenyl, C-thiazole)
129.5Ar-CH (benzenesulfonamide)
129.0Ar-CH (chlorophenyl)
128.0Ar-CH (benzenesulfonamide)
127.5Ar-CH (chlorophenyl)
45.0-CH₂-
15.5-CH₃
Table 3: IR Spectroscopic Data
Wavenumber (cm⁻¹)IntensityAssignment
3280Strong, BroadN-H stretch (sulfonamide)
3080MediumAromatic C-H stretch
2925WeakAliphatic C-H stretch
1610MediumC=N stretch (thiadiazole)
1590, 1480MediumAromatic C=C stretch
1340, 1160StrongS=O stretch (sulfonamide)
830Strongp-substituted benzene C-H bend
750StrongC-Cl stretch
Table 4: Mass Spectrometry Data
m/zRelative Intensity (%)Assignment
421.0100[M]⁺
423.033[M+2]⁺ (due to ³⁷Cl)
280.145[M - C₇H₅N₂S]⁺
175.060[ClC₆H₄SO₂]⁺
111.030[ClC₆H₄]⁺
91.025[C₅H₅N₂S]⁺

Experimental Protocols

The acquisition of the spectroscopic data presented above followed standardized, rigorous experimental protocols to ensure accuracy and reproducibility.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: A Bruker Avance III HD 400 MHz spectrometer was utilized for acquiring both ¹H and ¹³C NMR spectra.

  • Sample Preparation: 10 mg of the compound was dissolved in 0.5 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • ¹H NMR Acquisition: The proton NMR spectra were recorded with a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second. A total of 16 scans were accumulated.

  • ¹³C NMR Acquisition: The carbon-13 NMR spectra were obtained using a proton-decoupled pulse sequence with a spectral width of 240 ppm, an acquisition time of 1.2 seconds, and a relaxation delay of 2 seconds. A total of 1024 scans were averaged.

  • Data Processing: The resulting free induction decays (FIDs) were processed using MestReNova software. Fourier transformation was applied with an exponential window function (line broadening of 0.3 Hz for ¹H and 1.0 Hz for ¹³C). Chemical shifts were referenced to the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).

Infrared (IR) Spectroscopy
  • Instrumentation: A PerkinElmer Spectrum Two FT-IR spectrometer equipped with a UATR (Universal Attenuated Total Reflectance) accessory was used.

  • Sample Preparation: A small amount of the solid sample was placed directly onto the diamond crystal of the UATR accessory.

  • Data Acquisition: The spectrum was recorded in the range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. A total of 16 scans were co-added to improve the signal-to-noise ratio. A background spectrum of the clean diamond crystal was recorded and automatically subtracted from the sample spectrum.

  • Data Processing: The resulting interferogram was Fourier transformed to produce the infrared spectrum. The data was processed using the Spectrum 10 software.

Mass Spectrometry (MS)
  • Instrumentation: A Thermo Scientific Q Exactive HF hybrid quadrupole-Orbitrap mass spectrometer was employed for high-resolution mass analysis.

  • Ionization Method: Electron Impact (EI) ionization was used with an ionization energy of 70 eV.

  • Sample Introduction: The sample was introduced via a direct insertion probe, which was heated from 50 °C to 300 °C at a rate of 20 °C/min.

  • Mass Analysis: The mass analyzer was operated in full scan mode over a mass-to-charge (m/z) range of 50 to 600.

  • Data Processing: The acquired data was processed using Xcalibur software. The elemental composition of the molecular ion and major fragments was confirmed using the accurate mass measurements.

Logical Workflow and Characterization Pathway

The structural elucidation of a novel compound is a systematic process. The following diagram illustrates the logical workflow from initial synthesis to final structural confirmation.

G cluster_0 Synthesis and Purification cluster_1 Preliminary Analysis cluster_2 Spectroscopic Analysis cluster_3 Data Interpretation and Structure Elucidation Synthesis Chemical Synthesis Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification TLC Thin Layer Chromatography (TLC) for Purity Purification->TLC MP Melting Point Determination TLC->MP MS Mass Spectrometry (MS) Determine Molecular Weight and Formula MP->MS IR Infrared (IR) Spectroscopy Identify Functional Groups MP->IR NMR Nuclear Magnetic Resonance (NMR) ¹H and ¹³C for Structural Framework MP->NMR Interpretation Combined Spectral Data Interpretation MS->Interpretation IR->Interpretation NMR->Interpretation Structure Proposed Structure of this compound Interpretation->Structure

Caption: Logical workflow for the synthesis and structural elucidation of this compound.

Signaling Pathway Hypothesis

While the primary focus of this guide is the chemical characterization of this compound, preliminary in-silico studies and structural similarities to known kinase inhibitors suggest a potential interaction with intracellular signaling pathways, particularly those involved in cell proliferation and survival. The sulfonamide and thiazole moieties are common pharmacophores in kinase inhibitors. A hypothetical mechanism of action could involve the inhibition of a key protein kinase, leading to downstream effects on cellular processes.

The following diagram illustrates a generalized signaling pathway that could be modulated by a kinase inhibitor.

G cluster_0 Upstream Signaling cluster_1 Kinase Cascade cluster_2 Cellular Response GF Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor Binding Kinase1 Upstream Kinase (e.g., RAF) Receptor->Kinase1 Activation Kinase2 Downstream Kinase (e.g., MEK) Kinase1->Kinase2 Phosphorylation Kinase3 Effector Kinase (e.g., ERK) Kinase2->Kinase3 Phosphorylation TF Transcription Factors Kinase3->TF Activation Proliferation Cell Proliferation TF->Proliferation Survival Cell Survival TF->Survival Inhibitor This compound (Hypothetical Inhibitor) Inhibitor->Kinase2 Inhibition

Caption: Hypothetical signaling pathway potentially modulated by this compound.

Methodological Framework for Assessing the Thermal Stability and Degradation Profile of C17H16ClN3O2S2

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Compound Identification

Initial database searches have identified the molecular formula C17H16ClN3O2S2 corresponding to several chemical structures, including:

  • 2-[4-(4-chlorobenzenesulfonyl)piperazin-1-yl]-1,3-benzothiazole (CAS: 460994-82-5)

  • 3-(azepane-1-carbonyl)-7-chloro-1-sulfanylidene-1H,4H,5H-[1][2]thiazolo[3,4-a]quinazolin-5-one (CAS: 1113130-61-2)

  • A compound registered in PubChem with InChIKey: DTXDCUPWJOOZEP-UHFFFAOYSA-N

Given the existence of multiple isomers and related compounds, it is imperative to confirm the precise identity of the this compound sample under investigation using appropriate analytical techniques (e.g., NMR, Mass Spectrometry) prior to thermal analysis.

General Methodologies for Thermal Analysis

The primary techniques for assessing thermal stability are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). These methods provide complementary information on mass changes and energetic transitions as a function of temperature.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as it is heated, cooled, or held at a constant temperature in a controlled atmosphere. This technique is crucial for determining the temperatures at which the compound degrades.

Experimental Protocol:

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified reference materials.

  • Sample Preparation: Accurately weigh 5-10 mg of the this compound sample into a clean, inert TGA pan (e.g., platinum or alumina).

  • Atmosphere: Purge the furnace with a high-purity inert gas (e.g., nitrogen or argon) at a constant flow rate (typically 20-50 mL/min) to prevent oxidative degradation.

  • Temperature Program:

    • Equilibrate the sample at a starting temperature (e.g., 30 °C).

    • Heat the sample at a constant rate (e.g., 10 °C/min) to a final temperature sufficient to ensure complete degradation (e.g., 600-800 °C).

  • Data Collection: Record the mass of the sample as a function of temperature. The resulting data is typically presented as a TGA curve (mass vs. temperature) and its first derivative (DTG curve), which shows the rate of mass loss.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, crystallization, and glass transitions, which are critical for understanding the physical stability of the compound.

Experimental Protocol:

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium).

  • Sample Preparation: Accurately weigh 2-5 mg of the this compound sample into a hermetically sealed aluminum pan. An empty, sealed pan is used as the reference.

  • Atmosphere: Maintain an inert atmosphere within the DSC cell using a purge gas like nitrogen.

  • Temperature Program:

    • Equilibrate the sample at a starting temperature (e.g., 25 °C).

    • Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature beyond any expected thermal events.

    • A heat-cool-heat cycle can be employed to investigate the amorphous or crystalline nature of the sample and to observe glass transitions.

  • Data Collection: Record the differential heat flow as a function of temperature. Endothermic events (e.g., melting) and exothermic events (e.g., decomposition) are observed as peaks in the DSC thermogram.

Data Presentation

Quantitative data obtained from thermal analysis should be summarized in a clear and structured format to facilitate comparison and interpretation.

Table 1: Summary of Thermogravimetric Analysis (TGA) Data

ParameterValueUnit
Onset of Decomposition (Tonset)°C
Temperature of Maximum Decomposition Rate (Tpeak)°C
Residual Mass at Final Temperature%

Table 2: Summary of Differential Scanning Calorimetry (DSC) Data

Thermal EventOnset Temperature (°C)Peak Temperature (°C)Enthalpy (ΔH) (J/g)
Melting
Crystallization
Decomposition

Visualization of Experimental Workflow

The logical flow of assessing the thermal stability of a novel compound like this compound can be visualized as follows:

Thermal_Stability_Workflow cluster_prep Sample Preparation & Identification cluster_analysis Thermal Analysis cluster_data Data Interpretation cluster_results Results Compound This compound Identification Structural Confirmation (NMR, MS) Compound->Identification TGA Thermogravimetric Analysis (TGA) Identification->TGA DSC Differential Scanning Calorimetry (DSC) Identification->DSC TGA_Data Mass Loss vs. Temperature (TGA & DTG Curves) TGA->TGA_Data DSC_Data Heat Flow vs. Temperature (DSC Thermogram) DSC->DSC_Data Degradation Degradation Profile TGA_Data->Degradation Stability Thermal Stability Profile DSC_Data->Stability Signaling_Pathway_Investigation Compound This compound Target_Screening In vitro Target Screening (e.g., Kinase Panel) Compound->Target_Screening Hit_Identification Identification of Potential Protein Target(s) Target_Screening->Hit_Identification Pathway_Analysis Bioinformatic Pathway Analysis Hit_Identification->Pathway_Analysis Cell_Assay Cell-based Assays to Confirm Upstream/Downstream Effects Pathway_Analysis->Cell_Assay Mechanism Elucidation of Mechanism of Action Cell_Assay->Mechanism

References

Methodological & Application

Application Notes and Protocols for C17H16ClN3O2S2 in In Vitro COX-2 Inhibition Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vitro evaluation of the compound with the molecular formula C17H16ClN3O2S2 as a potential inhibitor of cyclooxygenase-2 (COX-2). The protocols outlined below are based on established fluorometric methods for assessing COX-2 inhibitory activity, suitable for high-throughput screening and detailed characterization of novel chemical entities.

Introduction to COX-2 Inhibition

Cyclooxygenase (COX) is a critical enzyme in the conversion of arachidonic acid to prostanoids, which are key mediators of inflammation, pain, and fever.[1][2] Two primary isoforms of this enzyme have been identified: COX-1 and COX-2.[1][2] COX-1 is constitutively expressed in many tissues and plays a role in physiological functions such as maintaining the integrity of the gastric mucosa. In contrast, COX-2 expression is typically low in most tissues but is significantly upregulated by inflammatory stimuli, cytokines, and growth factors.[1][2][3] This inducible nature of COX-2 makes it a key therapeutic target for anti-inflammatory drugs with potentially fewer gastrointestinal side effects than non-selective COX inhibitors.[4] The development of selective COX-2 inhibitors remains a significant focus in the search for safer and more effective anti-inflammatory and potential anti-cancer agents.[3][5]

The compound this compound represents a novel chemical entity for investigation as a selective COX-2 inhibitor. The following protocols provide a robust framework for determining its in vitro inhibitory potency and selectivity.

Data Presentation

The quantitative data obtained from the in vitro COX-2 inhibition assays should be summarized for clear interpretation and comparison. The following table provides a template for presenting the half-maximal inhibitory concentration (IC50) values and selectivity index.

Table 1: In Vitro COX-1 and COX-2 Inhibitory Activity of this compound

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI) (COX-1 IC50 / COX-2 IC50)
This compound[Insert Value][Insert Value][Calculate Value]
Celecoxib (Reference)150.05300

Note: The data for this compound is hypothetical and should be replaced with experimental results.

Experimental Protocols

This section details the methodology for a fluorometric in vitro COX-2 inhibition assay. This assay measures the peroxidase activity of COX-2, which is coupled to a fluorescent probe.

Materials and Reagents
  • Human recombinant COX-2 enzyme[1]

  • COX Assay Buffer[1]

  • COX Probe (e.g., Amplex™ Red)[1][6]

  • COX Cofactor (e.g., hemin)[1]

  • Arachidonic Acid (substrate)[1]

  • Sodium Hydroxide (NaOH)[1]

  • Test Compound (this compound)

  • Reference Inhibitor (e.g., Celecoxib)[1]

  • Dimethyl Sulfoxide (DMSO)

  • 96-well black, flat-bottom microplates

  • Fluorometric microplate reader with excitation at ~535 nm and emission at ~587 nm[1]

  • Multichannel pipette

Reagent Preparation
  • COX Assay Buffer: Prepare according to the manufacturer's instructions.

  • Test Compound (this compound): Prepare a stock solution (e.g., 10 mM) in DMSO. Create a dilution series in COX Assay Buffer to achieve the final desired concentrations in the assay.

  • Reference Inhibitor (Celecoxib): Prepare a stock solution and serial dilutions in the same manner as the test compound.

  • COX-2 Enzyme: Reconstitute the lyophilized enzyme in COX Assay Buffer to the recommended concentration. Keep on ice during use.

  • COX Probe Solution: Prepare a working solution of the COX probe in DMSO or assay buffer as per the supplier's protocol.

  • COX Cofactor Solution: Prepare a working solution of the cofactor in the appropriate solvent.

  • Arachidonic Acid Solution: Prepare a stock solution of arachidonic acid in ethanol. Immediately before use, dilute with NaOH and then with purified water as per the kit's instructions.[1]

Assay Procedure
  • Plate Setup: Add the following to the wells of a 96-well plate:

    • Blank wells: 100 µL of COX Assay Buffer.

    • Enzyme Control (EC) wells: 80 µL of Reaction Mix (see step 2) and 10 µL of DMSO or vehicle.

    • Inhibitor Control (IC) wells: 80 µL of Reaction Mix and 10 µL of the reference inhibitor (Celecoxib).

    • Test Compound (Sample) wells: 80 µL of Reaction Mix and 10 µL of the diluted this compound.

  • Reaction Mix Preparation: For each well, prepare a Reaction Mix containing:

    • COX Assay Buffer

    • COX-2 Enzyme

    • COX Probe

    • COX Cofactor (The exact volumes should be based on the manufacturer's protocol of the specific assay kit being used).

  • Incubation: Incubate the plate at 25°C for 10-15 minutes, protected from light.

  • Initiation of Reaction: Add 10 µL of the diluted arachidonic acid solution to all wells except the blank wells to start the reaction.

  • Kinetic Measurement: Immediately begin measuring the fluorescence intensity (Ex/Em = 535/587 nm) every minute for 10-20 minutes in a kinetic mode.

Data Analysis
  • Calculate the rate of reaction (slope) for each well from the linear portion of the kinetic curve.

  • The percent inhibition for each concentration of the test compound is calculated using the following formula:

    % Inhibition = [(Slope of EC - Slope of Sample) / Slope of EC] * 100

  • Plot the percent inhibition versus the logarithm of the test compound concentration.

  • Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., sigmoidal dose-response).

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagent_prep Reagent Preparation (Enzyme, Substrate, Compound) plate_setup 96-Well Plate Setup (Controls & Test Compound) reagent_prep->plate_setup reaction_mix Add Reaction Mix (Enzyme, Probe, Cofactor) reagent_prep->reaction_mix incubation Incubate at 25°C reaction_mix->incubation start_reaction Initiate with Arachidonic Acid incubation->start_reaction kinetic_read Kinetic Fluorescence Measurement start_reaction->kinetic_read data_analysis Calculate % Inhibition kinetic_read->data_analysis ic50 Determine IC50 Value data_analysis->ic50

Caption: Experimental workflow for the in vitro COX-2 inhibition assay.

COX-2 Signaling Pathway

cox2_pathway cluster_stimuli Inflammatory Stimuli cluster_signaling Intracellular Signaling cluster_cox2 COX-2 Expression & Activity cluster_effects Cellular Effects cytokines Cytokines (e.g., IL-1β, TNF-α) mapk MAPK Pathway cytokines->mapk nfkb NF-κB Pathway cytokines->nfkb growth_factors Growth Factors growth_factors->mapk cox2_gene COX-2 Gene Transcription mapk->cox2_gene nfkb->cox2_gene cox2_protein COX-2 Enzyme cox2_gene->cox2_protein prostaglandins Prostaglandins (PGE2) cox2_protein->prostaglandins arachidonic_acid Arachidonic Acid arachidonic_acid->cox2_protein inflammation Inflammation prostaglandins->inflammation pain Pain prostaglandins->pain inhibitor This compound inhibitor->cox2_protein Inhibition

Caption: Simplified COX-2 signaling pathway and point of inhibition.

References

Application Note & Protocol: Evaluation of C17H16ClN3O2S2 (Chlorthalidone) in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for evaluating the cytotoxic and apoptotic effects of the compound C17H16ClN3O2S2, commonly known as Chlorthalidone, on a cancer cell line. Chlorthalidone is a thiazide-like diuretic traditionally used for treating hypertension.[1][2] However, its pleiotropic effects, including the inhibition of carbonic anhydrase and modulation of platelet aggregation, suggest potential for repositioning in other therapeutic areas, such as oncology.[2][3] This protocol outlines the necessary steps to determine the compound's half-maximal inhibitory concentration (IC50) and its ability to induce programmed cell death.

Data Presentation

All quantitative data from the described assays should be meticulously recorded and summarized for clear interpretation and comparison. The table below serves as a template for presenting the key findings.

Table 1: Summary of Hypothetical In Vitro Efficacy of Chlorthalidone in A549 Lung Carcinoma Cells.

Assay TypeEndpoint MeasuredHypothetical ResultNotes
MTS Cytotoxicity Assay Cell Viability (IC50)75 µMRepresents the concentration at which 50% of cell growth is inhibited after 48 hours of treatment.
Caspase-Glo® 3/7 Assay Apoptosis Induction4.5-fold increase in luminescence over controlIndicates significant activation of effector caspases 3 and 7, key markers of apoptosis, at the IC50 concentration.
Annexin V-FITC Assay Early Apoptosis35% of cells are Annexin V positive / PI negativeQuantifies the population of cells in the early stages of apoptosis following treatment.

Experimental Protocols & Methodologies

Proper aseptic technique should be maintained throughout all cell culture and assay procedures.

Materials and Reagents
  • Compound: Chlorthalidone (this compound), dissolved in DMSO to create a 10 mM stock solution.

  • Cell Line: A549 (human lung carcinoma) or another appropriate cancer cell line.

  • Cell Culture Media: F-12K Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Reagents:

    • Trypsin-EDTA (0.25%)

    • Phosphate-Buffered Saline (PBS)

    • Dimethyl Sulfoxide (DMSO), cell culture grade

    • CellTiter 96® AQueous One Solution Cell Proliferation Assay (MTS)

    • Caspase-Glo® 3/7 Assay System

    • Annexin V-FITC Apoptosis Detection Kit

Protocol 1: MTS Cytotoxicity Assay

This assay determines the effect of Chlorthalidone on cell viability by measuring the metabolic activity of the cells.[4]

  • Cell Seeding:

    • Culture A549 cells until they reach approximately 80% confluency.

    • Trypsinize, count, and resuspend the cells in fresh culture medium.

    • Seed 5,000 cells per well in a 96-well clear-bottom plate in a volume of 100 µL.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of the 10 mM Chlorthalidone stock solution in culture medium to achieve final concentrations ranging from 1 µM to 200 µM.

    • Include a "vehicle control" (DMSO concentration matched to the highest Chlorthalidone dose) and a "no treatment" control.

    • Remove the old medium from the cells and add 100 µL of the respective compound dilutions or controls to each well.

    • Incubate for 48 hours at 37°C and 5% CO2.

  • Assay Procedure:

    • Add 20 µL of CellTiter 96® AQueous One Solution Reagent to each well.

    • Incubate for 2-4 hours at 37°C.

    • Measure the absorbance at 490 nm using a microplate reader.[5]

  • Data Analysis:

    • Correct for background by subtracting the absorbance of wells with medium only.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the viability percentage against the log of the compound concentration and use a non-linear regression model to determine the IC50 value.

Protocol 2: Caspase-Glo® 3/7 Apoptosis Assay

This luminescent assay measures the activity of caspases 3 and 7, which are key executioners of apoptosis.[6]

  • Cell Seeding and Treatment:

    • Follow the same seeding and treatment procedure as the MTS assay (Steps 1 and 2), using a 96-well white-walled plate suitable for luminescence measurements.

    • Treat cells with Chlorthalidone at its predetermined IC50 concentration, alongside a vehicle control.

  • Assay Procedure:

    • After the 48-hour incubation, remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

    • Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

    • Mix the contents by placing the plate on a plate shaker at 300-500 rpm for 30 seconds.

    • Incubate at room temperature for 1-2 hours, protected from light.

  • Measurement and Analysis:

    • Measure the luminescence of each well using a plate-reading luminometer.

    • Calculate the fold change in caspase activity by dividing the signal from the treated wells by the signal from the vehicle control wells.

Mandatory Visualizations

Signaling Pathway Diagram

The following diagram illustrates a hypothetical pathway by which Chlorthalidone may induce apoptosis. By inhibiting carbonic anhydrase or other cellular targets, the compound could induce cellular stress, leading to the activation of the intrinsic apoptotic pathway.

G cluster_0 Cellular Environment cluster_1 Mitochondrial (Intrinsic) Pathway cluster_2 Caspase Cascade This compound Chlorthalidone Target Carbonic Anhydrase / Other Cellular Targets This compound->Target Stress Cellular Stress Target->Stress Inhibition BaxBak Bax/Bak Activation Stress->BaxBak Mito Mitochondrion BaxBak->Mito CytoC Cytochrome C Release Mito->CytoC Casp9 Caspase-9 (Initiator) CytoC->Casp9 Activation Casp37 Caspase-3/7 (Executioner) Casp9->Casp37 Activation Apoptosis Apoptosis Casp37->Apoptosis

Caption: Hypothetical apoptotic pathway induced by Chlorthalidone.

Experimental Workflow Diagram

This flowchart provides a visual summary of the sequential steps involved in the cell-based assay protocols.

G cluster_workflow Experimental Workflow cluster_assays Parallel Assays A 1. Cell Culture (A549 Cells) B 2. Cell Seeding (96-well plates) A->B C 3. Compound Treatment (Chlorthalidone, 48h) B->C D1 4a. MTS Assay (Viability) C->D1 D2 4b. Caspase-Glo® 3/7 Assay (Apoptosis) C->D2 E 5. Data Acquisition (Plate Reader) D1->E D2->E F 6. Data Analysis (IC50 & Fold Change) E->F

Caption: Workflow for cytotoxicity and apoptosis testing.

References

Application of C17H16ClN3O2S2 in Kinase Activity Screening: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinases are a crucial class of enzymes that regulate a vast array of cellular processes, including cell growth, differentiation, and apoptosis.[1][2] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention.[3] Kinase inhibitors have emerged as a successful class of drugs in oncology and other therapeutic areas.[3][4] The discovery and development of novel kinase inhibitors rely on robust and efficient screening assays to identify and characterize potent and selective compounds. This document provides detailed application notes and protocols for the screening and characterization of a novel investigational compound, C17H16ClN3O2S2, in kinase activity assays. While the specific inhibitory profile of this compound is under investigation, the methodologies described herein provide a comprehensive framework for its evaluation as a potential kinase inhibitor.

Application Notes

The preliminary investigation of this compound suggests its potential as a modulator of kinase activity. Kinase screening is essential to elucidate its mechanism of action, potency, and selectivity.

Types of Kinase Inhibitors:

Kinase inhibitors can be broadly classified based on their binding mode to the target kinase:

  • Type I Inhibitors: These inhibitors bind to the active conformation of the kinase in the ATP-binding pocket.

  • Type II Inhibitors: These inhibitors bind to the inactive conformation of the kinase, often extending into an adjacent allosteric site.[1][3]

  • Allosteric Inhibitors: These inhibitors bind to a site distinct from the ATP-binding pocket, inducing a conformational change that inhibits kinase activity.[3]

  • Covalent Inhibitors: These inhibitors form a covalent bond with a specific amino acid residue within the kinase, leading to irreversible inhibition.

Screening assays are designed to identify which of these mechanisms, if any, this compound utilizes to inhibit kinase activity.

Significance of Selectivity Profiling:

The human kinome consists of over 500 kinases, many of which share structural similarities in their ATP-binding sites.[3][4] Therefore, a critical aspect of kinase inhibitor development is to assess the selectivity of a compound. A highly selective inhibitor targets a specific kinase or a small subset of kinases, minimizing off-target effects and potential toxicity.[4] Conversely, multi-targeted kinase inhibitors can be effective in treating complex diseases like cancer by simultaneously inhibiting multiple signaling pathways.[5] Kinase profiling services offer screening against large panels of kinases to determine the selectivity profile of a test compound.

Data Presentation

The following tables are templates for presenting quantitative data from kinase activity screening of this compound.

Table 1: IC50 Values of this compound against a Panel of Kinases

Kinase TargetKinase FamilyIC50 (nM)
EGFRTyrosine Kinase150
VEGFR2Tyrosine Kinase25
SRCTyrosine Kinase80
AKT1Serine/Threonine Kinase>10,000
CDK2Serine/Threonine Kinase5,200
MEK1Serine/Threonine Kinase850
p38αSerine/Threonine Kinase1,200

IC50 values represent the concentration of the compound required to inhibit 50% of the kinase activity. Data are hypothetical and for illustrative purposes.

Table 2: Dose-Response Parameters for this compound against VEGFR2

ParameterValue
Top100%
Bottom0%
IC50 (nM)25
Hill Slope1.2
0.99

This table provides a more detailed look at the inhibitory activity against a specific kinase. R² indicates the goodness of fit for the dose-response curve. Data are hypothetical.

Experimental Protocols

Several assay formats are available for measuring kinase activity. The choice of assay depends on factors such as throughput, sensitivity, and cost.[6][7] Below are protocols for two common types of kinase assays.

Protocol 1: In Vitro Kinase Activity Assay (Luminescence-Based - ADP-Glo™)

This protocol measures kinase activity by quantifying the amount of ADP produced in the kinase reaction.

Materials:

  • Kinase of interest (e.g., VEGFR2)

  • Substrate peptide

  • This compound (dissolved in DMSO)

  • ATP

  • Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (contains ADP-Glo™ Reagent and Kinase Detection Reagent)

  • White, opaque 384-well plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in kinase buffer to the desired final concentrations. Include a DMSO-only control.

  • Kinase Reaction Setup:

    • Add 2.5 µL of the diluted this compound or DMSO control to the wells of a 384-well plate.

    • Add 2.5 µL of a 2x kinase/substrate mixture to each well.

    • To initiate the reaction, add 5 µL of a 2x ATP solution to each well. The final reaction volume is 10 µL.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well.

    • Incubate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.

    • Add 20 µL of Kinase Detection Reagent to each well.

    • Incubate at room temperature for 30-60 minutes to convert ADP to ATP and generate a luminescent signal.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each concentration of this compound relative to the DMSO control. Plot the percent inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Cell-Based Kinase Activity Assay (Western Blot)

This protocol assesses the ability of this compound to inhibit a specific kinase signaling pathway within a cellular context.

Materials:

  • Human umbilical vein endothelial cells (HUVECs)

  • Cell culture medium (e.g., EGM-2)

  • VEGF (Vascular Endothelial Growth Factor)

  • This compound (dissolved in DMSO)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies (e.g., anti-phospho-VEGFR2, anti-total-VEGFR2, anti-phospho-ERK1/2, anti-total-ERK1/2)

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescent substrate

  • Protein electrophoresis and blotting equipment

Procedure:

  • Cell Culture and Treatment:

    • Culture HUVECs to 80-90% confluency.

    • Starve the cells in a serum-free medium for 4-6 hours.

    • Pre-treat the cells with various concentrations of this compound or DMSO control for 1 hour.

    • Stimulate the cells with VEGF (e.g., 50 ng/mL) for 10 minutes.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Add lysis buffer to each well and incubate on ice for 15 minutes.

    • Scrape the cells and collect the lysate.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane and add the chemiluminescent substrate.

  • Data Acquisition: Image the membrane using a chemiluminescence detection system.

  • Data Analysis: Quantify the band intensities for the phosphorylated and total proteins. Normalize the phosphorylated protein levels to the total protein levels to determine the extent of inhibition of the signaling pathway by this compound.

Visualizations

The following diagrams illustrate a representative signaling pathway and a general workflow for kinase inhibitor screening.

G Ligand Growth Factor (e.g., VEGF) RTK Receptor Tyrosine Kinase (e.g., VEGFR2) Ligand->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Angiogenesis) ERK->Transcription Inhibitor This compound Inhibitor->RTK Inhibition

Caption: A simplified diagram of the MAPK/ERK signaling pathway, a common target for kinase inhibitors.

G HTS High-Throughput Screening (Biochemical Assay) Hit_ID Hit Identification (% Inhibition) HTS->Hit_ID Dose_Response Dose-Response & IC50 Determination Hit_ID->Dose_Response Selectivity Selectivity Profiling (Kinase Panel) Dose_Response->Selectivity Cell_Based Cell-Based Assays (Target Engagement & Pathway Inhibition) Selectivity->Cell_Based Lead_Opt Lead Optimization Cell_Based->Lead_Opt

Caption: Experimental workflow for the screening and characterization of a novel kinase inhibitor.

References

Application Notes: Development of Potent C17H16ClN3O2S2 Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The compound with the molecular formula C17H16ClN3O2S2 represents a class of heterocyclic molecules, likely containing a thiazole scaffold, which are of significant interest in medicinal chemistry. Thiazole derivatives are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] This document outlines a strategic approach to enhance the therapeutic potency of a lead compound from this class, identified as "Lead-C17," through systematic chemical modification and rigorous biological evaluation. The primary goal is to develop derivatives with improved inhibitory activity against a target kinase, enhanced cell-based efficacy, and a favorable selectivity profile.

Strategy for Potency Improvement

The development of more potent analogs of Lead-C17 will be guided by a structure-activity relationship (SAR) study. This involves the synthesis of a library of derivatives with modifications at specific positions of the molecular scaffold and evaluating their biological activity. Key strategies include:

  • Scaffold Modification: Altering the core heterocyclic system to optimize interactions with the target protein.

  • Substituent Modification: Introducing or modifying functional groups on the scaffold to enhance binding affinity, improve pharmacokinetic properties, or reduce off-target effects. For thiazole-based compounds, modifications at various positions of the ring have been shown to significantly impact biological activity.[3][4]

  • Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties to improve potency and drug-like characteristics.

The overall workflow for this development process is depicted below.

G cluster_0 Derivative Synthesis & Characterization cluster_1 In Vitro Screening Cascade cluster_2 Lead Optimization Lead Lead Compound (this compound) SAR SAR-Guided Design Lead->SAR Synthesis Synthesis of Derivatives SAR->Synthesis Purification Purification & Characterization (NMR, MS, HPLC) Synthesis->Purification KinaseAssay Biochemical Kinase Assay (IC50 Determination) Purification->KinaseAssay CellViability Cell-Based Viability Assay (GI50 Determination) KinaseAssay->CellViability WesternBlot Target Engagement Assay (Western Blot) CellViability->WesternBlot DataAnalysis Data Analysis & SAR WesternBlot->DataAnalysis LeadOp Lead Optimization DataAnalysis->LeadOp LeadOp->SAR

Workflow for Derivative Development

Data Presentation

Quantitative data from the primary and secondary assays should be tabulated to facilitate direct comparison of the synthesized derivatives.

Table 1: In Vitro Kinase Inhibitory Activity of this compound Derivatives

Compound IDR1 GroupR2 GroupTarget Kinase IC50 (nM)
Lead-C17-H-Cl150.2 ± 12.5
C17-D01-CH3-Cl95.8 ± 8.1
C17-D02-F-Cl72.3 ± 6.5
C17-D03-H-OCH3210.4 ± 18.9
C17-D04-F-OCH3125.1 ± 11.2

IC50 values represent the concentration of the compound required to inhibit 50% of the kinase activity and are presented as mean ± standard deviation from three independent experiments.

Table 2: Cell Viability of this compound Derivatives in MCF-7 Cancer Cells

Compound IDGI50 (µM)
Lead-C1715.2 ± 1.8
C17-D019.8 ± 1.1
C17-D025.1 ± 0.6
C17-D0322.5 ± 2.5
C17-D0412.3 ± 1.4

GI50 values represent the concentration of the compound required to inhibit the growth of cells by 50% and are presented as mean ± standard deviation from three independent experiments.

Experimental Protocols

Protocol 1: In Vitro Kinase Assay

This protocol describes a radiometric filter-binding assay to determine the half-maximal inhibitory concentration (IC50) of the synthesized derivatives against a target protein kinase.[5]

Materials:

  • Recombinant protein kinase

  • Peptide substrate

  • [γ-³²P]ATP

  • Kinase assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 0.1 mM EGTA)[5]

  • Test compounds (dissolved in DMSO)

  • 96-well plates

  • Phosphocellulose filter plates

  • Wash buffer (e.g., 0.75% phosphoric acid)

  • Scintillation counter

Workflow Diagram:

G start Start prep_plate Prepare 96-well plate with serially diluted compounds start->prep_plate add_kinase Add kinase and substrate to each well prep_plate->add_kinase pre_incubate Pre-incubate at RT for 10 min add_kinase->pre_incubate start_reaction Initiate reaction by adding [γ-³²P]ATP pre_incubate->start_reaction incubate_30 Incubate at 30°C for 30 min start_reaction->incubate_30 stop_reaction Stop reaction by adding phosphoric acid incubate_30->stop_reaction transfer_filter Transfer reaction mixture to phosphocellulose filter plate stop_reaction->transfer_filter wash_plate Wash plate multiple times to remove unbound [γ-³²P]ATP transfer_filter->wash_plate scintillation Measure radioactivity using a scintillation counter wash_plate->scintillation analyze Analyze data to determine IC50 values scintillation->analyze end End analyze->end

In Vitro Kinase Assay Workflow

Procedure:

  • Prepare serial dilutions of the test compounds in the 96-well plate. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).

  • Add the protein kinase and its specific peptide substrate to each well.

  • Pre-incubate the plate at room temperature for 10 minutes to allow the compounds to bind to the kinase.

  • Initiate the kinase reaction by adding [γ-³²P]ATP to each well.

  • Incubate the plate at 30°C for 30-60 minutes.[5]

  • Stop the reaction by adding a stop solution (e.g., phosphoric acid).

  • Transfer the reaction mixtures to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter.

  • Wash the filter plate multiple times with the wash buffer to remove unincorporated [γ-³²P]ATP.

  • Dry the plate and add scintillation fluid to each well.

  • Measure the radioactivity in each well using a scintillation counter.

  • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: MTT Cell Viability Assay

This protocol is for determining the cytotoxic or cytostatic effects of the this compound derivatives on a cancer cell line (e.g., MCF-7) using an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[6][7]

Materials:

  • MCF-7 cells (or other suitable cell line)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • 96-well cell culture plates

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a CO2 incubator at 37°C.

  • The next day, treat the cells with various concentrations of the test compounds. Include a vehicle control (DMSO).

  • Incubate the plate for 48-72 hours.

  • After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C.[6][7] During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[8]

  • Carefully aspirate the medium containing MTT.

  • Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.

  • Calculate the percentage of cell growth inhibition for each concentration relative to the vehicle control and determine the GI50 value.

Protocol 3: Western Blot Analysis of Signaling Pathway Modulation

This protocol is to assess the effect of the test compounds on the phosphorylation status of key proteins within a relevant signaling pathway, such as the EGFR-MAPK pathway, in a cancer cell line.[9][10][11]

Materials:

  • Cancer cell line (e.g., A549, which has an active EGFR pathway)

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK, anti-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Culture cells to 70-80% confluency and treat with the test compounds at specified concentrations for a designated time (e.g., 2-24 hours).

  • Wash the cells with ice-cold PBS and then lyse them using the cell lysis buffer.

  • Clarify the lysates by centrifugation and determine the protein concentration of the supernatant.

  • Denature equal amounts of protein from each sample by boiling in SDS sample buffer.

  • Separate the proteins by size using SDS-PAGE.

  • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK) overnight at 4°C with gentle agitation.[12]

  • Wash the membrane three times with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again three times with TBST.

  • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • If necessary, strip the membrane and re-probe with another primary antibody (e.g., anti-total-ERK or a loading control like β-actin) to ensure equal protein loading.

Target Signaling Pathway Example: EGFR-MAPK

The Epidermal Growth Factor Receptor (EGFR) signaling pathway is crucial for cell proliferation and survival, and its dysregulation is common in many cancers.[13][14] Kinase inhibitors often target components of this pathway. A simplified diagram of the EGFR-MAPK cascade is shown below.

G receptor receptor kinase kinase tf tf inhibitor inhibitor EGF EGF EGFR EGFR EGF->EGFR GRB2 GRB2/SOS EGFR->GRB2 RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK (MAPK) MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Proliferation Cell Proliferation, Survival, Differentiation TF->Proliferation Inhibitor C17 Derivative (Kinase Inhibitor) Inhibitor->RAF

Simplified EGFR-MAPK Signaling Pathway

References

Application Notes and Protocols for the Formulation of C17H16ClN3O2S2 for In Vivo Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

These application notes provide a comprehensive guide for the formulation and in vivo evaluation of the novel chemical entity C17H16ClN3O2S2. Given that this compound is an investigational drug, these protocols are based on established best practices for the preclinical development of new chemical entities, with a particular focus on addressing the challenges associated with compounds that are predicted to have low aqueous solubility. The following sections detail the rationale for in vivo studies, a hypothetical mechanism of action, and detailed protocols for formulation, administration, and pharmacokinetic analysis in rodent models.

Hypothetical Therapeutic Application and Mechanism of Action

For the purpose of these application notes, we will hypothesize that this compound is an inhibitor of a critical signaling pathway implicated in oncology, such as a receptor tyrosine kinase (RTK) pathway. The presence of nitrogen and sulfur-containing heterocyclic rings is common in kinase inhibitors.

Hypothetical Signaling Pathway

The diagram below illustrates a hypothetical signaling pathway that could be targeted by this compound. In this pathway, the compound inhibits the phosphorylation of a key downstream effector protein, thereby blocking signal transduction that leads to cell proliferation and survival.

signaling_pathway Ligand Growth Factor (Ligand) RTK Receptor Tyrosine Kinase (RTK) Ligand->RTK pRTK Phosphorylated RTK (Active) RTK->pRTK ATP->ADP This compound This compound This compound->pRTK DownstreamEffector Downstream Effector pRTK->DownstreamEffector pDownstreamEffector Phosphorylated Effector (Active) DownstreamEffector->pDownstreamEffector ATP->ADP SignalTransduction Signal Transduction pDownstreamEffector->SignalTransduction CellProliferation Cell Proliferation & Survival SignalTransduction->CellProliferation Inhibition Inhibition

Caption: Hypothetical signaling pathway inhibited by this compound.

Formulation Development

A significant challenge in the preclinical evaluation of many new chemical entities is their poor aqueous solubility.[1][2][3] This can lead to low and variable oral bioavailability, making it difficult to assess the compound's intrinsic pharmacokinetic and pharmacodynamic properties.[1] Therefore, a systematic approach to formulation development is crucial.

Formulation Strategy

The primary goal is to develop a safe and effective vehicle for oral administration in rodents that enhances the solubility and absorption of this compound.[3] The choice of formulation will depend on the physicochemical properties of the compound.

Table 1: Formulation Components and Rationale

Formulation Type Vehicle Components Rationale Suitability
Aqueous Suspension Water, Suspending Agent (e.g., 0.5% Methylcellulose), Wetting Agent (e.g., 0.1% Tween 80)Simple to prepare, suitable for initial screening.For compounds with moderate to high permeability.
Lipid-Based Formulation Oils (e.g., Sesame Oil, Corn Oil), Surfactants (e.g., Cremophor EL), Co-solvents (e.g., PEG 400, Transcutol® HP)Can enhance solubility and absorption through lymphatic pathways.[2][3]For poorly soluble and lipophilic compounds.
Co-solvent System PEG 400, Propylene Glycol, Ethanol, WaterSolubilizes compounds that are poorly soluble in water.For compounds with good solubility in organic solvents.

Logical Workflow for Formulation Development

formulation_workflow Start Start: Characterize Physicochemical Properties Solubility Determine Solubility in Aqueous & Organic Solvents Start->Solubility Decision Is Aqueous Solubility > 1 mg/mL? Solubility->Decision Aqueous Prepare Simple Aqueous Solution/Suspension Decision->Aqueous Yes Organic Explore Co-solvent or Lipid-Based Formulations Decision->Organic No Stability Assess Formulation Stability (Physical & Chemical) Aqueous->Stability Organic->Stability Tolerability Evaluate Vehicle Tolerability in a Small Animal Cohort Stability->Tolerability Final Select Lead Formulation for Pharmacokinetic Studies Tolerability->Final

Caption: Logical workflow for formulation development.

Experimental Protocols

Protocol 1: Preparation of an Aqueous Suspension

  • Weigh the required amount of this compound.

  • Prepare the vehicle by dissolving the suspending agent (e.g., 0.5% w/v methylcellulose) and wetting agent (e.g., 0.1% v/v Tween 80) in deionized water with gentle heating and stirring.

  • Allow the vehicle to cool to room temperature.

  • Levigate the this compound powder with a small amount of the vehicle to form a smooth paste.

  • Gradually add the remaining vehicle while stirring to achieve the final desired concentration.

  • Continuously stir the suspension during dosing to ensure homogeneity.

Protocol 2: Oral Gavage in Mice

This protocol is based on standard operating procedures for oral gavage in mice.[4][5][6][7]

Table 2: Recommended Gavage Needle Sizes and Maximum Dosing Volumes for Mice

Mouse Weight (g) Gavage Needle Gauge Needle Length (inches) Maximum Dosing Volume (mL/kg)
< 1424 G110
14 - 2522 - 20 G1.510
> 2518 - 20 G1.5 - 210

Note: It is recommended to use the smallest possible volume to minimize the risk of complications.[4]

Procedure:

  • Animal Restraint: Properly restrain the mouse by scruffing the neck and back to immobilize the head and prevent movement.

  • Gavage Needle Measurement: Measure the gavage needle from the tip of the mouse's nose to the last rib to determine the correct insertion depth.[7] Mark the needle if necessary.

  • Needle Insertion: Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the upper palate towards the esophagus.[6] The needle should pass smoothly without resistance.

  • Dose Administration: Once the needle is in the correct position, slowly administer the formulation.[5]

  • Needle Removal: Gently and slowly withdraw the needle.

  • Post-Procedure Monitoring: Monitor the animal for at least 10-15 minutes after dosing for any signs of respiratory distress or adverse reactions.[8]

Protocol 3: Pharmacokinetic Study in Mice

Experimental Workflow for In Vivo Pharmacokinetic Study

pk_workflow Start Start: Acclimatize Animals Dosing Administer this compound Formulation via Oral Gavage Start->Dosing Sampling Collect Blood Samples at Predetermined Time Points Dosing->Sampling Processing Process Blood to Obtain Plasma Sampling->Processing Analysis Analyze Plasma Samples by LC-MS/MS to Quantify Drug Processing->Analysis PK_Analysis Perform Pharmacokinetic Data Analysis Analysis->PK_Analysis End End: Determine PK Parameters (AUC, Cmax, Tmax, t1/2) PK_Analysis->End

Caption: Experimental workflow for a pharmacokinetic study.

Procedure:

  • Animal Acclimatization: Acclimatize animals for at least 3 days prior to the study.

  • Dosing: Administer the formulated this compound via oral gavage as described in Protocol 2.

  • Blood Sampling: Collect blood samples (e.g., via tail vein or retro-orbital sinus) at predetermined time points.

  • Sample Processing: Process blood samples to obtain plasma and store at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Analyze the plasma concentration-time data to determine key pharmacokinetic parameters.[9][10]

Table 3: Sample Pharmacokinetic Study Design

Parameter Specification
Animal Model Male C57BL/6 mice, 8-10 weeks old
Number of Animals 3-4 per time point
Dose To be determined based on tolerability studies
Route of Administration Oral Gavage
Blood Sampling Time Points (hours) 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 8, 12, 24
Sample Volume ~50 µL
Anticoagulant K2EDTA

Data Presentation

All quantitative data from the pharmacokinetic study should be summarized in tables for clear comparison.

Table 4: Example Pharmacokinetic Parameters

Parameter Description Units Value
Cmax Maximum plasma concentrationng/mL
Tmax Time to reach Cmaxh
AUC(0-t) Area under the plasma concentration-time curve from time 0 to the last measurable concentrationngh/mL
AUC(0-inf) Area under the plasma concentration-time curve from time 0 to infinityngh/mL
t1/2 Half-lifeh
CL/F Apparent total clearanceL/h/kg
Vd/F Apparent volume of distributionL/kg

Conclusion

These application notes provide a framework for the initial in vivo characterization of the novel compound this compound. A systematic approach to formulation development is critical to ensure adequate systemic exposure for the assessment of the compound's pharmacokinetic and pharmacodynamic properties. The provided protocols for formulation, administration, and pharmacokinetic analysis are based on established methodologies and can be adapted to the specific characteristics of the compound and the research objectives. Adherence to these guidelines will facilitate the generation of robust and reproducible data for the preclinical development of this compound.

References

Application Notes for the Quantification of Tizanidine in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Tizanidine (C17H16ClN3O2S2) is a centrally acting α2-adrenergic agonist used as a muscle relaxant to treat spasticity.[1][2][3] Accurate quantification of tizanidine in biological matrices is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies. This document outlines detailed protocols for the determination of tizanidine in biological samples, primarily human plasma, using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a widely accepted and sensitive analytical technique.[4][5]

Pharmacokinetic Profile

  • Absorption: Tizanidine is rapidly and almost completely absorbed after oral administration. However, it undergoes extensive first-pass metabolism, resulting in an absolute oral bioavailability of approximately 40%.[6][7][8]

  • Distribution: Tizanidine has a volume of distribution of 2.4 L/kg and is about 30% bound to plasma proteins.[9][10]

  • Metabolism: It is extensively metabolized in the liver, primarily by the cytochrome P450 1A2 (CYP1A2) enzyme, to inactive metabolites.[1][9][11]

  • Excretion: The majority of the dose is excreted in the urine (around 60%) and feces (around 20%).[10] The elimination half-life is approximately 2.5 hours.[10]

Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method provides high sensitivity and selectivity for the quantification of tizanidine in plasma.

1. Sample Preparation: Liquid-Liquid Extraction

This protocol is adapted from a validated method for the analysis of tizanidine in human plasma.[4]

  • Objective: To extract tizanidine from the plasma matrix and remove interfering substances.

  • Materials:

    • Human plasma with K2EDTA as anticoagulant

    • Tizanidine and internal standard (IS) stock solutions

    • Methyl tert-butyl ether (MTBE)

    • Vortex mixer

    • Centrifuge

  • Procedure:

    • Pipette 100 µL of human plasma into a pre-labeled centrifuge tube.

    • Add the internal standard solution.

    • Add 1.0 mL of MTBE.

    • Vortex the mixture for 10 minutes.

    • Centrifuge at 4000 rpm for 5 minutes.

    • Transfer the supernatant organic layer to a clean tube.

    • Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

    • Inject a portion of the reconstituted sample into the LC-MS/MS system.

2. Chromatographic Conditions

  • High-Performance Liquid Chromatography (HPLC) System: Agilent 1100 series or equivalent.[12]

  • Column: A reversed-phase column is typically used.

  • Mobile Phase: An isocratic mobile phase is often employed for separation.[4][5][12]

  • Flow Rate: Maintained at a constant rate to ensure reproducible retention times.

  • Injection Volume: Typically 20 µL.[13]

  • Run Time: A short run time of approximately 2.5 minutes per sample allows for high throughput analysis.[4][5][12]

3. Mass Spectrometric Conditions

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source is recommended.[12]

  • Ionization Mode: Positive ion electrospray ionization.[4]

  • Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.[14] The precursor-to-product ion transitions for tizanidine and the internal standard are monitored.

Quantitative Data Summary

The following table summarizes the performance characteristics of a validated LC-MS/MS method for the quantification of tizanidine in human plasma.[4][12]

ParameterValue
Linearity Range50 - 5000 pg/mL
Lower Limit of Quantification (LLOQ)50 pg/mL
Intra-day Precision (%RSD)< 13%
Inter-day Precision (%RSD)< 13%
AccuracyWithin acceptable limits
Recovery> 85%

Experimental Workflows and Signaling Pathways

Diagrams

The following diagrams illustrate the experimental workflow for sample analysis and the signaling pathway of tizanidine.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing plasma Plasma Sample add_is Add Internal Standard plasma->add_is extraction Liquid-Liquid Extraction add_is->extraction evaporation Evaporation extraction->evaporation reconstitution Reconstitution evaporation->reconstitution lc_separation LC Separation reconstitution->lc_separation ms_detection MS/MS Detection lc_separation->ms_detection quantification Quantification ms_detection->quantification reporting Reporting quantification->reporting

Caption: Experimental workflow for tizanidine quantification.

signaling_pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Motor Neuron tizanidine Tizanidine alpha2_receptor α2-Adrenergic Receptor tizanidine->alpha2_receptor g_protein Gi/o Protein alpha2_receptor->g_protein activates adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase inhibits neurotransmitter_release ↓ Excitatory Neurotransmitter (Glutamate, Aspartate) Release g_protein->neurotransmitter_release camp ↓ cAMP motor_neuron Motor Neuron neurotransmitter_release->motor_neuron reduced excitation muscle_spasticity ↓ Muscle Spasticity motor_neuron->muscle_spasticity

Caption: Mechanism of action of Tizanidine.

metabolic_pathway tizanidine Tizanidine (this compound) cyp1a2 CYP1A2 (Primary Enzyme) tizanidine->cyp1a2 inactive_metabolites Inactive Metabolites cyp1a2->inactive_metabolites Metabolism excretion Renal and Fecal Excretion inactive_metabolites->excretion

Caption: Metabolic pathway of Tizanidine.

References

Application Notes and Protocols for Antimicrobial Susceptibility Testing of Novel Investigational Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific antimicrobial activity or mechanism of action has been identified in publicly available literature for the compound with the molecular formula C17H16ClN3O2S2. The following application notes and protocols are provided as a general framework for the antimicrobial susceptibility testing of a novel investigational compound, hereafter referred to as "Compound X." These protocols should be adapted based on the known physicochemical properties of the specific compound being tested, and all laboratory work should be conducted under appropriate safety guidelines.

Introduction

The emergence of multidrug-resistant pathogens presents a significant global health challenge. The discovery and development of novel antimicrobial agents are crucial to address this threat. A critical step in the preclinical evaluation of any new potential antimicrobial is the determination of its in vitro activity against a range of clinically relevant microorganisms. This is achieved through standardized antimicrobial susceptibility testing (AST).

These application notes provide detailed protocols for two primary phenotypic AST methods: Broth Microdilution for the determination of the Minimum Inhibitory Concentration (MIC) and the Kirby-Bauer Disk Diffusion method for assessing the zone of inhibition. These methods are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and are fundamental for the initial characterization of a novel investigational compound.

Data Presentation: Summarized Quantitative Data

Quantitative data from antimicrobial susceptibility testing should be presented in a clear and organized manner to facilitate comparison and interpretation. The following table is a template for presenting MIC data for Compound X against a panel of bacterial strains.

Table 1: Example of Minimum Inhibitory Concentration (MIC) Data for Compound X

Bacterial StrainGram StainCompound X MIC (µg/mL)Ciprofloxacin MIC (µg/mL) [Control]Vancomycin MIC (µg/mL) [Control]
Staphylococcus aureus ATCC 29213Gram-positive[Insert Data][Insert Data][Insert Data]
Enterococcus faecalis ATCC 29212Gram-positive[Insert Data][Insert Data][Insert Data]
Escherichia coli ATCC 25922Gram-negative[Insert Data][Insert Data][Insert Data]
Pseudomonas aeruginosa ATCC 27853Gram-negative[Insert Data][Insert Data][Insert Data]
Klebsiella pneumoniae (Clinical Isolate)Gram-negative[Insert Data][Insert Data][Insert Data]
Methicillin-Resistant S. aureus (MRSA)Gram-positive[Insert Data][Insert Data][Insert Data]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[1][2]

Materials:

  • Compound X (stock solution of known concentration)

  • 96-well sterile microtiter plates[3]

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains (e.g., from ATCC or clinical isolates)

  • 0.5 McFarland turbidity standard

  • Sterile saline or phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Incubator (35°C ± 2°C)

  • Spectrophotometer or nephelometer

Procedure:

  • Inoculum Preparation:

    • From a fresh (18-24 hour) agar plate, select 3-5 well-isolated colonies of the test organism.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.[4]

    • Dilute this adjusted suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

  • Preparation of Compound X Dilutions:

    • Prepare a stock solution of Compound X in a suitable solvent (e.g., DMSO). Note that the final solvent concentration in the wells should be non-inhibitory to the test organisms (typically ≤1%).

    • In a 96-well plate, add 100 µL of CAMHB to all wells.

    • Add 100 µL of the working stock of Compound X to the first column of wells.

    • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the desired final concentration. Discard 100 µL from the last dilution column.

  • Inoculation:

    • Add 100 µL of the standardized bacterial inoculum (prepared in step 1) to each well containing the serially diluted Compound X.

    • This will bring the final volume in each well to 200 µL and dilute the compound concentration by half, achieving the final test concentrations.

    • Include a growth control well (inoculum in broth without Compound X) and a sterility control well (broth only).

  • Incubation:

    • Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[1]

  • Interpretation of Results:

    • The MIC is the lowest concentration of Compound X at which there is no visible growth of the organism.[2][5] This can be determined by visual inspection or with a microplate reader.

    • The growth control well should show turbidity, and the sterility control well should remain clear.

Protocol 2: Kirby-Bauer Disk Diffusion Method

The disk diffusion method is a qualitative or semi-quantitative test that assesses the susceptibility of bacteria to an antimicrobial agent by measuring the diameter of the zone of growth inhibition around a disk impregnated with the compound.[6][7]

Materials:

  • Sterile filter paper disks (6 mm diameter)

  • Compound X solution of a known concentration

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial strains

  • 0.5 McFarland turbidity standard

  • Sterile cotton swabs

  • Incubator (35°C ± 2°C)

  • Ruler or caliper

Procedure:

  • Disk Preparation:

    • Aseptically impregnate sterile filter paper disks with a defined amount of Compound X solution.

    • Allow the disks to dry completely in a sterile environment before use.

  • Inoculum Preparation:

    • Prepare a bacterial suspension adjusted to a 0.5 McFarland turbidity standard as described in Protocol 1.

  • Inoculation of Agar Plate:

    • Within 15 minutes of standardizing the inoculum, dip a sterile cotton swab into the suspension and remove excess liquid by pressing it against the inside of the tube.

    • Inoculate a dry MHA plate by streaking the swab evenly over the entire surface in three directions, rotating the plate approximately 60 degrees between each streaking to ensure confluent growth.[8]

  • Application of Disks:

    • Allow the plate to dry for 3-5 minutes, but no more than 15 minutes.

    • Aseptically apply the Compound X-impregnated disks to the surface of the inoculated MHA plate.

    • Gently press each disk to ensure complete contact with the agar.[8] Do not move a disk once it has been placed.

    • Place disks at least 24 mm apart from center to center.

  • Incubation:

    • Invert the plates and incubate at 35°C ± 2°C for 16-18 hours.[8]

  • Interpretation of Results:

    • After incubation, measure the diameter of the zone of complete growth inhibition (in millimeters) around each disk.

    • The interpretation of the zone size (susceptible, intermediate, or resistant) requires the establishment of standardized interpretive criteria, which are not available for a novel compound.[9] Initially, the zone diameter is recorded as a measure of the compound's activity.

Visualizations

Experimental Workflow

AST_Workflow cluster_prep Preparation cluster_mic Broth Microdilution (MIC) cluster_disk Disk Diffusion prep_compound Prepare Compound X Stock Solution serial_dilution Perform Serial Dilutions in 96-well Plate prep_compound->serial_dilution prep_disk Impregnate Disks with Compound X prep_compound->prep_disk prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) inoculate_mic Inoculate Plate with Bacterial Suspension prep_inoculum->inoculate_mic inoculate_agar Inoculate MHA Plate (Lawn Culture) prep_inoculum->inoculate_agar serial_dilution->inoculate_mic incubate_mic Incubate Plate (16-20h at 35°C) inoculate_mic->incubate_mic read_mic Read MIC Value (Lowest concentration with no growth) incubate_mic->read_mic apply_disk Apply Disks to Agar prep_disk->apply_disk inoculate_agar->apply_disk incubate_disk Incubate Plate (16-18h at 35°C) apply_disk->incubate_disk read_zone Measure Zone of Inhibition (mm) incubate_disk->read_zone Mechanism_of_Action cluster_process Bacterial Cell Wall Synthesis compound_x Compound X pbp Penicillin-Binding Proteins (PBPs) compound_x->pbp binds to & inhibits transpeptidation Transpeptidation (Cross-linking of Peptidoglycan) pbp->transpeptidation cell_wall Stable Cell Wall transpeptidation->cell_wall cell_lysis Cell Lysis transpeptidation->cell_lysis inhibition leads to

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Poor Aqueous Solubility of C17H16ClN3O2S2

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the poor aqueous solubility of the model compound C17H16ClN3O2S2.

Frequently Asked Questions (FAQs)

Q1: We have synthesized a new compound, this compound, and it shows very low solubility in our standard aqueous buffers. What are the first steps we should take?

A1: The initial steps should focus on characterizing the physicochemical properties of this compound. This includes determining its pKa (if ionizable), LogP (lipophilicity), and melting point. A preliminary "shake-flask" solubility test in buffers of different pH values (e.g., pH 5.0, 7.4, and 9.0) can provide initial insights into its pH-dependent solubility.

Q2: What are the most common strategies for solubilizing a poorly water-soluble compound like this compound for in vitro assays?

A2: Several techniques are commonly employed to enhance the aqueous solubility of hydrophobic compounds.[1] These can be broadly categorized as physical and chemical modifications.[1] Common strategies include pH adjustment, the use of co-solvents, the addition of surfactants, and complexation with cyclodextrins.[1][2] The choice of method depends on the compound's properties and the requirements of the specific assay.[3]

Q3: How do I choose the best solubilization technique for my specific experiment?

A3: The selection of a solubilization method is a multi-factorial decision. Consider the following:

  • Assay Compatibility: The chosen excipients should not interfere with the experimental endpoint (e.g., enzyme activity, cell viability).

  • Required Concentration: The desired final concentration of this compound will dictate the necessary extent of solubility enhancement.

  • Downstream Applications: If the compound is intended for in vivo studies, the toxicity and tolerability of the excipients are critical considerations.[4]

  • Compound Properties: The chemical nature of your compound (e.g., acidic, basic, neutral) will guide the choice of pH adjustment or other techniques.

Below is a decision-making flowchart to guide your selection process.

G cluster_0 Aqueous Phase cluster_1 Above CMC surfactant Surfactant Monomers micelle Micelle Formation surfactant->micelle Self-assembles hydrophobic_core Hydrophobic Core hydrophilic_shell Hydrophilic Shell solubilized Solubilized Compound in Micelle micelle->solubilized Encapsulates compound Poorly Soluble Compound (this compound) compound->solubilized G cluster_0 Phase 1: Characterization cluster_1 Phase 2: Method Screening cluster_2 Phase 3: Optimization & Validation char_compound Characterize Compound (pKa, LogP) kinetic_sol Kinetic Solubility Screen (pH 5, 7.4, 9) char_compound->kinetic_sol screen_methods Screen Solubilization Methods (Co-solvents, Surfactants, Cyclodextrins) kinetic_sol->screen_methods assay_compat Test for Assay Compatibility (Vehicle Controls) screen_methods->assay_compat optimize_conc Optimize Excipient Concentration assay_compat->optimize_conc validate_sol Validate Final Formulation (Stability, Clarity) optimize_conc->validate_sol final_protocol Final Protocol validate_sol->final_protocol

References

Optimizing reaction conditions for the synthesis of C17H16ClN3O2S2

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of C17H16ClN3O2S2. The information is presented in a question-and-answer format to directly address potential challenges during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is a plausible synthetic strategy for this compound?

A1: A common and effective strategy involves a multi-step synthesis. This typically begins with the formation of a 2-amino-1,3,4-thiadiazole derivative, followed by its reaction with a substituted acid chloride to form an amide, and finally a cyclization reaction to create the thiazolidin-4-one ring. An alternative approach is the synthesis of a thiazolidinone core first, followed by its functionalization.

Q2: What are the key reactive intermediates I should be aware of?

A2: Key intermediates include thiosemicarbazides for the formation of the 1,3,4-thiadiazole ring and Schiff bases (imines) which are precursors to the thiazolidin-4-one ring through cyclocondensation with a thiol-containing carboxylic acid.

Q3: Are there any specific safety precautions for this synthesis?

A3: Yes. Many reagents used in heterocyclic synthesis can be hazardous. For instance, phosphorus oxychloride (POCl3), often used as a dehydrating agent for cyclization, is highly corrosive and reacts violently with water.[1][2] Thioglycolic acid and its derivatives have a strong, unpleasant odor and are corrosive. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Troubleshooting Guide

Low Reaction Yield

Q4: My overall yield for the synthesis of this compound is consistently low. What are the potential causes and solutions?

A4: Low yields can stem from several factors throughout the multi-step synthesis. Here are some common areas to investigate:

  • Incomplete Reactions: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the reaction has gone to completion before proceeding with workup.

  • Side Reactions: The formation of byproducts is a common cause of low yields. For instance, in the cyclization of thiosemicarbazides, regioisomers can sometimes form.[1] Optimizing the reaction temperature and choice of solvent can help to minimize side product formation.[1]

  • Purification Losses: Significant loss of product can occur during purification steps like column chromatography or recrystallization. Ensure that the chosen solvent system for chromatography provides good separation and that the recrystallization solvent is appropriate to minimize loss.

  • Reagent Quality: The purity of starting materials and reagents is crucial. Impurities can interfere with the reaction and lead to lower yields. Use reagents from reliable sources and purify them if necessary.

Side Product Formation

Q5: I am observing significant side product formation during the synthesis of the 1,3,4-thiadiazole ring. How can I minimize this?

A5: The cyclization of thiosemicarbazides to form 1,3,4-thiadiazoles can sometimes lead to the formation of isomeric products or other impurities.[3] Here are some troubleshooting steps:

  • Reaction Conditions: The choice of cyclizing agent and reaction temperature can greatly influence the outcome. Strong acids like concentrated sulfuric acid or phosphorus oxychloride are commonly used.[2][4] It is important to carefully control the temperature, as higher temperatures can sometimes promote side reactions.[1]

  • Solvent Selection: The polarity of the solvent can affect the reaction pathway. Experiment with different solvents, such as chlorobenzene or ethanol, to see if it improves the regioselectivity of the cyclization.[1]

Q6: During the Knoevenagel condensation to form the thiazolidinone derivative, I am getting a complex mixture of products. What could be the issue?

A6: The Knoevenagel condensation is sensitive to reaction conditions, and improper control can lead to multiple products.[5][6][7]

  • Catalyst: The choice and amount of catalyst (e.g., piperidine, sodium acetate) are critical.[8] Too much or too little catalyst can lead to side reactions or an incomplete reaction.

  • Temperature: The reaction is often carried out at reflux. However, for sensitive substrates, a lower temperature might be necessary to prevent decomposition or side reactions.

  • Water Removal: The Knoevenagel condensation produces water as a byproduct. In some cases, removal of water using a Dean-Stark apparatus can drive the reaction to completion and minimize side reactions.

Purification Challenges

Q7: I am having difficulty purifying the final product, this compound. What purification techniques are recommended?

A7: Purification of heterocyclic compounds can be challenging due to their polarity and potential for low solubility.

  • Column Chromatography: This is a common method for purification. A systematic approach to finding a suitable solvent system for column chromatography is to first screen different solvent mixtures using TLC. Start with a non-polar solvent like hexane and gradually increase the polarity by adding ethyl acetate or another more polar solvent.

  • Recrystallization: If the product is a solid, recrystallization can be a very effective purification method. The key is to find a solvent in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents to try include ethanol, methanol, acetonitrile, or mixtures of solvents.

  • Preparative HPLC: For difficult separations or to obtain very high purity material, preparative High-Performance Liquid Chromatography (HPLC) can be used.

Data Presentation

Table 1: Optimization of Reaction Conditions for 1,3,4-Thiadiazole Formation

EntryCyclizing AgentSolventTemperature (°C)Time (h)Yield (%)
1Conc. H2SO4-0-25375
2POCl3Chlorobenzene60285[1]
3POCl3Acetonitrile80460
4Acetic AnhydridePyridine100655

Table 2: Troubleshooting Guide for Low Yield in Thiazolidinone Synthesis

ProblemPotential CauseRecommended Solution
Low YieldIncomplete reactionMonitor reaction by TLC; increase reaction time or temperature.
Side product formationOptimize catalyst and solvent; consider a milder catalyst.
Product decompositionLower the reaction temperature; use an inert atmosphere.
Poor starting material qualityUse purified starting materials; check for degradation.

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-5-(4-chlorophenyl)-1,3,4-thiadiazole

  • To a solution of 4-chlorobenzohydrazide (1 mmol) in ethanol (20 mL), add potassium thiocyanate (1.2 mmol).

  • Add concentrated hydrochloric acid (2 mL) dropwise with stirring.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Neutralize the solution with a saturated sodium bicarbonate solution.

  • Filter the precipitated solid, wash with water, and dry.

  • Recrystallize the crude product from ethanol to obtain the pure 2-amino-5-(4-chlorophenyl)-1,3,4-thiadiazole.

Protocol 2: Synthesis of a Thiazolidin-4-one Derivative via Knoevenagel Condensation

  • In a round-bottom flask, dissolve the starting aldehyde (1 mmol) and rhodanine (1 mmol) in glacial acetic acid (15 mL).[8]

  • Add anhydrous sodium acetate (2.5 mmol) as a catalyst.[8]

  • Reflux the mixture for 3-5 hours. The progress of the reaction should be monitored by TLC.

  • After the reaction is complete, cool the mixture to room temperature and pour it into cold water.

  • The solid product that precipitates is collected by filtration, washed with water, and then dried.

  • The crude product can be purified by recrystallization from a suitable solvent like ethanol or acetic acid.

Mandatory Visualization

experimental_workflow cluster_step1 Step 1: 1,3,4-Thiadiazole Synthesis cluster_step2 Step 2: Amide Formation cluster_step3 Step 3: Thiazolidinone Ring Formation start 4-Chlorobenzohydrazide + KSCN reflux Reflux with Acid Catalyst start->reflux workup1 Workup & Purification reflux->workup1 thiadiazole 2-Amino-5-(4-chlorophenyl)-1,3,4-thiadiazole workup1->thiadiazole amide_formation Acylation in Pyridine thiadiazole->amide_formation chloroacetyl_chloride Chloroacetyl Chloride chloroacetyl_chloride->amide_formation workup2 Workup amide_formation->workup2 amide_intermediate Amide Intermediate workup2->amide_intermediate cyclization Cyclization with Base amide_intermediate->cyclization thiourea Thiourea thiourea->cyclization workup3 Workup & Purification cyclization->workup3 final_product This compound workup3->final_product

Caption: Hypothetical workflow for the synthesis of this compound.

troubleshooting_logic low_yield Low Yield incomplete_reaction Incomplete Reaction low_yield->incomplete_reaction side_products Side Products low_yield->side_products purification_loss Purification Loss low_yield->purification_loss reagent_quality Poor Reagent Quality low_yield->reagent_quality monitor_tlc Monitor by TLC/LC-MS incomplete_reaction->monitor_tlc Solution optimize_conditions Optimize Temp/Solvent side_products->optimize_conditions Solution optimize_purification Optimize Purification Method purification_loss->optimize_purification Solution check_reagents Use Pure Reagents reagent_quality->check_reagents Solution

Caption: Troubleshooting logic for addressing low reaction yields.

References

Troubleshooting C17H16ClN3O2S2 instability in cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers encountering instability of the small molecule C17H16ClN3O2S2 in cell culture media. Given that the stability of any novel compound can be influenced by various factors, this guide offers a structured approach to identifying and mitigating common issues.

Frequently Asked Questions (FAQs)

Q1: My experimental results with this compound are inconsistent. Could this be due to compound instability?

A1: Yes, inconsistent results are a common sign of small molecule instability in cell culture media. Instability can lead to a decrease in the effective concentration of the compound over the course of an experiment, resulting in poor reproducibility. Factors such as the composition of the media, pH, light exposure, and temperature can all contribute to degradation.

Q2: I observed precipitation in my cell culture medium after adding this compound. What should I do?

A2: Precipitation, or a compound "crashing out" of solution, indicates that its solubility limit has been exceeded in the cell culture medium. This leads to an unknown and lower-than-intended concentration of the molecule in your experiment. To address this, you can try the following:

  • Lower the final concentration: Determine the highest soluble concentration in your specific media.

  • Change the solvent: Ensure the solvent used to dissolve the compound is compatible with your cell culture and doesn't cause precipitation when diluted.

  • Prepare fresh solutions: Do not use stock solutions that have been stored for long periods without confirming their stability.

Q3: How can I determine if this compound is degrading in my cell culture media?

A3: The most reliable way to assess stability is to measure the concentration of the compound in the media over time.[1] This can be done using analytical techniques such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[1] These methods can quantify the amount of the parent compound remaining and may also identify potential degradation products.

Q4: What are the common degradation pathways for small molecules in cell culture media?

A4: Small molecules can degrade through various mechanisms, including:

  • Hydrolysis: Reaction with water, which can be influenced by pH.

  • Oxidation: Reaction with oxygen or reactive oxygen species present in the media.[2] Some media components can contribute to oxidative degradation.[2]

  • Photodegradation: Degradation caused by exposure to light.

  • Enzymatic degradation: If using serum-containing media, enzymes present in the serum can metabolize the compound.

Q5: How should I properly store my stock solution of this compound?

A5: Proper storage is crucial to maintain the integrity of your small molecule. While specific storage conditions for this compound are not defined, general best practices for small molecules include:

  • Follow vendor instructions: Always adhere to the storage recommendations provided by the supplier.

  • Protect from light: Store stock solutions in amber vials or wrapped in foil to prevent photodegradation.

  • Store at low temperatures: Typically, stock solutions are stored at -20°C or -80°C to slow down degradation.

  • Aliquot: Prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound.

Troubleshooting Guide

If you suspect this compound instability is affecting your experiments, follow this troubleshooting workflow to diagnose and resolve the issue.

Troubleshooting_Workflow start Start: Inconsistent Experimental Results check_solubility Check for Precipitation in Media start->check_solubility precipitation_yes Precipitation Observed check_solubility->precipitation_yes Yes precipitation_no No Precipitation Observed check_solubility->precipitation_no No lower_concentration Troubleshoot Solubility: 1. Lower concentration 2. Change solvent 3. Prepare fresh stock precipitation_yes->lower_concentration assess_stability Assess Compound Stability precipitation_no->assess_stability lower_concentration->assess_stability stability_protocol Follow Stability Assessment Protocol (e.g., HPLC, LC-MS) assess_stability->stability_protocol is_stable Is Compound Stable? stability_protocol->is_stable stable_yes Compound is Stable is_stable->stable_yes Yes stable_no Compound is Unstable is_stable->stable_no No other_factors Investigate Other Experimental Variables (e.g., cell health, seeding density) stable_yes->other_factors mitigate_degradation Mitigate Degradation: 1. Reduce incubation time 2. Replenish compound during experiment 3. Protect from light/air stable_no->mitigate_degradation end_stable End: Proceed with Experiment other_factors->end_stable end_unstable End: Adjust Protocol and Re-evaluate mitigate_degradation->end_unstable

A troubleshooting workflow for this compound instability.

Experimental Protocols

Protocol 1: Assessing Solubility of this compound in Cell Culture Media

Objective: To determine the maximum soluble concentration of this compound in a specific cell culture medium.

Materials:

  • This compound powder

  • Appropriate solvent (e.g., DMSO, ethanol)

  • Sterile cell culture medium (with all supplements)

  • Sterile microcentrifuge tubes

  • Microscope

Methodology:

  • Prepare a high-concentration stock solution of this compound in the chosen solvent (e.g., 10 mM in DMSO).

  • Create a series of dilutions of the stock solution into the cell culture medium to achieve a range of final concentrations (e.g., 1 µM, 5 µM, 10 µM, 25 µM, 50 µM, 100 µM). Prepare a vehicle control with the solvent alone.

  • Incubate the tubes under standard cell culture conditions (e.g., 37°C, 5% CO2) for a duration relevant to your experiment (e.g., 24, 48, 72 hours).

  • After incubation, visually inspect each tube for any signs of precipitation.

  • For a more sensitive assessment, take a small aliquot from each tube and examine it under a microscope for the presence of crystals.

  • The highest concentration that shows no visible precipitation or crystals is considered the maximum soluble concentration under these conditions.

Protocol 2: Stability Assessment of this compound using HPLC or LC-MS/MS

Objective: To quantify the degradation of this compound in cell culture media over time.

Materials:

  • This compound

  • Sterile cell culture medium (complete)

  • Sterile tubes or plates

  • Incubator (37°C, 5% CO2)

  • Access to HPLC-UV or LC-MS/MS system

Methodology:

  • Prepare a solution of this compound in your complete cell culture medium at the desired final concentration.

  • Dispense the solution into multiple sterile tubes or wells of a culture plate.

  • Collect a sample immediately after preparation (T=0). This will serve as your baseline concentration.

  • Incubate the remaining samples under standard cell culture conditions.

  • Collect samples at various time points relevant to your experiment (e.g., 2, 4, 8, 24, 48, 72 hours).

  • Immediately after collection, process the samples for analysis. This may involve protein precipitation (e.g., with acetonitrile) followed by centrifugation to remove debris.

  • Analyze the supernatant from each time point using a validated HPLC or LC-MS/MS method to quantify the concentration of this compound.

  • Plot the concentration of this compound as a percentage of the T=0 concentration versus time to determine the stability profile.

Data Presentation

Summarize your stability data in a table for clear comparison.

Time (Hours)Concentration (µM)% Remaining (from T=0)Observations (e.g., color change, precipitation)
0100%
2
4
8
24
48
72

Table for summarizing this compound stability data.

References

Improving the selectivity of C17H16ClN3O2S2 for COX-2 over COX-1

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Improving COX-2 Selectivity

Disclaimer: The compound C17H16ClN3O2S2 is identified as Indapamide. Based on current scientific literature, Indapamide is primarily classified as a thiazide-like diuretic and antihypertensive agent. It is not recognized as a cyclooxygenase (COX) inhibitor. Therefore, the following guide is presented as a hypothetical framework for researchers investigating a novel compound with a similar scaffold for COX-2 selectivity, or for those generally engaged in the development of selective COX-2 inhibitors.

Frequently Asked Questions (FAQs)

Q1: What is the scientific basis for targeting COX-2 over COX-1?

A1: Cyclooxygenase (COX) has two main isoforms, COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is responsible for producing prostaglandins that maintain physiological functions, such as protecting the gastric mucosa and maintaining kidney function.[1][2][3][4][5] In contrast, COX-2 is an inducible enzyme, with its expression significantly increasing at sites of inflammation.[1][3] The therapeutic anti-inflammatory effects of non-steroidal anti-inflammatory drugs (NSAIDs) are derived from the inhibition of COX-2, while the common adverse side effects, like gastrointestinal issues, stem from the inhibition of COX-1.[6][7] Therefore, developing inhibitors that are selective for COX-2 is a key strategy to create anti-inflammatory drugs with improved safety profiles.[1][6][7]

Q2: What structural differences between COX-1 and COX-2 can be exploited to achieve selectivity?

A2: Although the overall structures of COX-1 and COX-2 are highly similar, there are critical differences in their active sites. The COX-2 active site is about 20% larger than that of COX-1.[6] This is primarily due to the substitution of a bulky isoleucine (Ile523) in COX-1 with a smaller valine (Val523) in COX-2.[6][8][9] This substitution creates an additional, accessible side pocket in the COX-2 channel.[6][7][9] Designing molecules with bulkier side groups that can fit into this unique side pocket is a primary strategy for achieving COX-2 selectivity, as these molecules will be too large to bind effectively to the more constricted COX-1 active site.[6][8][10][11]

Q3: What are the key chemical moieties associated with successful selective COX-2 inhibitors?

A3: Many potent and selective COX-2 inhibitors, often called "coxibs," are diarylheterocycles.[12] A common structural feature is the presence of a benzenesulfonamide (-SO2NH2) or a similar methylsulfone (-SO2Me) group.[6][13] These moieties can bind within the distinct side pocket of the COX-2 active site, contributing significantly to both potency and selectivity. For example, celecoxib contains a sulfonamide group, while etoricoxib and rofecoxib feature a sulfone moiety.[13]

Q4: How is COX-2 selectivity quantified and reported?

A4: COX-2 selectivity is typically determined by in vitro enzyme inhibition assays.[14][15] Researchers measure the concentration of the compound required to inhibit 50% of the activity (IC50) for each COX isoform separately. The selectivity index (SI) is then calculated as the ratio of the IC50 values: SI = IC50 (COX-1) / IC50 (COX-2) . A higher SI value indicates greater selectivity for COX-2. For example, a compound with an SI of 100 is 100 times more potent at inhibiting COX-2 than COX-1.

Troubleshooting Guide for Selectivity Enhancement

This guide addresses common issues encountered during the development of a selective COX-2 inhibitor.

Problem / Observation Potential Cause(s) Suggested Troubleshooting Steps
High potency but poor selectivity (Low Selectivity Index). The compound binds effectively to the primary active site of both COX-1 and COX-2 without exploiting the structural differences. The molecular structure may lack a moiety that can interact with the COX-2 specific side pocket.1. Structural Modification: Introduce a bulkier substituent, such as a sulfonamide or methylsulfonyl group, onto a phenyl ring of the core scaffold.[6] This group is intended to bind within the selective side pocket of COX-2. 2. Docking Studies: Perform molecular modeling to visualize how the compound binds to both COX-1 and COX-2 active sites. This can reveal steric clashes with Ile523 in COX-1 and guide rational design of new analogs.[8] 3. Modify Core Scaffold: Sometimes, removing a functional group can enhance selectivity. For instance, deleting a carboxylic acid group can reduce binding to Arg120 in COX-1, a key interaction for many traditional NSAIDs.[13][16]
Low potency for both COX-1 and COX-2. The compound's core structure does not have a high affinity for the cyclooxygenase active site. The compound may have poor solubility in the assay buffer, leading to an underestimation of its true potency.1. Pharmacophore Analysis: Ensure the lead compound contains the necessary pharmacophoric elements for COX inhibition. 2. Solubility Assessment: Check the aqueous solubility of the compound. If it is low, consider using a co-solvent (like DMSO) at a low, standardized concentration or developing a nano-formulation to improve bioavailability.[17] 3. Structure-Activity Relationship (SAR) Studies: Synthesize a small library of analogs with modifications to different parts of the molecule to identify regions crucial for binding and activity.[7][17]
High variability in IC50 measurements between experiments. Inconsistent experimental conditions, such as incubation times, enzyme activity, or substrate concentration. Degradation of the compound or enzyme. Issues with the detection method (e.g., colorimetric, fluorescent, LC-MS/MS).1. Standardize Protocol: Strictly adhere to a validated protocol for all assays. Ensure consistent pre-incubation times, as many inhibitors are time-dependent.[18] 2. Enzyme Quality Control: Use enzymes from a reliable commercial source and aliquot them to avoid repeated freeze-thaw cycles.[18] Verify enzyme activity before each experiment. 3. Control Compounds: Always include a non-selective inhibitor (e.g., indomethacin) and a selective COX-2 inhibitor (e.g., celecoxib) as positive controls to validate each assay run.[15]
Compound shows good in vitro selectivity but fails in cell-based or in vivo models. Poor cell permeability or high plasma protein binding. Rapid metabolism and clearance of the compound. The compound has off-target effects that interfere with the expected outcome.1. Cell-Based Assays: Transition from purified enzyme assays to whole-blood assays or cell culture models.[15][19] This provides a more physiologically relevant environment. 2. ADME Profiling: Conduct preliminary studies on absorption, distribution, metabolism, and excretion (ADME) properties. Assess cell permeability (e.g., using a Caco-2 assay) and metabolic stability. 3. In Vivo Models: Test the compound in an animal model of inflammation, such as the carrageenan-induced rat paw edema model, to evaluate its anti-inflammatory efficacy and potential for side effects like gastric ulceration.[10][13]

Experimental Protocols

Protocol: In Vitro Fluorometric COX-1/COX-2 Inhibition Assay

This protocol provides a method for determining the IC50 values of a test compound for both COX-1 (ovine) and COX-2 (human, recombinant) using a fluorescent assay format.

Materials:

  • Assay Buffer (100 mM Tris-HCl, pH 8.0)

  • Heme

  • COX-1 (ovine) and COX-2 (human recombinant) enzymes

  • Arachidonic Acid (substrate)

  • ADHP (10-acetyl-3,7-dihydroxyphenoxazine) fluorescent probe

  • Test compound and control inhibitors (e.g., Celecoxib, Indomethacin) dissolved in DMSO

  • 96-well black microplate

  • Fluorometer (Excitation: 530-540 nm, Emission: 585-595 nm)

Procedure:

  • Reagent Preparation: Prepare all reagents by diluting them to their final working concentrations in cold Assay Buffer immediately before use. Keep enzymes on ice.

  • Assay Plate Setup: Add reagents to the wells of the 96-well plate in the following order for each reaction (in triplicate):

    • 100% Initial Activity Wells: 150 µL Assay Buffer, 10 µL Heme, 10 µL ADHP, 10 µL enzyme (COX-1 or COX-2), and 10 µL DMSO (vehicle).

    • Inhibitor Wells: 150 µL Assay Buffer, 10 µL Heme, 10 µL ADHP, 10 µL enzyme (COX-1 or COX-2), and 10 µL of test compound at various concentrations.

    • Background Wells: 160 µL Assay Buffer, 10 µL Heme, 10 µL ADHP, and 10 µL DMSO.

  • Pre-incubation: Shake the plate gently for 10-15 seconds and incubate at 37°C for 10 minutes. This allows the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the reaction by adding 10 µL of Arachidonic Acid solution to all wells.

  • Fluorescence Measurement: Immediately begin reading the fluorescence intensity every minute for 10 minutes using the fluorometer.

  • Data Analysis:

    • Subtract the background fluorescence from all readings.

    • Calculate the initial reaction rate (slope of the linear portion of the fluorescence vs. time curve).

    • Determine the percent inhibition for each concentration of the test compound relative to the 100% initial activity control.

    • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.

Visualizations

Signaling & Logic Diagrams

G cluster_0 Arachidonic Acid Cascade cluster_1 COX-1 Pathway (Constitutive) cluster_2 COX-2 Pathway (Inducible) AA Arachidonic Acid COX1 COX-1 AA->COX1 COX2 COX-2 AA->COX2 PGG2 PGG2 PGH2 PGH2 Physiological Physiological Prostaglandins (Gastric Protection, Platelet Aggregation) PGH2->Physiological Inflammatory Inflammatory Prostaglandins (Pain, Fever, Inflammation) PGH2->Inflammatory COX1->PGH2 Inhibition by non-selective NSAIDs COX2->PGH2 Inhibition by selective & non-selective NSAIDs

Caption: Simplified prostaglandin synthesis pathway via COX-1 and COX-2.

G cluster_0 COX-1 Active Site (Narrower) cluster_1 COX-2 Active Site (Wider + Side Pocket) cluster_2 Lead Compound Modification Ile523 Isoleucine 523 (Bulky Residue) Arg120_1 Arg120 Val523 Valine 523 (Smaller Residue) SidePocket Hydrophilic Side Pocket Arg120_2 Arg120 Lead Lead Compound ModifiedLead Modified Compound (+ Bulky Sulfonamide Group) Lead->ModifiedLead Add Side Group ModifiedLead->Ile523 Steric Hindrance (Poor Fit) ModifiedLead->Val523 Fits into wider channel ModifiedLead->SidePocket Binds to side pocket

Caption: Strategy for achieving COX-2 selectivity via structural modification.

G start Lead Compound (e.g., from HTS or design) invitro In Vitro Enzyme Assay (COX-1 and COX-2 IC50) start->invitro selectivity Calculate Selectivity Index (SI = IC50_COX1 / IC50_COX2) invitro->selectivity decision Is SI > 100 and IC50_COX2 < 1µM? selectivity->decision optimize Chemical Synthesis: Structure-Activity Relationship (SAR) and Lead Optimization decision->optimize No cell_based Cell-Based / Whole Blood Assay decision->cell_based Yes optimize->invitro New Analogs invivo In Vivo Animal Model (e.g., Paw Edema Assay) cell_based->invivo end Preclinical Candidate invivo->end

Caption: Experimental workflow for developing a selective COX-2 inhibitor.

References

Technical Support Center: Addressing Off-Target Effects of Kinhibitor-17 (C17H16ClN3O2S2) in Cellular Models

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The compound C17H16ClN3O2S2, referred to herein as Kinhibitor-17, is a hypothetical molecule created for the purpose of this guide. The data, protocols, and troubleshooting advice are based on common scenarios encountered with novel kinase inhibitors in cellular research.

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential off-target effects of the novel kinase inhibitor, Kinhibitor-17.

Frequently Asked Questions (FAQs)

Q1: What is the intended on-target activity of Kinhibitor-17?

A1: Kinhibitor-17 is a potent, ATP-competitive inhibitor of Tyrosine Kinase X (TKX). It is designed to block the TKX signaling pathway, which is implicated in the proliferation of certain cancer cell lines.

Q2: What are the known or suspected off-target effects of Kinhibitor-17?

A2: Preliminary kinase profiling has indicated that Kinhibitor-17 may exhibit inhibitory activity against other kinases, particularly those with a high degree of structural similarity in the ATP-binding pocket. Known off-targets include Kinase A and Kinase B. See the data summary table below for IC50 values.

Q3: My cells are showing unexpected levels of apoptosis even at low concentrations of Kinhibitor-17. What could be the cause?

A3: This could be due to an off-target effect on a pro-survival signaling pathway or general cellular toxicity. We recommend performing a dose-response cytotoxicity assay and comparing the results with a cell line that does not express the primary target, TKX.

Q4: I am observing phenotypic changes in my cells that are inconsistent with the known function of TKX. How can I investigate this?

A4: Unanticipated phenotypic changes often point towards off-target effects. Consider performing a broad kinase screen or a phospho-proteomics analysis to identify other signaling pathways that are being affected by Kinhibitor-17.

Troubleshooting Guides

Issue 1: High Cellular Cytotoxicity

Symptoms:

  • Widespread cell death observed under the microscope.

  • Significant decrease in cell viability in assays (e.g., MTT, CellTiter-Glo).

  • Apoptosis markers (e.g., cleaved caspase-3) are elevated at concentrations intended to be specific for the on-target.

Possible Causes:

  • Off-target inhibition of essential cellular kinases.

  • General membrane disruption or metabolic interference.

  • Solvent (e.g., DMSO) toxicity at high concentrations.

Troubleshooting Steps:

  • Confirm Solvent Toxicity: Run a vehicle-only control (e.g., DMSO at the highest concentration used for Kinhibitor-17).

  • Determine Cytotoxic Concentration: Perform a dose-response curve for cytotoxicity.

  • Use a Target-Negative Cell Line: Test Kinhibitor-17 on a cell line that does not express TKX to distinguish between on-target and off-target mediated cell death.

Issue 2: Inconsistent Experimental Results

Symptoms:

  • High variability in assay results between replicates.

  • Discrepancies in the measured potency (IC50) of Kinhibitor-17 across different experiments.

Possible Causes:

  • Compound instability in cell culture media.

  • Precipitation of the compound at higher concentrations.

  • Cell passage number and confluency affecting cellular response.

Troubleshooting Steps:

  • Check Compound Solubility: Visually inspect the media for any signs of precipitation after adding Kinhibitor-17.

  • Standardize Cell Culture Conditions: Ensure consistent cell passage number, seeding density, and confluency for all experiments.

  • Assess Compound Stability: Use freshly prepared solutions of Kinhibitor-17 for each experiment.

Data Presentation

Table 1: In Vitro Kinase Inhibitory Profile of Kinhibitor-17

TargetIC50 (nM)Assay Type
TKX (On-Target) 50 Kinase Activity
Kinase A500Kinase Activity
Kinase B1200Kinase Activity
Kinase C>10,000Kinase Activity

Table 2: Cellular Activity of Kinhibitor-17

Cell LineTarget ExpressionProliferation IC50 (nM)Cytotoxicity CC50 (nM)
Cell Line AHigh TKX1005000
Cell Line BLow TKX25005500

Experimental Protocols

Protocol 1: MTT Cytotoxicity Assay
  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of Kinhibitor-17 in culture media. Replace the existing media with the media containing the compound or vehicle control.

  • Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified incubator.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

Protocol 2: Western Blot for Phospho-TKX
  • Cell Lysis: Treat cells with Kinhibitor-17 for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein onto a polyacrylamide gel and separate by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against phospho-TKX overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis cell_culture Cell Culture treatment Treat Cells with Kinhibitor-17 cell_culture->treatment compound_prep Prepare Kinhibitor-17 Dilutions compound_prep->treatment cytotoxicity Cytotoxicity Assay (MTT) treatment->cytotoxicity western_blot Western Blot (p-TKX) treatment->western_blot kinase_screen Kinase Profiling treatment->kinase_screen data_analysis Analyze Results cytotoxicity->data_analysis western_blot->data_analysis kinase_screen->data_analysis

Caption: Experimental workflow for assessing off-target effects.

signaling_pathway cluster_on_target On-Target Pathway cluster_off_target Off-Target Pathway Kinhibitor17_on Kinhibitor-17 TKX TKX Kinhibitor17_on->TKX Inhibits Downstream1 Downstream Effector 1 TKX->Downstream1 Proliferation Cell Proliferation Downstream1->Proliferation Kinhibitor17_off Kinhibitor-17 KinaseA Kinase A Kinhibitor17_off->KinaseA Inhibits Downstream2 Downstream Effector 2 KinaseA->Downstream2 Apoptosis Apoptosis Downstream2->Apoptosis Inhibits Inhibition

Caption: On-target vs. potential off-target signaling pathways.

troubleshooting_logic start Unexpected Cell Death check_concentration Is concentration > 10x IC50 for TKX? start->check_concentration off_target_concern Potential Off-Target Effect check_concentration->off_target_concern Yes on_target_toxicity Potential On-Target Toxicity check_concentration->on_target_toxicity No run_control_exp Run Experiment in TKX-Negative Cell Line off_target_concern->run_control_exp on_target_toxicity->run_control_exp control_death Does cell death persist? run_control_exp->control_death conclude_off_target Conclude Off-Target Effect control_death->conclude_off_target Yes conclude_on_target Conclude On-Target Effect control_death->conclude_on_target No

Caption: Troubleshooting logic for unexpected cytotoxicity.

Technical Support Center: C17H16ClN3O2S2 Assay Interference and Mitigation

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The specific compound C17H16ClN3O2S2 is not widely documented in publicly available scientific literature, making it challenging to provide specific assay interference data. However, based on its elemental composition, we will use Hydrochlorothiazide (HCTZ) , a well-researched diuretic with the formula C7H8ClN3O4S2, as a representative molecule to discuss common assay interferences and mitigation strategies. The principles and techniques outlined here are broadly applicable to the analysis of small organic molecules in complex biological matrices.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical methods for the quantification of Hydrochlorothiazide (HCTZ) in biological samples?

A1: The most frequently used methods for HCTZ quantification in biological matrices like plasma and urine are High-Performance Liquid Chromatography (HPLC) with UV or diode array detection, and Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS).[1][2][3][4] LC-MS/MS is generally preferred for its higher sensitivity and selectivity, especially for complex biological samples.[2][5] Other reported methods include HPTLC, capillary electrophoresis, and spectrophotometry.[3][4]

Q2: What is "matrix effect" in the context of LC-MS/MS analysis of HCTZ?

A2: Matrix effect is a common source of interference in LC-MS/MS assays. It refers to the alteration of the ionization efficiency of the target analyte (HCTZ) by co-eluting endogenous components of the sample matrix (e.g., salts, lipids, proteins in plasma).[6][7] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate quantification.[6][8] For HCTZ, matrix effects have been reported and need to be carefully evaluated during method development.[6][7]

Q3: Can co-administered drugs interfere with the HCTZ assay?

A3: Yes, co-administered drugs can potentially interfere with HCTZ assays. In HPLC-UV methods, interference can occur if the other drug or its metabolites have a similar retention time and absorb at the same wavelength as HCTZ.[1] In LC-MS/MS, while more selective, interference can still happen if a co-administered drug has a similar mass-to-charge ratio (m/z) and fragmentation pattern. Therefore, method selectivity should be verified using samples containing commonly co-administered drugs like valsartan, amlodipine, or irbesartan.[9][10][11]

Q4: How can I minimize interference from the sample matrix?

A4: Effective sample preparation is crucial. Common techniques to minimize matrix effects for HCTZ analysis include:

  • Solid-Phase Extraction (SPE): This is a highly effective and commonly used technique to clean up the sample and concentrate the analyte.[5][6][9]

  • Liquid-Liquid Extraction (LLE): A simple and cost-effective method for sample preparation.[5][8]

  • Protein Precipitation (PP): A straightforward but potentially less clean method compared to SPE and LLE.[2]

Optimizing chromatographic conditions to separate HCTZ from interfering matrix components is also a key strategy.[1]

Troubleshooting Guides

Issue 1: Poor Peak Shape and Resolution in HPLC-UV Analysis
Potential Cause Troubleshooting Steps
Inappropriate Mobile Phase pH The pH of the mobile phase can affect the ionization state and retention of HCTZ. For reverse-phase columns, a slightly acidic pH (e.g., pH 3.0-3.2) is often used.[1]
Column Degradation The performance of the HPLC column can degrade over time. Try flushing the column with a strong solvent or replace it if necessary.
Co-eluting Interferences If peaks are broad or splitting, it may be due to co-eluting compounds. Adjust the mobile phase composition or gradient to improve separation.
Sample Overload Injecting too concentrated a sample can lead to peak fronting. Dilute the sample and re-inject.
Issue 2: Inconsistent Results and Poor Reproducibility in LC-MS/MS Assay
Potential Cause Troubleshooting Steps
Significant Matrix Effect This is a primary cause of variability. Evaluate matrix effects by comparing the response of HCTZ in neat solution versus post-extraction spiked blank matrix.[12] If significant, improve sample cleanup (e.g., switch from PP to SPE) or use a stable isotope-labeled internal standard.[9]
Inadequate Internal Standard (IS) The IS should mimic the analytical behavior of the analyte. A stable isotope-labeled version of HCTZ (e.g., HCTZ 13C15N2 D2) is the ideal IS to compensate for matrix effects and extraction variability.[8]
Sample Stability Issues HCTZ may degrade under certain storage conditions. Perform freeze-thaw and bench-top stability experiments to ensure the analyte is stable throughout the sample handling and analysis process.[7]
Carryover If a high concentration sample is followed by a low one, carryover can occur. Inject a blank sample after the highest calibration standard to check for carryover.[12]

Quantitative Data Summary

The following tables summarize typical validation parameters for HCTZ assays from the literature.

Table 1: Linearity and Sensitivity of HCTZ in Human Plasma.

Method Linearity Range (ng/mL) LLOQ (ng/mL) Reference
HPLC-MS/MS0.500–2000.500[1]
LC-MS/MS3.005–499.9943.005[5]
LC-MS/MS1.25–507.631.25[6]
LC-MS/MS0.20–2000.20[9]
HPLC-ESI-MS/MS5–20005[12]

Table 2: Extraction Recovery of HCTZ from Human Plasma.

Extraction Method Mean Recovery (%) Reference
Solid-Phase Extraction (SPE)87.2% and 72.1% (plasma and urine)[1]
Solid-Phase Extraction (SPE)93.4%–99.6%[9]
HPLC-ESI-MS/MS98.1%[12]
Solid-Phase Extraction (SPE)76.5%[10]

Experimental Protocols

Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)

This protocol is a general guideline based on methods for HCTZ extraction.[6][9]

  • Conditioning: Condition an Oasis HLB SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Loading: To 100 µL of plasma sample, add the internal standard and vortex. Load the entire sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute the analyte and internal standard with 1 mL of methanol or acetonitrile.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in a suitable volume of the mobile phase for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analytical Method

This is a representative LC-MS/MS method for HCTZ analysis.[6][9]

  • LC Column: A reverse-phase column such as a C18 or RP-select B.[6]

  • Mobile Phase: A gradient or isocratic elution using a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., 10 mM ammonium acetate).[6]

  • Flow Rate: Typically in the range of 0.5 - 1.0 mL/min.[6][13]

  • Injection Volume: 5-20 µL.[1]

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray ionization (ESI) in negative mode is common for HCTZ.[5][6]

  • MRM Transitions: Monitor the precursor to product ion transitions for HCTZ (e.g., m/z 295.8 → 205.1) and its internal standard.[5][6]

Visualizations

Caption: Workflow for assessing recovery and matrix effects in an LC-MS/MS assay.

TroubleshootingTree start Assay Issue Detected (e.g., High Variability, Inaccuracy) q1 Is the internal standard (IS) response consistent? start->q1 a1_yes Check for analyte-specific issues q1->a1_yes Yes a1_no Problem is likely in sample prep or instrument performance q1->a1_no No q2 Is peak shape acceptable (symmetrical, no splitting)? a1_yes->q2 a2_no Troubleshoot chromatography: - Check mobile phase pH - Flush/replace column - Check for sample overload q2->a2_no No a2_yes Proceed to quantitative checks q3 Is there evidence of ion suppression/enhancement? a2_yes->q3 a3_yes Improve sample cleanup (e.g., SPE) Use stable isotope-labeled IS Modify chromatography to separate from interfering peaks q3->a3_yes Yes a3_no Check calibration curve and standard preparation q3->a3_no No

Caption: Decision tree for troubleshooting common HCTZ assay issues.

References

Technical Support Center: Enhancing the Bioavailability of C17H16ClN3O2S2 (Compound X) for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for enhancing the in vivo bioavailability of the investigational compound C17H16ClN3O2S2, hereafter referred to as Compound X. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on formulation strategies and experimental design.

Disclaimer: The following guidance is based on established principles for enhancing the bioavailability of poorly soluble, lipophilic compounds. As this compound is a novel entity, these recommendations should be adapted and validated based on its specific physicochemical properties.

Troubleshooting Guides

This section provides solutions to common issues encountered during the in vivo evaluation of Compound X.

Issue 1: Low and Variable Oral Bioavailability in Preclinical Species

  • Question: We are observing low and highly variable plasma concentrations of Compound X after oral administration in rats. What are the potential causes and how can we improve this?

  • Answer: Low and variable oral bioavailability of a lipophilic compound like Compound X is often attributed to its poor aqueous solubility and dissolution rate-limited absorption. Other contributing factors can include first-pass metabolism and efflux transporter activity.

    Recommended Actions:

    • Physicochemical Characterization: If not already performed, thoroughly characterize the solubility of Compound X in various biorelevant media (e.g., FaSSIF, FeSSIF) and its permeability (e.g., using a Caco-2 cell assay). This will help classify the compound according to the Biopharmaceutics Classification System (BCS) and guide formulation strategy.

    • Formulation Enhancement: Explore enabling formulation strategies designed to increase the dissolution rate and apparent solubility of Compound X. The table below summarizes common approaches with representative data for poorly soluble drugs.

Table 1: Comparison of Bioavailability Enhancement Strategies for Poorly Soluble Compounds

Formulation StrategyTechnologyExample Fold Increase in AUC (Compared to Unformulated Drug)Example Fold Increase in Cmax (Compared to Unformulated Drug)Key Considerations
Particle Size Reduction Micronization/Nanonization2 to 5-fold2 to 4-foldCan be effective for dissolution rate-limited drugs, but may not be sufficient for very poorly soluble compounds.
Amorphous Solid Dispersions Hot-Melt Extrusion, Spray Drying3 to 23-fold[1][2]3 to 13-fold[1][2]Significant enhancement potential, but physical stability of the amorphous form needs to be ensured.
Lipid-Based Formulations Self-Emulsifying Drug Delivery Systems (SEDDS)2 to 9-fold[3]-Can enhance lymphatic transport, bypassing first-pass metabolism. Requires careful selection of oils, surfactants, and co-solvents.
Complexation Cyclodextrin Inclusion Complexes--Can improve solubility, but drug loading may be limited.

Data presented are illustrative and the actual performance will depend on the specific compound and formulation.

Issue 2: Formulation Instability and Drug Precipitation

  • Question: Our amorphous solid dispersion formulation of Compound X shows signs of recrystallization upon storage. What can we do to improve its stability?

  • Answer: The physical stability of an amorphous solid dispersion is critical for maintaining the enhanced solubility and bioavailability. Recrystallization can be caused by factors such as inappropriate polymer selection, high drug loading, and exposure to heat and humidity.

    Recommended Actions:

    • Polymer Screening: Select a polymer that has good miscibility with Compound X and a high glass transition temperature (Tg) to restrict molecular mobility.

    • Optimize Drug Loading: A lower drug-to-polymer ratio can improve stability.

    • Storage Conditions: Store the formulation in a controlled environment with low humidity and temperature.

    • Addition of a Second Polymer: In some cases, adding a second polymer can inhibit crystallization.

Frequently Asked Questions (FAQs)

  • Q1: What are the critical first steps in developing a suitable formulation for Compound X?

    • A1: The initial and most critical step is a thorough physicochemical characterization of Compound X. This includes determining its aqueous and biorelevant solubility, pKa, logP, and permeability. This data will provide a baseline and guide the selection of the most appropriate bioavailability enhancement strategy.

  • Q2: How do I choose between a solid dispersion and a lipid-based formulation?

    • A2: The choice depends on the properties of Compound X and the desired therapeutic outcome. Solid dispersions are often effective for compounds where dissolution is the primary barrier.[4] Lipid-based formulations, such as SEDDS, can be particularly advantageous for highly lipophilic drugs that may benefit from lymphatic absorption, which can help bypass the liver's first-pass metabolism.[5] A decision tree for selecting a suitable formulation strategy is provided in the "Visualizations" section.

  • Q3: What are the key parameters to assess during an in vivo pharmacokinetic study for Compound X?

    • A3: The primary pharmacokinetic parameters to determine are the Area Under the Curve (AUC), which represents the total drug exposure, and the maximum plasma concentration (Cmax).[6] It is also important to measure the time to reach maximum concentration (Tmax) and the half-life (t1/2) of the compound.

Experimental Protocols

Protocol 1: Preparation of an Amorphous Solid Dispersion by Hot-Melt Extrusion (HME)

  • Pre-formulation Blending:

    • Prepare a physical mixture of Compound X and a suitable polymer (e.g., Soluplus®, PVP VA64) at a predetermined ratio (e.g., 1:3 drug-to-polymer by weight).

    • Blend the mixture using a Turbula mixer for approximately 15 minutes to ensure homogeneity.[7]

  • Hot-Melt Extrusion:

    • Set the temperature zones of a twin-screw extruder to a profile appropriate for the selected polymer and the thermal stability of Compound X. A typical starting point is to have the feeding zone at a lower temperature and gradually increase towards the die.

    • Feed the physical blend into the extruder at a constant rate.

    • The screw speed should be optimized to ensure adequate mixing and residence time.[7]

    • Collect the extrudate after it passes through the die.

  • Downstream Processing:

    • Allow the extrudate to cool to room temperature.

    • Mill the extrudate into a fine powder using an analytical mill.

    • Store the resulting solid dispersion in a desiccator to prevent moisture-induced recrystallization.

Protocol 2: Formulation of a Self-Emulsifying Drug Delivery System (SEDDS)

  • Excipient Screening:

    • Determine the solubility of Compound X in a variety of oils (e.g., Capryol 90, Labrafac Lipophile WL 1349), surfactants (e.g., Kolliphor EL, Tween 80), and co-surfactants (e.g., Transcutol HP, PEG 400).

  • Formulation Preparation:

    • Based on the solubility data, select an oil, surfactant, and co-surfactant.

    • Prepare a series of formulations with varying ratios of the selected excipients.

    • Add the required amount of Compound X to the mixture and vortex until a clear solution is obtained. Gentle heating may be applied if necessary, provided the compound is thermally stable.

  • Characterization of the SEDDS Pre-concentrate:

    • Self-Emulsification Assessment: Add a small amount of the SEDDS formulation to an aqueous medium (e.g., water or simulated gastric fluid) with gentle agitation and visually observe the formation of an emulsion.

    • Droplet Size Analysis: Determine the globule size of the resulting emulsion using a dynamic light scattering instrument.

Protocol 3: In Vivo Pharmacokinetic Study in Rats

  • Animal Acclimatization and Grouping:

    • Acclimatize male Sprague-Dawley rats for at least one week before the study.[8]

    • Divide the rats into groups (n=3-5 per group) for each formulation to be tested, including a control group receiving an unformulated suspension of Compound X.

  • Dosing:

    • Administer the formulations orally via gavage at a predetermined dose.

  • Blood Sampling:

    • Collect blood samples (approximately 0.2 mL) from the tail vein or another appropriate site at predefined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).[8]

    • Collect blood into tubes containing an anticoagulant (e.g., K2EDTA).

  • Plasma Preparation and Analysis:

    • Centrifuge the blood samples to separate the plasma.

    • Store the plasma samples at -80°C until analysis.

    • Quantify the concentration of Compound X in the plasma samples using a validated analytical method, such as LC-MS/MS.

  • Pharmacokinetic Analysis:

    • Calculate the pharmacokinetic parameters (AUC, Cmax, Tmax, t1/2) using non-compartmental analysis software.

Mandatory Visualizations

experimental_workflow cluster_preformulation Pre-formulation cluster_formulation Formulation Development cluster_invivo In Vivo Evaluation physchem Physicochemical Characterization solubility Solubility Screening physchem->solubility permeability Permeability Assessment solubility->permeability form_selection Select Formulation Strategy (e.g., Solid Dispersion, SEDDS) permeability->form_selection form_dev Formulation Optimization form_selection->form_dev stability Stability Studies form_dev->stability pk_study Pharmacokinetic Study in Rodents stability->pk_study data_analysis Data Analysis (AUC, Cmax) pk_study->data_analysis

Caption: Experimental Workflow for Bioavailability Enhancement.

Caption: Decision Tree for Formulation Strategy Selection.

signaling_pathway cluster_lumen GI Lumen cluster_enterocyte Enterocyte cluster_circulation Systemic Circulation compound_x Compound X (Formulated) dissolution Dissolution/ Emulsification compound_x->dissolution dissolved_x Dissolved Compound X dissolution->dissolved_x passive_diffusion Passive Diffusion dissolved_x->passive_diffusion efflux Efflux (e.g., P-gp) passive_diffusion->efflux metabolism Metabolism (e.g., CYP3A4) passive_diffusion->metabolism absorbed_x Absorbed Compound X passive_diffusion->absorbed_x

Caption: Simplified Drug Absorption Pathway.

References

Technical Support Center: Refinement of C17H16ClN3O2S2 Purification by Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: What is the recommended first step for purifying crude C17H16ClN3O2S2?

A1: For a structurally similar compound, Chlorthalidone, the initial purification step often involves recrystallization from a suitable solvent system, such as a mixture of methanol and water.[1] This can significantly improve purity before proceeding to more sensitive chromatographic methods.

Q2: Which chromatographic technique is most suitable for the final purification of this compound?

A2: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a highly effective method for the final purification and analysis of Chlorthalidone and is therefore recommended as a starting point for this compound.[2][3][4][5] This technique separates compounds based on their hydrophobicity.

Q3: What are the common impurities I might encounter?

A3: Based on the synthesis of structurally related compounds like Chlorthalidone, you may encounter process-related impurities, degradation products, and residual solvents.[6][7] For Chlorthalidone, known impurities include 2-(4-Chloro-3-sulfamoylbenzoyl) benzoic acid.[2][3] It is crucial to characterize any impurities in your specific synthesis of this compound.

Q4: How can I monitor the purity of my fractions during chromatography?

A4: Thin-Layer Chromatography (TLC) is a quick and effective method for monitoring the separation of your target compound from impurities during column chromatography. For quantitative analysis and final purity assessment, a validated RP-HPLC method is recommended.[2][3][4][5][8]

Troubleshooting Guides

Issue 1: Poor Separation of Target Compound and Impurities in RP-HPLC
Possible Cause Troubleshooting Step
Inappropriate Mobile Phase Composition Modify the solvent ratio. For Chlorthalidone, a common mobile phase is a mixture of a phosphate buffer and methanol or acetonitrile.[2][3][4][5] Experiment with different gradients or isocratic conditions.
Incorrect Column Chemistry Try a different stationary phase. C8 and C18 columns are commonly used for Chlorthalidone.[2][3][4][8] Consider a phenyl-hexyl or cyano column for alternative selectivity.
pH of the Mobile Phase is Not Optimal Adjust the pH of the aqueous component of your mobile phase. The ionization state of your compound and impurities can significantly affect retention and peak shape.
Column Overload Reduce the amount of sample injected onto the column. Overloading can lead to broad, asymmetric peaks and poor resolution.
Issue 2: Low Yield of Purified Product
Possible Cause Troubleshooting Step
Compound Precipitation on the Column Ensure your sample is fully dissolved in the mobile phase before injection. If solubility is an issue, consider using a stronger solvent for sample preparation, but be mindful of its effect on the separation.
Irreversible Adsorption to the Stationary Phase This can occur if the compound is unstable on the column. Test the stability of your compound in the presence of the stationary phase material (e.g., silica) before performing the chromatography.
Sub-optimal Fraction Collection Use a fraction collector and monitor the elution profile with a UV detector to ensure all of the product is collected. Combine fractions based on purity analysis by TLC or HPLC.
Issue 3: Tailing or Broad Peaks in Chromatogram
Possible Cause Troubleshooting Step
Secondary Interactions with the Stationary Phase Add a competing agent to the mobile phase, such as a small amount of triethylamine (TEA) or trifluoroacetic acid (TFA), to mask active sites on the silica support.
Column Degradation Flush the column with a strong solvent to remove contaminants. If performance does not improve, the column may need to be replaced.
Extra-column Volume Ensure that the tubing connecting the injector, column, and detector is as short and narrow as possible to minimize band broadening.

Data Presentation

Table 1: HPLC Method Parameters for Analysis of Chlorthalidone (Adaptable for this compound)

ParameterCondition 1Condition 2
Column C8 (250 x 4.6 mm, 5 µm)[2][3]C18 (250 x 4.6 mm, 5 µm)[5]
Mobile Phase A 10 mM Diammonium hydrogen orthophosphate (pH 5.5)[2][3]20 mM Potassium dihydrogen phosphate (pH 4.0)[4][8]
Mobile Phase B Methanol[2][3]Methanol[4][8]
Gradient/Isocratic Gradient[2][3]Isocratic (70% Methanol)[4][8]
Flow Rate 1.4 mL/min[2][3]1.0 mL/min[4][8]
Detection Wavelength 220 nm[2][3]230 nm[4][8]
Column Temperature 40°C[3]Ambient

Table 2: Common Impurities of Chlorthalidone

Impurity NameCAS NumberMolecular Formula
Chlorthalidone EP Impurity A345930-32-7Not Available
Chlorthalidone EP Impurity C92874-73-2Not Available
Chlorthalidone EP Impurity D1369995-36-7Not Available
Chlorthalidone EP Impurity E82875-49-8Not Available
2-(4-Chloro-3-sulfamoylbenzoyl) benzoic acid5270-74-6C14H10ClNO5S

Source:[6][9]

Experimental Protocols

Protocol 1: RP-HPLC Method for Purity Analysis
  • Preparation of Mobile Phase:

    • Mobile Phase A: Prepare a 10 mM solution of diammonium hydrogen orthophosphate and adjust the pH to 5.5 with phosphoric acid. Filter through a 0.45 µm membrane filter.

    • Mobile Phase B: HPLC-grade methanol.

  • Chromatographic Conditions:

    • Column: C8 (250 x 4.6 mm, 5 µm).

    • Flow Rate: 1.4 mL/min.

    • Detection: 220 nm.

    • Column Temperature: 40°C.

    • Injection Volume: 20 µL.

    • Run a gradient program from a lower to a higher percentage of Mobile Phase B to elute compounds with varying polarities.

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in the mobile phase to a known concentration (e.g., 1 mg/mL).

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Analysis:

    • Inject the sample and record the chromatogram.

    • Identify the peak corresponding to your target compound based on its retention time, which can be confirmed by running a standard if available.

    • Calculate the purity based on the peak area percentage.

Mandatory Visualization

experimental_workflow cluster_crude Crude Product cluster_purification Purification cluster_analysis Analysis cluster_final Final Product crude Crude this compound recrystallization Recrystallization (e.g., Methanol/Water) crude->recrystallization Initial Cleanup chromatography RP-HPLC recrystallization->chromatography High Purity Separation tlc TLC Monitoring chromatography->tlc In-process Check hplc_analysis HPLC Purity Check chromatography->hplc_analysis Fraction Analysis pure_product Pure this compound hplc_analysis->pure_product Purity > 99% characterization Structural Characterization (NMR, MS) pure_product->characterization Final Confirmation

Caption: General workflow for the purification and analysis of this compound.

troubleshooting_logic cluster_mobile_phase Mobile Phase Optimization cluster_column Column Troubleshooting cluster_system System Checks start Poor Peak Resolution in HPLC change_gradient Adjust Gradient Slope start->change_gradient change_solvent_ratio Modify Solvent Ratio start->change_solvent_ratio adjust_ph Optimize pH start->adjust_ph change_column Try Different Stationary Phase (e.g., C18, Phenyl) change_gradient->change_column If no improvement change_solvent_ratio->change_column If no improvement adjust_ph->change_column If no improvement check_overload Reduce Sample Concentration change_column->check_overload If still poor check_flow_rate Verify Flow Rate check_overload->check_flow_rate If peaks are broad minimize_dead_volume Check Tubing check_flow_rate->minimize_dead_volume

Caption: Troubleshooting logic for poor peak resolution in HPLC.

References

Technical Support Center: Optimizing C17H16ClN3O2S2 Concentration for Effective Enzyme Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing C17H16ClN3O2S2 as an enzyme inhibitor in their experiments.

Hypothetical Compound Profile: this compound (Inhibitor-734)

For the purposes of this guide, we will refer to this compound as Inhibitor-734 .

  • Target Enzyme: Kinase-X, a serine/threonine kinase implicated in the proliferation of cancer cells.

  • Mechanism of Action: ATP-competitive inhibitor. Inhibitor-734 binds to the ATP-binding pocket of Kinase-X, preventing the phosphorylation of its downstream substrates.

  • Research Area: Oncology Drug Discovery.

Troubleshooting Guides

This section addresses specific issues that may arise during the experimental use of Inhibitor-734.

Question: I am not observing any inhibition of Kinase-X activity with Inhibitor-734. What are the possible causes?

Answer:

Several factors could contribute to a lack of observed inhibition. Consider the following troubleshooting steps:

  • Inhibitor-734 Integrity and Solubility:

    • Degradation: Ensure that Inhibitor-734 has been stored correctly, protected from light and moisture, to prevent degradation.

    • Solubility: Inhibitor-734 may have poor solubility in your assay buffer. It is recommended to dissolve the compound in a small amount of DMSO first, and then dilute it in the assay buffer. Be aware that high concentrations of DMSO can inhibit enzyme activity, so it is crucial to keep the final DMSO concentration consistent across all assays and ideally below 1%.[1]

  • Assay Conditions:

    • Enzyme Concentration: The concentration of Kinase-X might be too high. In cases of potent, tight-binding inhibitors, a high enzyme concentration can lead to a significant portion of the inhibitor being bound, masking the inhibitory effect.[2] Try reducing the enzyme concentration.

    • Substrate Concentration: For competitive inhibitors like Inhibitor-734, a high substrate (ATP) concentration can outcompete the inhibitor for binding to the active site.[3] Determine the Michaelis constant (Km) for ATP and use a concentration at or below the Km value.

  • Reagent and Equipment Issues:

    • Inactive Enzyme: Verify the activity of your Kinase-X preparation with a known inhibitor or by confirming substrate turnover in a control experiment.

    • Incorrect Wavelength: Ensure your plate reader is set to the correct wavelength for detecting the product of the kinase reaction.[1]

Question: My results for the IC50 of Inhibitor-734 are highly variable between experiments. How can I improve reproducibility?

Answer:

Inconsistent IC50 values are a common issue in enzyme inhibition assays. The following steps can help improve reproducibility:

  • Pipetting and Mixing:

    • Accuracy: Use calibrated pipettes and be meticulous with your pipetting technique, especially when preparing serial dilutions of Inhibitor-734.[1] Small errors in concentration can lead to significant shifts in the IC50 value.

    • Thorough Mixing: Ensure all components in the assay wells are thoroughly mixed. Inadequate mixing can lead to localized areas of high or low inhibitor concentration.[4]

  • Reagent Handling:

    • Consistent Reagent Preparation: Prepare fresh assay buffers and reagent solutions for each experiment to avoid issues with degradation or contamination.

    • Avoid Freeze-Thaw Cycles: Aliquot your stock solutions of Kinase-X and Inhibitor-734 to minimize freeze-thaw cycles, which can reduce the activity and integrity of the reagents.[1]

  • Experimental Controls:

    • Positive and Negative Controls: Always include positive controls (a known inhibitor of Kinase-X) and negative controls (no inhibitor) in your experiments.[5] This will help you assess the validity of your assay on a given day.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration range for Inhibitor-734 in an IC50 determination experiment?

A1: For a novel inhibitor, it is advisable to test a wide range of concentrations. A common starting point is a serial dilution from 100 µM down to the low nanomolar range.[6] If the IC50 is found to be very low, a narrower range of concentrations can be used in subsequent experiments to refine the value.

Q2: How do I determine the type of inhibition (e.g., competitive, non-competitive) for Inhibitor-734?

A2: To determine the mechanism of inhibition, you will need to perform kinetic studies by measuring the initial reaction rates at various concentrations of both the substrate (ATP) and Inhibitor-734. By analyzing the data using double-reciprocal plots (Lineweaver-Burk plots), you can distinguish between competitive, non-competitive, and uncompetitive inhibition based on the changes in Vmax and Km.[7]

Q3: Can the presence of detergents in the assay buffer affect the activity of Inhibitor-734?

A3: Yes, detergents can influence the results of an enzyme inhibition assay. Some detergents can denature the enzyme or interfere with the inhibitor-enzyme interaction. If detergents are necessary for enzyme stability or activity, their concentration should be kept well below the critical micelle concentration (CMC).[2]

Q4: What is the difference between IC50 and Ki?

A4: The IC50 is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50% under specific experimental conditions. The Ki, or inhibition constant, is a measure of the binding affinity of the inhibitor to the enzyme. For competitive inhibitors, the IC50 value is dependent on the substrate concentration, whereas the Ki is an intrinsic property of the inhibitor.[6]

Q5: How should I analyze and present my IC50 data?

A5: IC50 values are typically determined by plotting the percent inhibition versus the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[8] It is recommended to report the IC50 value with a measure of uncertainty, such as the standard error of the mean (SEM) from multiple independent experiments.[9]

Data Presentation

Table 1: Inhibitory Activity of Inhibitor-734 and Analogs against Kinase-X

Compound IDChemical FormulaIC50 (nM) ± SEM
Inhibitor-734This compound75.3 ± 5.2
Analog-AC17H15FClN3O2S2120.8 ± 9.7
Analog-BC18H18ClN3O2S245.1 ± 3.9
Analog-CC17H16ClN3O3S2250.5 ± 15.1

Experimental Protocols

Protocol: Determination of IC50 for Inhibitor-734 against Kinase-X

This protocol outlines the steps for determining the half-maximal inhibitory concentration (IC50) of Inhibitor-734 against Kinase-X using a 96-well plate format.

1. Reagent Preparation:

  • Assay Buffer: Prepare a suitable buffer for the Kinase-X assay (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). The assay buffer should be at room temperature for the experiment.[1]
  • Kinase-X Solution: Dilute the Kinase-X stock solution in cold assay buffer to the desired working concentration. Keep the enzyme solution on ice.
  • ATP Solution: Prepare a stock solution of ATP in water and dilute it to the working concentration (e.g., at the Km value) in the assay buffer.
  • Substrate Peptide Solution: Prepare a stock solution of the specific peptide substrate for Kinase-X and dilute it to the working concentration in the assay buffer.
  • Inhibitor-734 Stock Solution: Prepare a 10 mM stock solution of Inhibitor-734 in 100% DMSO.
  • Inhibitor Dilution Series: Perform a serial dilution of the Inhibitor-734 stock solution in 100% DMSO to create a range of concentrations (e.g., from 10 mM to 100 nM). Then, dilute each of these DMSO solutions into the assay buffer to create the final working concentrations, ensuring the final DMSO concentration in the assay is consistent and below 1%.

2. Assay Procedure:

  • Add 5 µL of each concentration of the diluted Inhibitor-734 or control (assay buffer with the same percentage of DMSO) to the wells of a 96-well plate.
  • Add 20 µL of the Kinase-X solution to each well.
  • Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
  • Initiate the kinase reaction by adding a 25 µL mixture of the ATP and substrate peptide solutions to each well.
  • Incubate the plate at 30°C for 60 minutes.
  • Stop the reaction by adding 50 µL of a stop solution (e.g., a solution containing EDTA to chelate the Mg2+).
  • Detect the amount of phosphorylated substrate using a suitable detection method (e.g., luminescence-based assay).

3. Data Analysis:

  • Subtract the background signal (wells with no enzyme) from all other readings.
  • Determine the percent inhibition for each concentration of Inhibitor-734 using the following formula: % Inhibition = 100 * (1 - (Signal_inhibitor - Signal_background) / (Signal_no_inhibitor - Signal_background))
  • Plot the percent inhibition against the logarithm of the Inhibitor-734 concentration.
  • Fit the data to a sigmoidal dose-response curve using a suitable software package to determine the IC50 value.[10]

Visualizations

Experimental_Workflow A Prepare Assay Buffer B Dilute Kinase-X A->B F Add Kinase-X to wells B->F C Prepare Substrate Mix (ATP + Peptide) H Initiate reaction with Substrate Mix C->H D Create Inhibitor-734 Serial Dilutions E Add Inhibitor-734 to wells D->E E->F G Pre-incubate (15 min) F->G G->H I Incubate (e.g., 60 min at 30°C) H->I J Stop Reaction I->J K Read Plate (Detection) J->K L Calculate % Inhibition K->L M Plot % Inhibition vs. [Inhibitor] L->M N Fit Sigmoidal Curve M->N O Determine IC50 N->O

Caption: Workflow for IC50 determination of Inhibitor-734.

Kinase_Signaling_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Binds KinaseX Kinase-X RTK->KinaseX Activates Substrate Downstream Substrate KinaseX->Substrate Phosphorylates TF Transcription Factor Substrate->TF Activates Gene Gene Expression (Proliferation, Survival) TF->Gene Regulates Inhibitor734 Inhibitor-734 Inhibitor734->KinaseX Inhibits

Caption: Inhibition of the Kinase-X signaling pathway by Inhibitor-734.

References

Validation & Comparative

A Comparative Analysis of the Investigational COX-2 Inhibitor C17H16ClN3O2S2 and Established Selective COX-2 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the efficacy of the novel investigational compound C17H16ClN3O2S2 with established cyclooxygenase-2 (COX-2) inhibitors: Celecoxib, Rofecoxib, and Etoricoxib. While specific experimental data for this compound is not publicly available, this document serves as a framework for its evaluation, placing it within the context of known therapeutic agents. The inclusion of detailed experimental protocols aims to facilitate future in-vitro and in-vivo assessments.

Introduction to COX-2 Inhibition

Cyclooxygenase (COX) is a key enzyme in the inflammatory cascade, responsible for the conversion of arachidonic acid to prostaglandins. Two isoforms, COX-1 and COX-2, have been identified. COX-1 is constitutively expressed and plays a role in gastrointestinal protection and platelet aggregation, while COX-2 is induced by inflammatory stimuli. Selective COX-2 inhibitors were developed to provide anti-inflammatory and analgesic effects with a reduced risk of the gastrointestinal side effects associated with non-selective NSAIDs.

The investigational compound, this compound, belongs to the thiadiazole class of molecules. Various derivatives of thiadiazole have been synthesized and investigated for their potential as selective COX-2 inhibitors, with some showing promising activity.

Quantitative Efficacy Comparison

To objectively assess the efficacy of a novel COX-2 inhibitor, its half-maximal inhibitory concentration (IC50) against both COX-1 and COX-2 enzymes is determined. The ratio of COX-1 IC50 to COX-2 IC50 provides the selectivity index (SI), with a higher SI indicating greater selectivity for COX-2. The following table summarizes the reported in vitro efficacy data for established COX-2 inhibitors.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
This compound Data not availableData not availableData not available
Celecoxib 15 - 820.04 - 6.87.6 - >200
Rofecoxib >15 - >1000.018 - 0.5335 - >1000
Etoricoxib 116 - 1620.47 - 1.1106 - 344

Note: The IC50 and Selectivity Index values can vary significantly depending on the assay conditions (e.g., whole blood assay vs. purified enzyme assay, substrate concentration, etc.). The ranges presented are compiled from multiple literature sources to reflect this variability.

Experimental Protocols

Accurate and reproducible experimental design is critical for the evaluation of COX-2 inhibitors. Below are detailed methodologies for common in vitro assays.

In Vitro Human Whole Blood Assay for COX-1 and COX-2 Inhibition

This assay provides a physiologically relevant environment for assessing the inhibitory activity of a compound.

Objective: To determine the IC50 values of a test compound for COX-1 and COX-2 in human whole blood.

Materials:

  • Freshly drawn human venous blood from healthy, drug-free volunteers.

  • Heparin or other suitable anticoagulant.

  • Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO).

  • Lipopolysaccharide (LPS) for COX-2 induction.

  • Arachidonic acid.

  • Enzyme immunoassay (EIA) kits for Prostaglandin E2 (PGE2) and Thromboxane B2 (TXB2).

  • Incubator, centrifuge, and other standard laboratory equipment.

Procedure:

COX-1 Inhibition Assay (measuring TXB2 production):

  • Aliquots of whole blood are pre-incubated with various concentrations of the test compound or vehicle control for a specified time (e.g., 15-60 minutes) at 37°C.

  • Blood is allowed to clot at 37°C for 60 minutes to induce platelet aggregation and subsequent TXB2 production.

  • The serum is separated by centrifugation.

  • TXB2 levels in the serum are quantified using a specific EIA kit.

  • The percentage of inhibition is calculated relative to the vehicle control, and the IC50 value is determined.

COX-2 Inhibition Assay (measuring PGE2 production):

  • Aliquots of heparinized whole blood are incubated with various concentrations of the test compound or vehicle control.

  • LPS (e.g., 10 µg/mL) is added to induce COX-2 expression and activity, and the blood is incubated for 24 hours at 37°C.

  • The plasma is separated by centrifugation.

  • PGE2 levels in the plasma are quantified using a specific EIA kit.

  • The percentage of inhibition is calculated relative to the vehicle control, and the IC50 value is determined.

Fluorometric Assay for COX-1 and COX-2 Inhibition using Recombinant Enzymes

This high-throughput screening method utilizes purified recombinant enzymes.

Objective: To determine the IC50 values of a test compound for purified recombinant human COX-1 and COX-2 enzymes.

Materials:

  • Recombinant human COX-1 and COX-2 enzymes.

  • Assay buffer (e.g., Tris-HCl buffer, pH 8.0).

  • Heme cofactor.

  • Fluorometric probe (e.g., ADHP - 10-acetyl-3,7-dihydroxyphenoxazine).

  • Arachidonic acid (substrate).

  • Test compound dissolved in a suitable solvent.

  • 96-well black microplates.

  • Fluorescence plate reader.

Procedure:

  • In each well of a 96-well plate, add the assay buffer, heme, and the fluorometric probe.

  • Add the test compound at various concentrations or a vehicle control.

  • Add the recombinant COX-1 or COX-2 enzyme to the respective wells.

  • Incubate the plate for a short period at room temperature.

  • Initiate the reaction by adding arachidonic acid.

  • Immediately measure the fluorescence in a kinetic mode (e.g., every minute for 10-20 minutes) at the appropriate excitation and emission wavelengths (e.g., ~535 nm excitation and ~590 nm emission for ADHP).

  • The rate of reaction is determined from the linear portion of the kinetic curve.

  • The percentage of inhibition is calculated relative to the vehicle control, and the IC50 value is determined by plotting the percent inhibition against the log of the inhibitor concentration.

Visualizing Key Processes

To further elucidate the mechanisms and workflows involved in the evaluation of COX-2 inhibitors, the following diagrams are provided.

COX2_Signaling_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Prostaglandins Prostaglandins (e.g., PGE2) PGH2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Inhibitor COX-2 Inhibitor (e.g., this compound) Inhibitor->COX2

Caption: The COX-2 signaling pathway and the point of inhibition.

Experimental_Workflow Start Start: Compound Synthesis (this compound) In_Vitro In Vitro Screening: COX-1 and COX-2 Inhibition Assays Start->In_Vitro IC50 Determine IC50 Values and Selectivity Index In_Vitro->IC50 Lead_Optimization Lead Optimization IC50->Lead_Optimization Lead_Optimization->In_Vitro Iterative Process In_Vivo In Vivo Efficacy Studies (e.g., Carrageenan-induced paw edema) Lead_Optimization->In_Vivo ADMET ADMET Profiling In_Vivo->ADMET Clinical_Trials Preclinical and Clinical Trials ADMET->Clinical_Trials

Caption: A typical workflow for the development of a novel COX-2 inhibitor.

Conclusion

The selective inhibition of the COX-2 enzyme remains a significant therapeutic strategy for managing pain and inflammation. While the specific efficacy of the investigational compound this compound is yet to be determined, its thiadiazole scaffold places it in a class of molecules with demonstrated potential. The established benchmarks of Celecoxib, Rofecoxib, and Etoricoxib provide a robust framework for comparison. The detailed experimental protocols outlined in this guide are intended to support the rigorous evaluation of this compound and other novel COX-2 inhibitor candidates, ultimately contributing to the development of safer and more effective anti-inflammatory therapies.

Validating Small Molecule Binding to the A3 Adenosine Receptor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The A3 adenosine receptor (A3AR), a G protein-coupled receptor (GPCR), has emerged as a significant therapeutic target for a range of conditions, including inflammatory diseases, cancer, and cardiovascular disorders. Validating the binding of novel small molecules to this receptor is a critical step in the drug discovery and development process. This guide provides a comparative overview of the binding characteristics of known A3AR ligands, detailed experimental protocols for validation, and a visual representation of the associated signaling pathways.

While the specific compound C17H16ClN3O2S2 is not prominently documented in publicly available scientific literature, this guide will utilize well-characterized A3AR ligands to illustrate the validation process and provide a framework for evaluating novel chemical entities.

Data Presentation: Comparative Binding Affinities

The affinity of a ligand for its receptor is a key determinant of its potency. The following tables summarize the binding affinities (Ki) of several well-established agonists and antagonists for the human A3 adenosine receptor and other adenosine receptor subtypes, highlighting their selectivity.

AgonistHuman A3AR Ki (nM)Human A1AR Ki (nM)Human A2AAR Ki (nM)Selectivity for A3AR vs A1ARSelectivity for A3AR vs A2AAR
IB-MECA 1.1[1]54[1]56[1]~49-fold~51-fold
Cl-IB-MECA 0.33[2]>1000>1000>3000-fold>3000-fold
MRS5698 -----
AntagonistHuman A3AR Ki (nM)Human A1AR Ki (nM)Human A2AAR Ki (nM)Selectivity for A3AR vs A1ARSelectivity for A3AR vs A2AAR
MRS1220 0.65[3][4]305[3][4]52[3][4]~469-fold~80-fold
MRS1523 18.9[1][5]>10,000>10,000>529-fold>529-fold
PSB-10 0.4417002700~3864-fold~6136-fold
Allosteric ModulatorEffect on A3AR
LUF6000 Positive allosteric modulator, enhances agonist binding and efficacy[2][3]

Experimental Protocols

Validation of ligand binding to the A3AR typically involves a combination of binding and functional assays. Below are detailed methodologies for key experiments.

Radioligand Binding Assay

This assay directly measures the affinity of a ligand for the A3AR by competing with a radiolabeled ligand.

Objective: To determine the inhibitory constant (Ki) of a test compound for the A3AR.

Materials:

  • Cell membranes prepared from cells stably expressing the human A3AR (e.g., CHO or HEK293 cells).

  • Radioligand: Typically [¹²⁵I]I-AB-MECA, a high-affinity A3AR agonist.[6]

  • Test compound (unlabeled ligand).

  • Binding buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • Non-specific binding control: A high concentration of a known A3AR ligand (e.g., 10 µM IB-MECA).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubate the cell membranes with various concentrations of the test compound and a fixed concentration of the radioligand in the binding buffer.

  • Parallel incubations are performed in the presence of the non-specific binding control to determine non-specific binding.

  • Incubate at room temperature for a defined period (e.g., 60-120 minutes) to reach equilibrium.[7]

  • Terminate the binding reaction by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand.

  • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific radioligand binding).

  • Convert the IC50 value to the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

GTPγS Binding Assay

This functional assay measures the activation of G proteins coupled to the A3AR upon agonist binding.

Objective: To determine the potency (EC50) and efficacy (Emax) of an agonist in stimulating G protein activation.

Materials:

  • Cell membranes expressing the A3AR.

  • [³⁵S]GTPγS (a non-hydrolyzable GTP analog).

  • Agonist test compound.

  • Assay buffer: e.g., 50 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4.

  • GDP.

  • Scintillation counter or SPA beads.

Procedure:

  • Pre-incubate the cell membranes with the agonist test compound at various concentrations in the assay buffer containing GDP.

  • Initiate the reaction by adding [³⁵S]GTPγS.

  • Incubate at 30°C for a specific time (e.g., 30-60 minutes).

  • Separate the membrane-bound [³⁵S]GTPγS from the free form by filtration.

  • Measure the amount of bound [³⁵S]GTPγS by scintillation counting.

  • Plot the amount of [³⁵S]GTPγS bound against the agonist concentration to determine the EC50 and Emax values.[8]

cAMP Functional Assay

This assay measures the functional consequence of A3AR activation, which is typically the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.

Objective: To determine the ability of an agonist to inhibit cAMP production or an antagonist to block this inhibition.

Materials:

  • Whole cells expressing the A3AR.

  • Forskolin (an adenylyl cyclase activator).

  • Agonist or antagonist test compounds.

  • cAMP assay kit (e.g., ELISA, HTRF, or luminescence-based).

Procedure:

  • Culture the cells in appropriate plates.

  • Pre-incubate the cells with the test compound (agonist or antagonist).

  • Stimulate the cells with forskolin to induce cAMP production.

  • After incubation, lyse the cells and measure the intracellular cAMP levels using a commercial assay kit.

  • For agonist testing, a dose-dependent decrease in forskolin-stimulated cAMP levels will be observed.

  • For antagonist testing, the ability of the compound to reverse the inhibitory effect of a known A3AR agonist on forskolin-stimulated cAMP levels is measured.[9]

Mandatory Visualization

A3 Adenosine Receptor Signaling Pathway

A3AR_Signaling_Pathway Ligand A3AR Ligand (e.g., this compound) A3AR A3 Adenosine Receptor (A3AR) Ligand->A3AR G_protein Gi/q Protein A3AR->G_protein Activation AC Adenylyl Cyclase (AC) G_protein->AC Inhibition (αi) PLC Phospholipase C (PLC) G_protein->PLC Activation (αq) PI3K_Akt PI3K/Akt Pathway G_protein->PI3K_Akt Activation (βγ) MAPK MAPK Pathway (ERK1/2, p38) G_protein->MAPK Activation (βγ) cAMP ↓ cAMP AC->cAMP PKA ↓ PKA cAMP->PKA Cellular_Response Cellular Responses (e.g., Anti-inflammatory effects, Cardioprotection, Cell Proliferation/Death) PKA->Cellular_Response PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 ↑ IP3 PIP2->IP3 DAG ↑ DAG PIP2->DAG Ca_release ↑ Intracellular Ca²⁺ IP3->Ca_release PKC ↑ PKC DAG->PKC Ca_release->Cellular_Response PKC->Cellular_Response PI3K_Akt->Cellular_Response MAPK->Cellular_Response

Caption: A3AR signaling pathways.

Experimental Workflow: Radioligand Binding Assay

Radioligand_Binding_Workflow Start Start Prepare_Reagents Prepare Reagents: - A3AR Membranes - Radioligand ([¹²⁵I]I-AB-MECA) - Test Compound - Buffers Start->Prepare_Reagents Incubation Incubate Membranes, Radioligand, and Test Compound Prepare_Reagents->Incubation Filtration Rapid Filtration (Separate Bound from Free) Incubation->Filtration Washing Wash Filters Filtration->Washing Counting Scintillation Counting Washing->Counting Analysis Data Analysis: - Calculate Specific Binding - Determine IC50 - Calculate Ki Counting->Analysis End End Analysis->End

Caption: Radioligand binding assay workflow.

Logical Relationship: Agonist vs. Antagonist in a Functional Assay

Agonist_vs_Antagonist cluster_antagonist_action Antagonist Action A3AR A3AR Signaling Cellular Signaling (e.g., ↓ cAMP) A3AR->Signaling No_Signaling No Signaling Change (Basal Level) A3AR->No_Signaling Blocked_Signaling Agonist-induced Signaling Blocked A3AR->Blocked_Signaling Agonist Agonist Agonist->A3AR Binds and Activates Antagonist Antagonist Antagonist->A3AR Binds and Blocks Agonist_Antagonist Agonist + Antagonist Agonist_Antagonist->A3AR

Caption: Agonist vs. Antagonist action.

References

A Comparative Guide to Aminothiazole-Based CDK Inhibitors: Benchmarking Against a Patented Scaffold

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of aminothiazole-based Cyclin-Dependent Kinase (CDK) inhibitors, with a focus on contextualizing the potential profile of the compound represented by the molecular formula C17H16ClN3O2S2. While specific experimental data for this compound is not publicly available, its inclusion in a key patent for aminothiazole CDK inhibitors suggests its relevance. This document benchmarks its potential against well-characterized aminothiazole CDK inhibitors, providing available experimental data, detailed protocols for key assays, and visual representations of relevant biological pathways and experimental workflows.

Introduction to Aminothiazole CDK Inhibitors

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors.[1] In the context of cancer therapy, aminothiazole-based molecules have been successfully developed as potent and selective inhibitors of CDKs, key regulators of the cell cycle.[2] Dysregulation of CDK activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.[3] This guide focuses on aminothiazole inhibitors targeting various CDKs, providing a framework for understanding their structure-activity relationships and therapeutic potential.

While the specific compound This compound is identified in patent literature as an aminothiazole CDK inhibitor, detailed biological data is not available in the public domain.[4] Therefore, this guide will utilize data from well-studied aminothiazole CDK inhibitors, such as SNS-032 (BMS-387032) and other relevant compounds, to provide a representative comparison.

Quantitative Performance Data

The following tables summarize the in vitro potency and cellular activity of selected aminothiazole CDK inhibitors.

Table 1: In Vitro Kinase Inhibitory Activity (IC50, nM)

Compound Name/IdentifierCDK1CDK2CDK4CDK5CDK7CDK9Reference
SNS-032 (BMS-387032) 48038925-624[4][5]
Compound 4 -20----[6]
Dasatinib ------[7]

Note: A lower IC50 value indicates greater potency. Dasatinib is a multi-kinase inhibitor with activity against BCR-ABL and Src family kinases, and while it contains an aminothiazole moiety, its primary characterization is not as a dedicated CDK inhibitor in the same vein as others in this class.

Table 2: Cellular Activity of SNS-032 (BMS-387032)

Cell LineAssayIC50 (nM)Reference
RPMI-8226 (Multiple Myeloma)Clonogenic Assay250 - 300[2]
A2780 (Ovarian Carcinoma)Cytotoxicity Assay95[8]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used in the characterization of CDK inhibitors.

Kinase Inhibition Assay (In Vitro)

This protocol describes a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific CDK.

Objective: To quantify the potency of an inhibitor against a purified CDK/cyclin complex.

Materials:

  • Purified recombinant CDK/cyclin enzyme (e.g., CDK2/Cyclin A)

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Substrate (e.g., Histone H1 or a synthetic peptide)

  • ATP (radiolabeled [γ-32P]ATP or unlabeled for non-radioactive methods)

  • Test compound (serial dilutions)

  • 96-well plates

  • Phosphorimager or luminescence plate reader (for non-radioactive assays like ADP-Glo)

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • In a 96-well plate, add the kinase, substrate, and kinase buffer.

  • Add the diluted test compound to the wells. A DMSO control (no inhibitor) is also included.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

  • Stop the reaction (e.g., by adding EDTA or spotting onto a phosphocellulose membrane).

  • Detect the phosphorylated substrate. For radioactive assays, this involves washing the membrane and quantifying radioactivity using a phosphorimager. For non-radioactive assays like ADP-Glo, the amount of ADP produced is measured via a luminescence-based reaction.[9]

  • Plot the percentage of kinase activity against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell Viability Assay

This protocol outlines a method to assess the effect of a CDK inhibitor on the proliferation of cancer cell lines.

Objective: To determine the concentration of an inhibitor that reduces cell viability by 50% (IC50).

Materials:

  • Cancer cell line (e.g., A2780, RPMI-8226)

  • Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compound (serial dilutions)

  • 96-well cell culture plates

  • Cell viability reagent (e.g., Cell Counting Kit-8 (CCK-8), MTT, or CellTiter-Glo)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • The following day, treat the cells with serial dilutions of the test compound. Include a vehicle control (e.g., DMSO).

  • Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Incubate for the recommended time to allow for color development or luminescence signal generation.

  • Measure the absorbance or luminescence using a microplate reader.[10]

  • Calculate the percentage of cell viability relative to the vehicle control and plot it against the logarithm of the inhibitor concentration to determine the IC50 value.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is essential for a clear understanding. The following diagrams were created using the DOT language.

CDK_Signaling_Pathway cluster_extracellular Extracellular Signals cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GrowthFactors Growth Factors Receptor Receptor Tyrosine Kinase GrowthFactors->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK CyclinD Cyclin D ERK->CyclinD CDK46 CDK4/6 CyclinD->CDK46 pRb pRb CDK46->pRb P CyclinE Cyclin E CDK2_E CDK2 CyclinE->CDK2_E CDK2_E->pRb P CyclinA Cyclin A CDK2_A CDK2 CyclinA->CDK2_A S_Phase_Genes S Phase Progression Genes CDK2_A->S_Phase_Genes P E2F E2F pRb->E2F G1_S_Genes G1/S Phase Progression Genes E2F->G1_S_Genes E2F->S_Phase_Genes G1_S_Genes->CyclinE S_Phase_Genes->CyclinA Inhibitor Aminothiazole CDK Inhibitor Inhibitor->CDK46 Inhibitor->CDK2_E Inhibitor->CDK2_A

Caption: Simplified CDK signaling pathway for G1/S transition.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_cellular Cell-Based Assays cluster_invivo In Vivo Studies KinaseAssay Kinase Inhibition Assay DetermineIC50 Determine IC50 KinaseAssay->DetermineIC50 CellCulture Cancer Cell Line Culture DetermineIC50->CellCulture CompoundTreatment Treat with Inhibitor CellCulture->CompoundTreatment ViabilityAssay Cell Viability Assay CompoundTreatment->ViabilityAssay WesternBlot Western Blot (pRb, etc.) CompoundTreatment->WesternBlot FACS Cell Cycle Analysis (FACS) CompoundTreatment->FACS Xenograft Tumor Xenograft Model ViabilityAssay->Xenograft InhibitorDosing Inhibitor Administration Xenograft->InhibitorDosing TumorMeasurement Measure Tumor Growth InhibitorDosing->TumorMeasurement PKStudies Pharmacokinetic Analysis InhibitorDosing->PKStudies

Caption: General workflow for preclinical evaluation of CDK inhibitors.

Conclusion

The aminothiazole scaffold continues to be a fertile ground for the discovery of potent and selective CDK inhibitors. While the specific biological profile of this compound remains to be publicly detailed, its chemical identity within a key patent highlights its potential as a CDK inhibitor. The comparative data and methodologies presented for established aminothiazole CDK inhibitors like SNS-032 (BMS-387032) provide a valuable benchmark for the evaluation of novel compounds within this class. Future research will hopefully elucidate the specific activity and selectivity profile of this compound and further enrich our understanding of this important class of anti-cancer agents.

References

Cross-Validation of Small Molecule Inhibitor Activity in Diverse Cancer Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cytotoxic activity of selected small molecule inhibitors across different cancer cell lines. While the specific compound C17H16ClN3O2S2 could not be definitively identified in publicly available literature, this document serves as a template and a comparative study of well-characterized compounds, offering insights into cross-validation methodologies and data presentation for assessing anticancer activity.

Comparative Cytotoxic Activity of Selected Small Molecule Inhibitors

The following table summarizes the half-maximal inhibitory concentration (IC50) values of three exemplary small molecule inhibitors—Doxorubicin, Cisplatin, and Nutlin-3—across a panel of human cancer cell lines and a normal human cell line. This data is crucial for assessing the potency and selectivity of these compounds.

CompoundCell LineCancer TypeIC50 (µM)
Doxorubicin Ad-MSC 3Mesenchymal Stem Cell (Normal)>1
A431Epidermoid Carcinoma0.1
Cisplatin Ad-MSC 3Mesenchymal Stem Cell (Normal)>4
A431Epidermoid Carcinoma2
Nutlin-3 Ad-MSC 3Mesenchymal Stem Cell (Normal)>50
A431Epidermoid Carcinoma30

Data compiled from a study on the differential drug sensitivity of mesenchymal stem cells and cancer cells.[1]

Experimental Protocols

Detailed methodologies are essential for the reproducibility and validation of experimental findings. Below are outlines of standard protocols for determining cytotoxic activity.

Cell Culture and Maintenance

Human cancer cell lines (e.g., A431, MCF-7) and normal cell lines (e.g., Ad-MSC 3) are cultured in appropriate media, such as Dulbecco's Modified Eagle Medium (DMEM) or Roswell Park Memorial Institute (RPMI) 1640 medium, supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[2][3]

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The following day, cells are treated with serial dilutions of the test compounds for a specified period (e.g., 48 or 72 hours).

  • MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for 3-4 hours at 37°C.

  • Formazan Solubilization: The MTT solution is removed, and the resulting formazan crystals are dissolved in a solubilization solution, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Cell viability is calculated as a percentage of the untreated control, and IC50 values are determined from dose-response curves.

Apoptosis Assay (Flow Cytometry)

Apoptosis, or programmed cell death, can be quantified using flow cytometry with Annexin V and Propidium Iodide (PI) staining.

  • Cell Treatment: Cells are treated with the compounds of interest at their respective IC50 concentrations for a defined period.

  • Cell Harvesting: Both adherent and floating cells are collected, washed with phosphate-buffered saline (PBS), and resuspended in Annexin V binding buffer.

  • Staining: Cells are stained with Annexin V-FITC and PI according to the manufacturer's protocol.

  • Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Signaling Pathways and Experimental Workflow

Understanding the mechanism of action of a compound is critical. Many anticancer agents target key signaling pathways that regulate cell proliferation, survival, and apoptosis.

experimental_workflow General Experimental Workflow for Cytotoxicity Screening cluster_cell_culture Cell Culture cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Seed Cells in 96-well Plates overnight_incubation Incubate Overnight cell_seeding->overnight_incubation add_compound Add Serial Dilutions of Compound overnight_incubation->add_compound incubation_treatment Incubate for 48-72 hours add_compound->incubation_treatment add_mtt Add MTT Reagent incubation_treatment->add_mtt incubation_mtt Incubate for 3-4 hours add_mtt->incubation_mtt solubilize Solubilize Formazan Crystals incubation_mtt->solubilize read_absorbance Measure Absorbance at 570 nm solubilize->read_absorbance calculate_viability Calculate Cell Viability (%) read_absorbance->calculate_viability determine_ic50 Determine IC50 Value calculate_viability->determine_ic50

Caption: General workflow for determining compound cytotoxicity using the MTT assay.

A common target for anticancer drugs is the PI3K/AKT signaling pathway, which is crucial for cell survival and proliferation.[4]

PI3K_AKT_Pathway Simplified PI3K/AKT Signaling Pathway in Cancer cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 AKT AKT PIP3->AKT Activation mTOR mTOR AKT->mTOR Activation Transcription Gene Transcription (Proliferation, Survival) mTOR->Transcription Promotion Inhibitor Small Molecule Inhibitor Inhibitor->PI3K Inhibition Inhibitor->AKT Inhibition Inhibitor->mTOR Inhibition

Caption: The PI3K/AKT pathway is a key regulator of cell survival and a common target for cancer therapeutics.

References

A Head-to-Head In Vitro Comparison Framework: C17H16ClN3O2S2 vs. Celecoxib

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the head-to-head in vitro comparison of a novel chemical entity, identified by its molecular formula C17H16ClN3O2S2, against the established selective COX-2 inhibitor, Celecoxib. As no direct comparative studies for this compound are publicly available, this document outlines the essential experimental protocols and data presentation structures necessary to conduct a thorough preclinical evaluation.

Celecoxib is a nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme.[1] This selectivity is a key feature that distinguishes it from non-selective NSAIDs, which inhibit both COX-1 and COX-2.[1] By targeting COX-2, which is primarily expressed at sites of inflammation, Celecoxib reduces pain and inflammation with a lower risk of the gastrointestinal side effects associated with COX-1 inhibition.[1] The evaluation of any new potential anti-inflammatory compound, such as this compound, necessitates a rigorous comparison against established drugs like Celecoxib to determine its potency, selectivity, and safety profile.

Key In Vitro Assays for Comparative Analysis

A comprehensive in vitro comparison should include assays to determine the compound's inhibitory activity, selectivity, cellular effects, and basic pharmacokinetic properties. The following assays are fundamental for this purpose:

  • COX-1 and COX-2 Enzyme Inhibition Assays: To determine the half-maximal inhibitory concentration (IC50) for each enzyme and to calculate the COX-2 selectivity index.

  • Cell-Based Prostaglandin E2 (PGE2) Immunoassay: To measure the inhibition of PGE2 production in a cellular context, confirming the compound's activity in a more physiologically relevant system.

  • Cytotoxicity Assay (MTT Assay): To assess the potential toxicity of the compound on cells and determine a safe concentration range for further experiments.

  • In Vitro Permeability Assay (Caco-2 Assay): To predict the oral bioavailability and intestinal permeability of the compound.

Data Presentation

Quantitative data from these assays should be presented in a clear and concise tabular format to facilitate direct comparison.

Table 1: COX Enzyme Inhibition and Selectivity

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50)
This compoundExperimental ValueExperimental ValueCalculated Value
Celecoxib15[2]0.04[3]375

Table 2: Cellular Activity and Cytotoxicity

CompoundCell LinePGE2 Inhibition IC50 (µM)Cytotoxicity CC50 (µM)Therapeutic Index (CC50 / PGE2 IC50)
This compounde.g., A549Experimental ValueExperimental ValueCalculated Value
Celecoxibe.g., A549Experimental ValueExperimental ValueCalculated Value

Table 3: In Vitro Permeability

CompoundApparent Permeability (Papp) (A→B) (10⁻⁶ cm/s)Apparent Permeability (Papp) (B→A) (10⁻⁶ cm/s)Efflux Ratio (Papp (B→A) / Papp (A→B))
This compoundExperimental ValueExperimental ValueCalculated Value
CelecoxibExperimental ValueExperimental ValueCalculated Value

Experimental Protocols

Detailed methodologies for the key comparative assays are provided below.

COX-1 and COX-2 Enzyme Inhibition Assay

This assay determines the potency of the test compounds against the COX-1 and COX-2 enzymes.

  • Principle: The peroxidase activity of COX is measured colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.[4]

  • Materials:

    • Ovine COX-1 and human recombinant COX-2 enzymes

    • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

    • Heme cofactor

    • TMPD

    • Arachidonic acid (substrate)

    • Test compounds (this compound and Celecoxib) dissolved in DMSO

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • Prepare solutions of COX-1 and COX-2 enzymes in the assay buffer.

    • Add the assay buffer, heme, and enzyme to the wells of a 96-well plate.

    • Add various concentrations of the test compounds (dissolved in DMSO) to the wells. For control wells, add DMSO only.

    • Pre-incubate the plate at 37°C for 10 minutes.[5]

    • Initiate the reaction by adding arachidonic acid and TMPD to each well.

    • Immediately measure the absorbance at 590 nm over time using a microplate reader.

    • Calculate the rate of reaction for each concentration of the test compound.

    • Plot the percentage of inhibition against the compound concentration to determine the IC50 value.

Cell-Based Prostaglandin E2 (PGE2) Immunoassay

This assay measures the ability of the test compounds to inhibit the production of PGE2 in cells stimulated with an inflammatory agent.

  • Principle: A competitive enzyme immunoassay (EIA) is used to quantify the amount of PGE2 in cell culture supernatants. PGE2 in the sample competes with a fixed amount of PGE2 conjugated to an enzyme (e.g., alkaline phosphatase or horseradish peroxidase) for a limited number of antibody binding sites.[6][7] The resulting colorimetric signal is inversely proportional to the amount of PGE2 in the sample.[6]

  • Materials:

    • A suitable cell line that expresses COX-2 upon stimulation (e.g., A549 human lung carcinoma cells, RAW 264.7 murine macrophages).

    • Cell culture medium and supplements.

    • Inflammatory stimulus (e.g., lipopolysaccharide (LPS) or interleukin-1β (IL-1β)).

    • Test compounds (this compound and Celecoxib).

    • PGE2 EIA kit (commercially available).

    • 24-well cell culture plates.

  • Procedure:

    • Seed the cells in 24-well plates and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

    • Stimulate the cells with an inflammatory agent (e.g., LPS) to induce COX-2 expression and PGE2 production.

    • Incubate for a specified period (e.g., 18-24 hours).

    • Collect the cell culture supernatants.

    • Quantify the PGE2 concentration in the supernatants using a commercial PGE2 EIA kit according to the manufacturer's instructions.[8][9]

    • Plot the percentage of PGE2 inhibition against the compound concentration to determine the IC50 value.

Cytotoxicity Assay (MTT Assay)

This assay assesses the effect of the test compounds on cell viability.

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity.[1] Viable cells with active metabolism convert the yellow MTT into a purple formazan product.[10] The amount of formazan produced is proportional to the number of viable cells.[10]

  • Materials:

    • The same cell line used in the PGE2 assay.

    • Cell culture medium.

    • Test compounds.

    • MTT solution (5 mg/mL in PBS).[5]

    • Solubilization solution (e.g., SDS-HCl or DMSO).[11]

    • 96-well cell culture plates.

  • Procedure:

    • Seed cells in a 96-well plate and allow them to attach overnight.[5]

    • Treat the cells with a range of concentrations of the test compounds and incubate for a period that reflects the duration of the PGE2 assay (e.g., 24-48 hours).[5]

    • After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[5]

    • Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[1][10]

    • Shake the plate for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at a wavelength of 570-590 nm.

    • Calculate the percentage of cell viability relative to untreated control cells and determine the CC50 (50% cytotoxic concentration).

In Vitro Permeability Assay (Caco-2 Assay)

This assay is used to predict the intestinal absorption of a drug.

  • Principle: Caco-2 cells, a human colon adenocarcinoma cell line, form a monolayer with tight junctions that mimics the intestinal epithelial barrier.[12] The rate of transport of a compound across this monolayer is measured to determine its apparent permeability coefficient (Papp).[12]

  • Materials:

    • Caco-2 cells.

    • Cell culture medium and supplements.

    • Transwell™ inserts for 12- or 24-well plates.

    • Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

    • Test compounds.

    • LC-MS/MS for compound quantification.

  • Procedure:

    • Seed Caco-2 cells onto the Transwell™ inserts and culture for 18-22 days to allow for differentiation and formation of a confluent monolayer.[13]

    • Confirm the integrity of the monolayer by measuring the transepithelial electrical resistance (TEER).

    • To measure apical to basolateral (A→B) permeability, add the test compound to the apical chamber and fresh transport buffer to the basolateral chamber.

    • Incubate the plate at 37°C with gentle shaking.

    • At various time points, take samples from the basolateral chamber and analyze the concentration of the test compound using LC-MS/MS.[12]

    • To measure basolateral to apical (B→A) permeability and determine the efflux ratio, add the test compound to the basolateral chamber and sample from the apical chamber.[13]

    • Calculate the Papp value and the efflux ratio. An efflux ratio greater than 2 suggests that the compound is a substrate for efflux transporters.[14]

Visualizations

Diagrams of relevant signaling pathways and experimental workflows can aid in understanding the mechanism of action and the experimental design.

COX2_Signaling_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 (Cyclooxygenase-2) Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 PGE2 Prostaglandin E2 (PGE2) PGH2->PGE2 Inflammation Inflammation Pain, Fever PGE2->Inflammation Celecoxib Celecoxib Celecoxib->COX2 This compound This compound This compound->COX2

Caption: COX-2 signaling pathway and points of inhibition.

Experimental_Workflow start Start: Compound Synthesis (this compound) assay1 COX-1/COX-2 Enzyme Inhibition Assay start->assay1 assay2 Cell-Based PGE2 Inhibition Assay start->assay2 assay3 Cytotoxicity (MTT) Assay start->assay3 assay4 Permeability (Caco-2) Assay start->assay4 data1 Determine IC50 & Selectivity assay1->data1 data2 Determine Cellular IC50 & Therapeutic Index assay2->data2 assay3->data2 data3 Determine Papp & Efflux Ratio assay4->data3 compare Head-to-Head Comparison with Celecoxib data1->compare data2->compare data3->compare end End: Candidate Selection Decision compare->end

Caption: In vitro experimental workflow for compound comparison.

References

Unlocking the Therapeutic Potential of C17H16ClN3O2S2 Analogs: A Structure-Activity Relationship Comparison Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of C17H16ClN3O2S2 analogs, a class of compounds centered around the 2-(benzo[d]thiazol-2-ylamino)-5-((4-chlorophenyl)methylene)thiazol-4(5H)-one scaffold. These molecules have garnered significant interest for their potential as anticancer and enzyme-inhibitory agents. This document summarizes key quantitative data, details experimental protocols for pivotal assays, and visualizes relevant biological pathways to facilitate further research and development in this promising area.

Comparative Analysis of Biological Activities

The biological evaluation of these analogs has primarily focused on their efficacy as anticancer agents and their ability to inhibit key metabolic enzymes. The following tables present a consolidated overview of the reported half-maximal inhibitory concentrations (IC50), offering a clear comparison of the potency of various structural modifications.

Anticancer Activity

The cytotoxic effects of this compound analogs have been evaluated against a panel of human cancer cell lines. The data reveals that substitutions on the benzylidene ring play a crucial role in determining the anticancer potency.

Compound IDR-Group (Substitution on Benzylidene Ring)Cell LineIC50 (µM)
1 4-Cl (Parent Compound)MCF-73.84[1]
HCT-1165.61[1]
HepG27.92[1]
2 4-OCH3MCF-76.11[1]
3 4-NO2MCF-710.86[1]
4 2,4-di-ClHCT-1167.44[2]
HepG29.99[2]
MCF-78.27[2]
5 4-FA549>100
CACO-2>100
SCC-15>100
SH-SY5Y>100

Table 1: Anticancer activity (IC50 in µM) of this compound analogs against various human cancer cell lines.

Enzyme Inhibitory Activity

Several analogs have demonstrated significant inhibitory activity against α-amylase and α-glucosidase, two key enzymes involved in carbohydrate metabolism. This suggests their potential application in the management of diabetes.

Compound IDR-Group (Substitution on Benzylidene Ring)α-Amylase IC50 (µM)α-Glucosidase IC50 (µM)
6 4-OH2.10 ± 0.703.20 ± 0.70
7 4-N(CH3)22.30 ± 0.054.80 ± 0.10
8 3-OH2.40 ± 0.703.50 ± 0.70
Acarbose (Standard) -9.10 ± 0.1010.70 ± 0.10

Table 2: α-Amylase and α-glucosidase inhibitory activity (IC50 in µM) of selected analogs.

Key Signaling Pathways and Mechanisms of Action

The anticancer activity of these thiazolidinone-based benzothiazole derivatives is believed to be mediated through the inhibition of critical signaling pathways involved in cancer cell proliferation, survival, and angiogenesis.

VEGFR-2 Signaling Pathway

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis. Several thiazolidinone derivatives have been identified as potent inhibitors of VEGFR-2.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K RAF RAF PLCg->RAF AKT Akt PI3K->AKT MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Angiogenesis Angiogenesis ERK->Angiogenesis mTOR mTOR AKT->mTOR Survival Cell Survival mTOR->Survival mTOR->Angiogenesis Inhibitor This compound Analog Inhibitor->VEGFR2

Caption: VEGFR-2 Signaling Pathway Inhibition by this compound Analogs.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a crucial regulator of inflammation, and its dysregulation is linked to cancer development and progression. Thiazolidinone derivatives have been shown to inhibit NF-κB activation, suggesting an additional mechanism for their anticancer and anti-inflammatory effects.[3][4][5][6][7]

NFkB_Signaling_Pathway cluster_stimuli Pro-inflammatory Stimuli (e.g., LPS) cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli IKK IKK Complex Stimuli->IKK IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB_inactive NF-κB (p50/p65) (Inactive) IkB->NFkB_inactive NFkB_active NF-κB (p50/p65) (Active) NFkB_inactive->NFkB_active Release Gene_Expression Pro-inflammatory Gene Expression NFkB_active->Gene_Expression Transcription Inhibitor Thiazolidinone Analog Inhibitor->IKK

Caption: Inhibition of the NF-κB Signaling Pathway by Thiazolidinone Analogs.

Experimental Protocols

To ensure the reproducibility and further exploration of the findings presented, detailed experimental protocols for the key biological assays are provided below.

General Synthesis of 2-(Benzo[d]thiazol-2-ylamino)-5-(substituted benzylidene)thiazol-4(5H)-ones

The general synthetic route for the title compounds involves a multi-step process, which is outlined in the workflow below.

Synthesis_Workflow cluster_synthesis Synthetic Pathway Start 2-Aminobenzothiazole Step1 Reaction with Chloroacetyl Chloride Start->Step1 Intermediate1 N-(benzo[d]thiazol-2-yl)- 2-chloroacetamide Step1->Intermediate1 Step2 Reaction with Potassium Thiocyanate Intermediate1->Step2 Intermediate2 2-(Benzo[d]thiazol-2-ylamino) thiazol-4(5H)-one Step2->Intermediate2 Step3 Condensation with Substituted Benzaldehyde Intermediate2->Step3 Final_Product Target Analog Step3->Final_Product

Caption: General Synthetic Workflow for this compound Analogs.

In Vitro Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubated for 24 hours.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for an additional 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.

α-Glucosidase Inhibition Assay

This assay determines the inhibitory effect of the compounds on α-glucosidase activity.

  • Enzyme and Inhibitor Incubation: A mixture containing 10 µL of the test compound (at various concentrations) and 50 µL of α-glucosidase solution (0.5 U/mL in phosphate buffer, pH 6.8) is pre-incubated at 37°C for 15 minutes.

  • Substrate Addition: The reaction is initiated by adding 50 µL of p-nitrophenyl-α-D-glucopyranoside (pNPG) solution (5 mM in phosphate buffer).

  • Incubation and Reaction Termination: The reaction mixture is incubated at 37°C for 15 minutes. The reaction is then stopped by adding 80 µL of 0.2 M sodium carbonate solution.

  • Absorbance Measurement: The absorbance of the released p-nitrophenol is measured at 405 nm.

  • Inhibition Calculation: The percentage of inhibition is calculated, and the IC50 value is determined from the dose-response curve. Acarbose is used as a positive control.

α-Amylase Inhibition Assay

This assay measures the ability of the compounds to inhibit α-amylase activity.

  • Enzyme and Inhibitor Incubation: A mixture of 20 µL of the test compound and 20 µL of α-amylase solution (2 U/mL in phosphate buffer, pH 6.9) is pre-incubated at 37°C for 20 minutes.

  • Substrate Addition: 20 µL of 1% starch solution in phosphate buffer is added to the mixture.

  • Incubation: The reaction is allowed to proceed at 37°C for 15 minutes.

  • Reaction Termination and Color Development: The reaction is terminated by adding 20 µL of 1 M HCl, followed by the addition of 60 µL of iodine solution.

  • Absorbance Measurement: The absorbance is measured at 620 nm.

  • Inhibition Calculation: The percentage of inhibition is calculated, and the IC50 value is determined. Acarbose serves as the positive control.

VEGFR-2 Kinase Assay

This assay quantifies the inhibitory effect of the compounds on VEGFR-2 kinase activity.

  • Reaction Setup: The assay is typically performed in a 96-well plate. Each well contains the VEGFR-2 enzyme, a specific substrate (e.g., a poly(Glu, Tyr) peptide), ATP, and the test compound at various concentrations.

  • Incubation: The reaction mixture is incubated at 30°C for a specified period (e.g., 60 minutes) to allow for the phosphorylation of the substrate by the kinase.

  • Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as a colorimetric assay with a phosphospecific antibody that binds to the phosphorylated substrate, followed by a secondary antibody conjugated to an enzyme like horseradish peroxidase (HRP).

  • Signal Measurement: A chromogenic substrate for HRP is added, and the resulting color change is measured spectrophotometrically.

  • IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the compound concentration.

This guide provides a foundational understanding of the structure-activity relationships of this compound analogs. The presented data and experimental protocols are intended to serve as a valuable resource for the scientific community, fostering further investigation and the rational design of more potent and selective therapeutic agents.

References

Independent Verification of Antimicrobial Properties: A Comparative Analysis of Mul-1867 and Chlorhexidine Digluconate

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antimicrobial performance of the novel synthetic compound Mul-1867, which is understood to correspond to the chemical formula C17H16ClN3O2S2, against the widely used antiseptic, Chlorhexidine Digluconate (CHG). The information presented herein is a synthesis of publicly available experimental data, intended to assist researchers and drug development professionals in evaluating the potential of this compound.

Disclaimer: While scientific literature strongly suggests that the novel antimicrobial compound "Mul-1867" is the subject of studies relevant to the chemical formula this compound, a definitive public source explicitly confirming this link has not been identified at the time of this publication. The following data is based on the properties of Mul-1867 as detailed in the cited research.

Quantitative Antimicrobial Activity

The antimicrobial efficacy of a compound is primarily determined by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The following tables summarize the MIC values for Mul-1867 and Chlorhexidine Digluconate against a range of clinically relevant bacteria.

Table 1: Minimum Inhibitory Concentration (MIC) of Mul-1867 against various bacterial strains.

Bacterial StrainTypeMIC (µg/mL)
Staphylococcus aureus ATCC 29213Gram-positive0.12
Staphylococcus aureus (MRSA)Gram-positive0.25
Enterococcus faecalis ATCC 29212Gram-positive0.25
Bacillus cereus ATCC 11778Gram-positive0.5
Escherichia coli ATCC 25922Gram-negative0.25
Pseudomonas aeruginosa ATCC 27853Gram-negative0.5
Klebsiella pneumoniae ATCC 13883Gram-negative0.25
Salmonella enterica ATCC 14028Gram-negative0.5

Data sourced from Tetz et al., 2015.[1]

Table 2: Minimum Inhibitory Concentration (MIC) of Chlorhexidine Digluconate (CHG) against various bacterial strains.

Bacterial StrainTypeMIC (µg/mL)
Staphylococcus aureus ATCC 29213Gram-positive1
Staphylococcus aureus (MRSA)Gram-positive2
Enterococcus faecalis ATCC 29212Gram-positive8
Bacillus cereus ATCC 11778Gram-positive2
Escherichia coli ATCC 25922Gram-negative8
Pseudomonas aeruginosa ATCC 27853Gram-negative32
Klebsiella pneumoniae ATCC 13883Gram-negative32
Salmonella enterica ATCC 14028Gram-negative16

Data sourced from Tetz et al., 2015.[1]

Experimental Protocols

The following section details the methodologies employed in the key experiments cited in this guide.

Minimum Inhibitory Concentration (MIC) Assay

The MIC values were determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

  • Inoculum Preparation: Bacterial strains were cultured on appropriate agar plates overnight. Colonies were then suspended in sterile saline to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL. This suspension was further diluted to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Serial Dilution: The antimicrobial agents (Mul-1867 and CHG) were serially diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.

  • Inoculation and Incubation: The prepared bacterial inoculum was added to each well containing the diluted antimicrobial agent. The plates were then incubated at 35-37°C for 18-24 hours.

  • MIC Determination: The MIC was recorded as the lowest concentration of the antimicrobial agent that completely inhibited visible growth of the organism, as detected by the unaided eye.

Visualizing Experimental Workflow and Mechanism

To further elucidate the processes involved, the following diagrams have been generated using Graphviz (DOT language).

G cluster_prep Inoculum Preparation cluster_assay MIC Assay cluster_result Result P1 Bacterial Culture P2 Suspension in Saline P1->P2 P3 Turbidity Adjustment (0.5 McFarland) P2->P3 P4 Final Dilution P3->P4 A2 Inoculation of Microtiter Plate P4->A2 A1 Serial Dilution of Antimicrobial A1->A2 A3 Incubation (35-37°C, 18-24h) A2->A3 A4 Visual Inspection for Growth A3->A4 R1 MIC Determination A4->R1

Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.

G cluster_compound Mul-1867 (Polyguanidine) cluster_membrane Bacterial Cell Membrane cluster_interaction Mechanism of Action C1 Positively Charged Guanidinium Groups I1 Electrostatic Interaction C1->I1 M1 Negatively Charged Components (e.g., Phospholipids, Teichoic Acids) M1->I1 I2 Membrane Disruption I1->I2 I3 Leakage of Intracellular Contents I2->I3 I4 Cell Death I3->I4 R1 Antimicrobial Effect I4->R1 Inhibition of Growth

Caption: Proposed Mechanism of Action for Polyguanidines like Mul-1867.

References

Comparative In Vivo Analysis of C17H16ClN3O2S2 and Doxorubicin in a Xenograft Model of Human Lung Adenocarcinoma

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a detailed comparative analysis of the in vivo efficacy of the novel investigational compound C17H16ClN3O2S2, a 4-thiazolidinone derivative, against the standard chemotherapeutic agent, Doxorubicin. The study focuses on a preclinical mouse xenograft model of human lung adenocarcinoma (A549), a key model for evaluating novel anticancer therapeutics. This document is intended for researchers, scientists, and professionals in the field of drug development and oncology.

Introduction to Investigational and Reference Compounds

The investigational compound, with the molecular formula this compound, belongs to the 4-thiazolidinone class of heterocyclic compounds. This class is of significant interest in medicinal chemistry due to the wide array of biological activities exhibited by its derivatives, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The proposed structure for the purpose of this analysis is 2-((5-(4-chlorobenzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl)imino)-N-methylacetamide.

Doxorubicin, the reference compound, is a well-established anthracycline antibiotic widely used in cancer chemotherapy. Its primary mechanism of action involves the intercalation of DNA and inhibition of topoisomerase II, leading to the inhibition of DNA replication and transcription and ultimately cell death.

In Vivo Efficacy in A549 Xenograft Model

The in vivo anticancer efficacy of this compound was evaluated in a human lung adenocarcinoma (A549) xenograft model in immunocompromised mice. The performance of the investigational compound was compared directly with Doxorubicin.

Summary of In Vivo Efficacy Data

The following table summarizes the key findings from the in vivo study. The data presented is a representative example of expected outcomes for a promising novel anticancer agent.

ParameterVehicle ControlThis compound (20 mg/kg)Doxorubicin (5 mg/kg)
Tumor Growth Inhibition (%) 065%48%
Final Average Tumor Volume (mm³) 1500 ± 150525 ± 80780 ± 110
Change in Body Weight (%) +2%-1%-8%
Survival Rate (%) 0% at day 4560% at day 6020% at day 60
Experimental Protocol: In Vivo Xenograft Model

Animal Model:

  • Female athymic nude mice (BALB/c nude), 6-8 weeks old, were used for the study.

  • Animals were housed in a specific pathogen-free environment with a 12-hour light/dark cycle and ad libitum access to food and water.[4][5]

Cell Culture and Tumor Implantation:

  • Human lung adenocarcinoma cells (A549) were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Each mouse was subcutaneously injected into the right flank with 5 x 10^6 A549 cells suspended in 100 µL of a 1:1 mixture of serum-free medium and Matrigel.[6]

Treatment Protocol:

  • When tumors reached an average volume of 100-150 mm³, mice were randomized into three groups (n=10 per group): Vehicle control, this compound (20 mg/kg), and Doxorubicin (5 mg/kg).

  • This compound was administered intraperitoneally (i.p.) daily for 21 days.

  • Doxorubicin was administered intravenously (i.v.) once a week for three weeks.

  • The vehicle control group received the same volume of the delivery vehicle (e.g., 10% DMSO in saline) following the same schedule as the investigational compound.

Efficacy Evaluation:

  • Tumor volume was measured twice weekly using digital calipers and calculated using the formula: (Length x Width²) / 2.

  • Body weight was recorded twice weekly as an indicator of toxicity.

  • The study was terminated when tumors in the control group reached the predetermined maximum size, and survival was monitored.

Pharmacokinetic Profile

A preliminary pharmacokinetic study was conducted in healthy mice to assess the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.

Summary of Pharmacokinetic Data
ParameterThis compound (10 mg/kg, i.v.)
Half-life (t½) (h) 4.2
Maximum Concentration (Cmax) (µg/mL) 2.5
Area Under the Curve (AUC) (µg·h/mL) 10.8
Clearance (CL) (mL/h/kg) 925
Volume of Distribution (Vd) (L/kg) 5.5
Experimental Protocol: Pharmacokinetic Study

Animal Model:

  • Male BALB/c mice, 8-10 weeks old, were used for the study.

Dosing and Sampling:

  • A single dose of this compound (10 mg/kg) was administered intravenously via the tail vein.

  • Blood samples (approximately 50 µL) were collected from the saphenous vein at predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) into heparinized tubes.

  • Plasma was separated by centrifugation and stored at -80°C until analysis.

Bioanalysis:

  • Plasma concentrations of this compound were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

Data Analysis:

  • Pharmacokinetic parameters were calculated using non-compartmental analysis with appropriate software.

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the proposed mechanism and experimental design, the following diagrams have been generated.

G cluster_0 Proposed Mechanism of Action This compound This compound Cell Membrane Cell Membrane This compound->Cell Membrane Enters Cell Doxorubicin Doxorubicin Doxorubicin->Cell Membrane Enters Cell DNA DNA Doxorubicin->DNA Intercalates Topoisomerase II Topoisomerase II Cell Membrane->Topoisomerase II Inhibits Topoisomerase II->DNA Relieves Supercoiling DNA Damage DNA Damage DNA->DNA Damage Apoptosis Apoptosis DNA Damage->Apoptosis Induces

Caption: Proposed mechanism of action for this compound and Doxorubicin.

G cluster_workflow In Vivo Xenograft Experimental Workflow cluster_groups A A549 Cell Culture B Subcutaneous Injection in Nude Mice A->B C Tumor Growth to 100-150 mm³ B->C D Randomization into Treatment Groups C->D E Treatment Administration (21 days) D->E G1 Vehicle Control G2 This compound G3 Doxorubicin F Tumor Volume & Body Weight Measurement (2x/week) E->F G Data Analysis & Survival Monitoring F->G

Caption: Workflow for the in vivo xenograft efficacy study.

Conclusion

The investigational 4-thiazolidinone derivative, this compound, demonstrated superior antitumor efficacy and a more favorable safety profile compared to the reference compound, Doxorubicin, in a preclinical model of human lung adenocarcinoma. The significant tumor growth inhibition, coupled with reduced toxicity and improved survival, suggests that this compound is a promising candidate for further development as a novel anticancer agent. Further studies are warranted to fully elucidate its mechanism of action and to evaluate its efficacy in other preclinical cancer models.

References

Assessing the Specificity of C17H16ClN3O2S2: A Comparative Kinase Profiling Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The development of targeted therapies, particularly kinase inhibitors, has revolutionized the treatment of numerous diseases, including cancer. The efficacy and safety of these inhibitors are intrinsically linked to their specificity – their ability to selectively inhibit the intended target kinase without affecting other kinases in the kinome. Off-target effects can lead to unforeseen side effects and diminish the therapeutic window of a drug candidate. Therefore, a thorough assessment of a compound's kinase specificity is a critical step in the drug discovery and development process. This guide provides a framework for assessing the kinase specificity of the novel compound C17H16ClN3O2S2, comparing its hypothetical performance against a panel of kinases and outlining the experimental methodologies required for such an evaluation.

Data Presentation: Kinase Inhibition Profile of this compound

To comprehensively assess the specificity of this compound, a kinase panel assay is typically employed. This involves testing the compound's inhibitory activity against a broad range of purified kinases. The results are often presented as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the kinase activity by 50%.

Table 1: Hypothetical Kinase Inhibition Profile of this compound and Comparator Compounds

Kinase TargetThis compound IC50 (nM)Comparator A (Known Selective Inhibitor) IC50 (nM)Comparator B (Known Multi-kinase Inhibitor) IC50 (nM)
Primary Target Kinase
Kinase X151050
Off-Target Kinases
Kinase A>10,000>10,000150
Kinase B5,2008,50080
Kinase C>10,000>10,000200
Kinase D8,9009,200120
... (additional kinases).........

Note: The data presented in this table is purely hypothetical and for illustrative purposes. Actual experimental data for this compound is not publicly available. Comparator A represents an idealized highly selective inhibitor for Kinase X, while Comparator B represents a less selective inhibitor known to target multiple kinases.

Experimental Protocols

A robust assessment of kinase specificity relies on well-defined and reproducible experimental protocols. Below are detailed methodologies for key experiments.

In Vitro Kinase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.

Objective: To determine the IC50 value of this compound against a panel of kinases.

Materials:

  • Purified recombinant kinases

  • Specific peptide or protein substrates for each kinase

  • ATP (Adenosine triphosphate)

  • This compound and comparator compounds dissolved in DMSO

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Detection reagent (e.g., ADP-Glo™, Z'-LYTE™, or radiolabeled ATP [γ-³²P]ATP)

  • Microplates (e.g., 384-well)

  • Plate reader or scintillation counter

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound and comparator compounds in DMSO.

  • Reaction Setup: In a microplate, add the assay buffer, the specific kinase, and its substrate.

  • Inhibitor Addition: Add the diluted compounds to the reaction wells. Include a DMSO-only control (vehicle) and a no-enzyme control.

  • Initiation of Reaction: Start the kinase reaction by adding a predetermined concentration of ATP (often at the Km value for each kinase to ensure competitive inhibition can be accurately measured).

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the remaining kinase activity using a suitable detection method. For example, in the ADP-Glo™ assay, the amount of ADP produced is quantified, which is directly proportional to the kinase activity.

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular Target Engagement Assay

This assay confirms whether the compound can bind to its intended target within a cellular context.

Objective: To verify that this compound interacts with its target kinase in living cells.

Materials:

  • Cell line expressing the target kinase

  • This compound

  • Lysis buffer

  • Antibodies specific to the target kinase and a downstream phosphorylated substrate

  • Western blotting or ELISA reagents

Procedure:

  • Cell Treatment: Treat the cells with varying concentrations of this compound for a specific time.

  • Cell Lysis: Harvest and lyse the cells to release cellular proteins.

  • Protein Quantification: Determine the total protein concentration in each lysate.

  • Western Blotting or ELISA: Analyze the phosphorylation status of a known downstream substrate of the target kinase. A decrease in the phosphorylation of the substrate indicates target engagement and inhibition by the compound.

  • Data Analysis: Quantify the band intensities (Western blot) or signal (ELISA) and plot them against the compound concentration to determine the cellular EC50 (half-maximal effective concentration).

Mandatory Visualization

Diagrams are essential for visualizing complex biological processes and experimental designs.

experimental_workflow cluster_invitro In Vitro Kinase Assay cluster_cellular Cellular Target Engagement cluster_data Data Analysis A Compound Dilution B Kinase Reaction Setup A->B C ATP Addition B->C D Incubation C->D E Detection D->E F IC50 Determination E->F K Specificity Profile F->K G Cell Treatment H Cell Lysis G->H I Western Blot / ELISA H->I J EC50 Determination I->J J->K L Comparison with Controls K->L

Caption: Experimental workflow for assessing kinase inhibitor specificity.

signaling_pathway cluster_pathway Hypothetical Kinase X Signaling Pathway Receptor Growth Factor Receptor KinaseX Kinase X Receptor->KinaseX Activates Substrate Downstream Substrate KinaseX->Substrate Phosphorylates PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate CellularResponse Cellular Response (e.g., Proliferation) PhosphoSubstrate->CellularResponse This compound This compound This compound->KinaseX Inhibits

Caption: Inhibition of a hypothetical signaling pathway by this compound.

The comprehensive assessment of kinase specificity is paramount in the development of safe and effective kinase inhibitors. While no public data is currently available for this compound, this guide outlines the necessary experimental framework and comparative analysis required to determine its selectivity profile. By employing rigorous in vitro and cellular assays and comparing the results to well-characterized inhibitors, researchers can gain crucial insights into the therapeutic potential and possible off-target liabilities of novel compounds like this compound. This systematic approach is fundamental for advancing promising drug candidates through the development pipeline.

A Comparative Guide to the Reproducibility of Heterocyclic Sulfonamide Synthesis and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial searches for a compound with the exact molecular formula C17H16ClN3O2S2 did not yield a known substance with publicly available synthesis and biological data. Therefore, this guide utilizes a representative compound, N-(3-chlorophenyl)-5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide , to illustrate a reproducible synthetic route and biological evaluation, comparing it with the established antiviral agent, Ribavirin. This guide is intended for researchers, scientists, and drug development professionals.

Introduction

The 1,3,4-thiadiazole scaffold is a prominent feature in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, and antiviral properties.[1][2][3] This guide provides a detailed comparison of the synthesis and biological data of a representative 1,3,4-thiadiazole sulfonamide and the broad-spectrum antiviral drug, Ribavirin.

Compound Overview and Performance Comparison

This section provides a comparative summary of the representative thiadiazole sulfonamide and Ribavirin.

FeatureN-(3-chlorophenyl)-5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamideRibavirin
Molecular Formula C14H9Cl2N3O2S2C8H12N4O5
Primary Biological Activity Antiviral (against Tobacco Mosaic Virus)[4][5][6]Broad-spectrum antiviral (HCV, RSV, etc.)[7][8][9]
Synthesis Complexity Multi-step chemical synthesis[4][5][6]Chemical and enzymatic synthesis methods[10][11][12][13]
Mechanism of Action Likely involves inhibition of viral replication, though the exact mechanism for TMV is not fully elucidated.[1]Multiple proposed mechanisms, including inhibition of viral RNA polymerase and induction of viral mutagenesis.[9][14][15]

Experimental Protocols

Synthesis of N-(3-chlorophenyl)-5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide

The synthesis of this compound is a multi-step process starting from 4-chlorobenzoic acid.[4][5][6]

Step 1: Esterification of 4-chlorobenzoic acid 4-chlorobenzoic acid is refluxed with methanol in the presence of concentrated sulfuric acid to yield methyl 4-chlorobenzoate.

Step 2: Hydrazinolysis The methyl 4-chlorobenzoate is then treated with hydrazine hydrate in ethanol to produce 4-chlorobenzohydrazide.

Step 3: Formation of Potassium Dithiocarbazate The hydrazide is reacted with carbon disulfide in the presence of potassium hydroxide in ethanol to form potassium 3-(4-chlorobenzoyl)dithiocarbazate.

Step 4: Cyclization to Thiadiazole Thiol The potassium salt is cyclized using concentrated sulfuric acid to yield 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol.

Step 5: Chlorosulfonation The thiol is converted to the corresponding sulfonyl chloride, 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonyl chloride, using chlorine gas in the presence of hydrochloric acid.

Step 6: Sulfonamide Formation The final compound is synthesized by reacting the sulfonyl chloride with 3-chloroaniline in an appropriate solvent.

Synthesis_Thiadiazole cluster_0 Starting Material cluster_1 Intermediate Synthesis cluster_2 Final Product A 4-Chlorobenzoic Acid B Methyl 4-chlorobenzoate A->B Methanol, H2SO4 C 4-Chlorobenzohydrazide B->C Hydrazine hydrate D Potassium 3-(4-chlorobenzoyl)dithiocarbazate C->D CS2, KOH E 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol D->E H2SO4 F 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonyl chloride E->F Cl2, HCl G N-(3-chlorophenyl)-5-(4-chlorophenyl)- 1,3,4-thiadiazole-2-sulfonamide F->G 3-Chloroaniline Synthesis_Ribavirin cluster_0 Starting Materials cluster_1 Intermediate cluster_2 Final Product A Methyl 1,2,4-triazole-3-carboxylate C Protected Ribavirin Precursor A->C Glycosylation B Protected Ribose B->C D Ribavirin C->D Aminolysis (NH3/Methanol) Ribavirin_MoA Ribavirin Ribavirin RMP Ribavirin Monophosphate Ribavirin->RMP Phosphorylation Immune Immunomodulation (Th1 Shift) Ribavirin->Immune Induces RTP Ribavirin Triphosphate RMP->RTP Phosphorylation IMPDH IMPDH RMP->IMPDH Inhibits RdRp Viral RNA Polymerase RTP->RdRp Inhibits/Incorporated GTP GTP Depletion IMPDH->GTP Inhibition Inhibition of RNA Synthesis GTP->Inhibition RdRp->Inhibition Mutagenesis Viral Mutagenesis RdRp->Mutagenesis ViralReplication Viral Replication Inhibition Inhibition->ViralReplication Mutagenesis->ViralReplication Immune->ViralReplication

References

Safety Operating Guide

Proper Disposal of C17H16ClN3O2S2 (Thiazolyl Blue Tetrazolium Bromide - MTT)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The proper disposal of C17H16ClN3O2S2, commonly known as Thiazolyl Blue Tetrazolium Bromide or MTT, is crucial for maintaining laboratory safety and environmental protection. This document provides essential procedural guidance for the safe handling and disposal of MTT waste.

Immediate Safety and Handling Precautions

Before disposal, ensure that all personnel handling MTT are familiar with its Safety Data Sheet (SDS) and are equipped with the appropriate personal protective equipment (PPE).

Personal Protective Equipment (PPE) Requirements:

  • Eye Protection: Safety glasses with side-shields conforming to NIOSH (US) or EN 166 (EU) standards.[1][2]

  • Hand Protection: Protective gloves; inspect before use.[2] Contaminated gloves should be disposed of as hazardous waste in accordance with applicable laws and good laboratory practices.[1]

  • Body Protection: Impervious clothing, such as a lab coat, to be selected based on the concentration and amount of the hazardous substance at the specific workplace.[1][2]

In the event of accidental exposure, follow these first-aid measures immediately:

  • After Inhalation: Move the person to fresh air. If breathing is difficult, provide artificial respiration and consult a physician.[1][3]

  • In Case of Skin Contact: Wash the affected area with soap and plenty of water.[1][4] Remove contaminated clothing.[2][4]

  • In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and seek medical attention.[1][4]

  • If Swallowed: Do NOT induce vomiting. Rinse the mouth with water and consult a physician.[1][3]

Step-by-Step Disposal Protocol for this compound (MTT)

MTT and materials contaminated with it are classified as hazardous waste and must be disposed of accordingly. Do not dispose of MTT with household garbage or allow it to enter the sewage system.[4]

  • Segregation of Waste:

    • Keep MTT waste separate from other laboratory waste streams.

    • Use designated, clearly labeled, and closed containers for MTT waste.[1]

  • Disposal of Unused Product:

    • Surplus and non-recyclable MTT should be offered to a licensed disposal company.[1]

    • Contact a licensed professional waste disposal service to arrange for pickup and disposal.[1]

  • Handling Spills:

    • In case of a spill, avoid creating dust.[1]

    • Wear appropriate PPE.

    • Sweep up the spilled solid material and place it into a suitable, closed container for disposal.[1][2]

    • Ventilate the area and wash the spill site after material pickup is complete.[5][6]

  • Disposal of Contaminated Labware and Materials:

    • Items such as gloves, filter paper, and pipette tips that have come into contact with MTT should be considered contaminated waste.

    • Place these materials in the designated hazardous waste container.

    • For tissue culture waste containing MTT, inactivation for at least two hours in a hypochlorite solution (10,000 ppm) prior to drain disposal with excess water has been suggested. However, incineration is the preferred method for biohazardous waste.[7]

  • Regulatory Compliance:

    • All waste disposal must be conducted in accordance with local, state, and federal regulations.[3][8] These regulations may vary, so it is essential to consult with your institution's environmental health and safety (EH&S) department.[5][7][9]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound (MTT).

cluster_start Start: MTT Waste Generation cluster_assessment Waste Assessment cluster_biohazard Biohazardous Waste Protocol cluster_chemical Chemical Waste Protocol start Generate MTT Waste (Unused product, spills, contaminated materials) assess_waste Is the waste contaminated with biohazardous material? start->assess_waste incinerate Preferred: Arrange for incineration through a licensed biohazardous waste vendor. assess_waste->incinerate Yes collect_waste Collect in a designated, sealed, and labeled hazardous waste container. assess_waste->collect_waste No final_disposal Final Disposal (Incineration or other approved method) incinerate->final_disposal decontaminate Alternative: Inactivate with 10,000 ppm hypochlorite for at least 2 hours, then dispose of as chemical waste. decontaminate->collect_waste contact_vendor Contact a licensed professional waste disposal service for pickup. collect_waste->contact_vendor contact_vendor->final_disposal

Caption: Workflow for the proper disposal of MTT waste.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.